molecular formula C16H22N2O2 B7948956 Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1086394-70-8

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B7948956
CAS No.: 1086394-70-8
M. Wt: 274.36 g/mol
InChI Key: UTWLEEZMVYPFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1086394-70-8) is a chemical building block of high value in medicinal chemistry and antifungal research. It features a spirocyclic scaffold containing two nitrogen atoms, which is a privileged structure in drug design for its ability to rigidify molecular conformation and enhance binding affinity to biological targets . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for one of the nitrogen atoms, allowing for selective functionalization of the core structure during synthetic sequences. The 2,7-diazaspiro[4.5]decane scaffold is a key intermediate in the synthesis of more complex molecules. Research indicates that derivatives of this core structure have been designed and evaluated as potential chitin synthase inhibitors, exhibiting promising antifungal activities against a range of pathogenic fungi . Furthermore, diazaspiro[4.5]decane-based compounds are utilized in the development of potent and selective inhibitors for various disease targets, including kinases like CDK8, which is implicated in cancers such as colorectal cancer . This reagent provides researchers with a versatile and high-quality starting point for constructing novel compounds in drug discovery programs. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLEEZMVYPFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857102
Record name Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-70-8
Record name Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,7-diazaspiro[4.5]decane framework represents a class of rigid, three-dimensional molecular scaffolds that have garnered significant interest in medicinal chemistry. Their unique conformational constraints offer a compelling strategy for the design of potent and selective therapeutic agents. This guide focuses on a key derivative, Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a versatile intermediate in the synthesis of novel drug candidates. We will delve into its chemical structure, a proposed synthetic pathway with detailed experimental considerations, and its emerging applications in the development of innovative therapeutics. The strategic use of the benzyl carbamate (Cbz) protecting group is also discussed, highlighting its role in enabling the selective functionalization of this important diazaspirocyclic system.

Introduction: The Scientific Rationale for Spirocyclic Scaffolds in Drug Design

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Spirocycles, which are bicyclic systems joined by a single common atom, offer a distinct advantage over traditional flat, aromatic structures. The inherent rigidity of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing appended functional groups in a well-defined spatial orientation.[1]

The 2,7-diazaspiro[4.5]decane scaffold, in particular, has emerged as a "privileged structural motif" in drug discovery.[1] This is due to its three-dimensional nature and the presence of two nitrogen atoms that can be differentially functionalized, allowing for the creation of diverse chemical libraries for screening against a wide array of biological targets.[1]

This guide will provide a comprehensive overview of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block that leverages the structural benefits of the diazaspiro[4.5]decane core while incorporating a versatile protecting group strategy.

Chemical Structure and Properties

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate possesses a unique spirocyclic structure where a piperidine ring and a pyrrolidine ring share a common carbon atom. The nitrogen atom at the 7-position is protected as a benzyl carbamate (Cbz), while the nitrogen at the 2-position remains a secondary amine, available for further chemical modification.

Figure 1: Chemical structure of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₂₂N₂O₂[2]
Molecular Weight 274.36 g/mol [2]
CAS Number 1227456-96-3Not explicitly found for this isomer, but related isomers have distinct CAS numbers.
Appearance Expected to be a solid at room temperature.General chemical knowledge.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General chemical knowledge.

Synthesis and Characterization: A Proposed Pathway

The key transformation is the selective protection of one of the two secondary amines of the 2,7-diazaspiro[4.5]decane core with a benzyl chloroformate (Cbz-Cl) reagent. The differential reactivity of the two nitrogen atoms may allow for a degree of selectivity, or a statistical mixture may be formed requiring chromatographic separation.

G cluster_0 Proposed Synthesis Workflow start 2,7-Diazaspiro[4.5]decane reagent Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) start->reagent 1 reaction N-Cbz Protection reagent->reaction 2 workup Aqueous Workup & Extraction reaction->workup 3 purification Silica Gel Chromatography workup->purification 4 product Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate purification->product 5 G cluster_0 Deprotection Workflow start Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate reagent H₂, Pd/C Solvent (e.g., MeOH) start->reagent reaction Hydrogenolysis reagent->reaction workup Filtration & Solvent Evaporation reaction->workup product 2,7-Diazaspiro[4.5]decane workup->product

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, purification, analytical characterization, and its burgeoning role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Compound Identification

The compound of interest is unequivocally identified as tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate . Its Chemical Abstracts Service (CAS) number is 236406-61-4 .[1][2] This identifier is crucial for unambiguous documentation and procurement in a research and development setting.

Table 1: Compound Identification and Key Properties

PropertyValueSource
CAS Number 236406-61-4[1][2]
Molecular Formula C13H24N2O2[1][3][4]
Molecular Weight 240.34 g/mol [3][4]
IUPAC Name tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate[2][4]
Synonyms tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate[1]
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2[4]
InChIKey ISIJQEHRDSCQIU-UHFFFAOYSA-N[1][2]
Physical Form Colorless to Pale-yellow to Yellow-brown Liquid[1]
Purity (Typical) 98%[1][3]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[1]

It is important to distinguish this regioisomer from its counterpart, tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS Number: 885268-42-8), where the tert-butyloxycarbonyl (Boc) protecting group is on the other nitrogen atom.[5][6] The precise positioning of the Boc group is critical as it dictates the subsequent synthetic transformations possible at the unprotected secondary amine.

The Strategic Importance of the Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, such as the diazaspiro[4.5]decane core, are of immense interest in medicinal chemistry. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more flexible, linear, or planar molecules.[7][8]

The 2,7-diazaspiro[4.5]decane scaffold, in particular, offers two distinct nitrogen atoms that can be differentially functionalized. This allows for the creation of diverse molecular architectures and the exploration of new chemical space. The introduction of a Boc protecting group on one of the nitrogens, as in our compound of interest, is a key strategic step. It allows for selective reaction at the free secondary amine, followed by a later-stage deprotection and further modification of the newly liberated nitrogen. This controlled, stepwise approach is fundamental to the construction of complex drug candidates.

G cluster_0 Core Scaffold cluster_1 Synthetic Strategy Scaffold 2,7-Diazaspiro[4.5]decane Protection Boc Protection on N7 Scaffold->Protection Intermediate tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4) Functionalization Functionalization at free N2 Deprotection Boc Deprotection at N7 Final_Functionalization Functionalization at N7 Drug_Candidate Complex Drug Candidate

Synthesis and Purification

While specific, detailed synthetic procedures for tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate are often proprietary and found within patent literature, general multi-step synthetic routes for similar diazaspirocycles have been published.[9][10] These syntheses often involve the construction of the spirocyclic core through cyclization reactions, followed by the introduction and potential manipulation of protecting groups.

A plausible synthetic approach could involve the reaction of a suitable precursor amine with di-tert-butyl dicarbonate (Boc₂O).[11] The reaction is typically carried out in an appropriate solvent, and may or may not require a base, depending on the reactivity of the starting material.

General Protocol for Boc Protection

The protection of amines with a Boc group is a cornerstone of modern organic synthesis.[12] The following is a generalized protocol that illustrates the fundamental steps.

Experimental Protocol: N-Boc Protection of a Secondary Amine

  • Dissolution: Dissolve the starting diazaspiro[4.5]decane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) to the solution. If the starting material is an amine salt, a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) is typically required to liberate the free amine.[11]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the mixture is typically washed with aqueous solutions (e.g., water, brine) to remove any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product, which may be an oil or a solid, often requires further purification.

Purification Techniques

Purification is a critical step to ensure the high purity (typically ≥98%) required for subsequent synthetic steps and for use in drug discovery programs.

  • Flash Column Chromatography: This is the most common method for purifying compounds of this nature. The crude material is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[13] This involves dissolving the crude material in a minimal amount of a hot "good" solvent and then slowly adding a "poor" anti-solvent until the solution becomes cloudy. Slow cooling allows for the formation of pure crystals.[13]

  • Distillation: For liquid products that are thermally stable, high-vacuum distillation can be employed.[14]

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Other signals would be observed in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the various methylene protons of the two rings in the spirocyclic system.

    • ¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group at around 28 ppm, and the carbonyl carbon of the carbamate at approximately 155 ppm. The spirocyclic carbon would also be a key feature.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. For example, in electrospray ionization (ESI) mode, one would expect to observe the [M+H]⁺ ion at m/z 241.19106.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the carbamate carbonyl group, typically in the range of 1680-1700 cm⁻¹.

Applications in Drug Discovery

The true value of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate lies in its application as a versatile intermediate for the synthesis of biologically active molecules. It is listed as a reactant used in the preparation of azaspiro compounds with potential as anticancer drugs.[3]

The broader class of diazaspiro[4.5]decane derivatives has been explored for a range of therapeutic targets:

  • TYK2/JAK1 Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[15] These kinases are key players in inflammatory signaling pathways, and their inhibition is a promising strategy for treating inflammatory bowel disease and other autoimmune disorders.[7][15]

  • Opioid Receptor Agonists: Triazaspiro[4.5]decane derivatives have been investigated as selective agonists for the delta opioid receptor, a target for treating chronic pain and depression.[7]

  • Sigma-1 Receptor Ligands: Oxa-azaspiro[4.5]decane scaffolds have been used to develop ligands for the sigma-1 receptor, which is implicated in neurodegenerative and psychiatric disorders.[7]

The 2,7-diazaspiro[4.5]decane core provides a unique structural framework that can be elaborated upon to create novel ligands for these and other important biological targets.

G Start tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate Step1 Step1 Start->Step1 Target Novel Therapeutic Agents (e.g., Kinase Inhibitors, Receptor Ligands) Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step4->Target

Safety and Handling

According to available safety information, tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is classified with the GHS07 pictogram, indicating it can be harmful.[1] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][4] Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4) is a strategically important building block for medicinal chemistry. Its spirocyclic core provides access to novel three-dimensional chemical space, while the orthogonal protection scheme allows for controlled, site-selective functionalization. This guide has provided a comprehensive overview of its identification, synthesis, purification, and potential applications, underscoring its value to researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

  • Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate - C13H24N2O2 | CSCS00000762912. Chemspace. [Link]

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891. PubChem. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. Patsnap. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Royal Society of Chemistry. [Link]

  • Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). PubChemLite. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]

  • di-tert-butyl. Organic Syntheses Procedure. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • 2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. National Center for Biotechnology Information. [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Royal Society of Chemistry. [Link]

Sources

Whitepaper: Spirocyclic Diamine Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland": Rationale and Structural Evolution

For decades, medicinal chemistry has heavily relied on flat, sp²-hybridized aromatic and heteroaromatic rings. While these planar structures are synthetically accessible, they often suffer from poor aqueous solubility, high metabolic liability, and off-target promiscuity. The paradigm shift toward three-dimensional architecture—often termed the "escape from flatland"—is driven by the need to increase the fraction of sp³-hybridized carbons (Fsp³) within drug candidates[1].

Spirocyclic diamines have emerged as privileged scaffolds in this structural evolution. By fusing two saturated rings at a single quaternary carbon atom, these scaffolds offer a rigid, highly three-dimensional framework. This unique geometry provides vectorially precise exit points for substituents, allowing for fine-tuned interactions with biological targets that flat bioisosteres (like piperazine) simply cannot achieve[2]. Furthermore, the dual basicity of the diamine core can be modulated by adjusting ring sizes (ranging from four- to eight-membered rings), which directly impacts the physicochemical properties of the resulting library[3].

Physicochemical and Pharmacokinetic Profiling

The transition from planar diamines to spirocyclic systems fundamentally alters a molecule's behavior in biological systems. A critical advantage of spirocyclic diamines is their ability to maintain optimal basicity while improving lipophilicity (logP) and metabolic stability[1].

The table below summarizes the comparative physicochemical advantages of incorporating spirocyclic diamine cores over traditional flat diamines.

Table 1: Comparative Physicochemical Properties of Diamine Scaffolds

Scaffold TypeExample StructureFsp³Predicted pKaPredicted logPKey Pharmacokinetic Advantage
Flat Diamine Piperazine1.009.8, 5.7-1.2Low molecular weight; however, lacks 3D complexity, leading to potential off-target binding.
Spirocyclic (4,5-fused) 7-Methyl-2,7-diazaspiro[4.5]decane0.9010.1, 8.50.6 - 1.2High 3D character; distinct exit vectors improve target selectivity[2].
Spirocyclic (5,5-fused) 1,9-Diazaspiro[5.5]undecane1.0010.5, 9.20.8 - 1.5Rigid conformation; enhanced metabolic stability against cytochrome P450 degradation[4].

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing spirocyclic diamines presents a significant thermodynamic and kinetic challenge: the quaternary spiro center creates neopentyl-like steric bulk, rendering traditional S_N2 alkylations highly inefficient. To overcome this, modern synthetic routes rely on strategic pre-assembly of the spiro center followed by ring-closing metathesis (RCM) or photoredox-mediated radical cyclizations[5],[6].

ScaffoldWorkflow Start Target Scaffold Identification Assess Physicochemical Profiling (pKa, logP) Start->Assess Synth Retrosynthetic Analysis Assess->Synth Route1 Ring-Closing Metathesis (RCM) Synth->Route1 Route2 Photoredox Radical Cyclization Synth->Route2 Valid In Vitro Validation (e.g., GPCR Assays) Route1->Valid Route2->Valid

Workflow for the design, synthesis, and validation of spirocyclic diamine scaffolds.

Self-Validating Protocol: Scalable Synthesis of 1-Allyl-N-benzylcyclobutanamine

This protocol describes the synthesis of a critical intermediate for spirocyclic pyrrolidines (1-azaspiro[4.n]alkanes). Causality behind experimental design: The use of a benzyl protecting group is dual-purpose: it prevents unwanted over-alkylation of the amine and provides a strong UV chromophore for real-time tracking during chromatographic purification. The allyl group is introduced to provide a terminal alkene handle for subsequent ring-closing metathesis[5].

Step 1: Imine Condensation

  • Combine cyclobutanone (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous dichloromethane (DCM) at 22 °C.

  • Add anhydrous MgSO₄ (2.0 equiv) to the stirring solution. Causality: The formation of the imine is an equilibrium process. MgSO₄ acts as a desiccant to irreversibly sequester the water byproduct, driving the reaction to completion.

  • Validation Check: Monitor the reaction via IR spectroscopy. The protocol is validated when the strong carbonyl stretch (~1715 cm⁻¹) completely disappears, replaced by a distinct imine C=N stretch (~1660 cm⁻¹).

Step 2: Nucleophilic Allylation

  • Filter the solution under argon to remove MgSO₄, then cool the filtrate to -78 °C using a dry ice/acetone bath.

  • Dropwise add allylmagnesium bromide (1.2 equiv). Causality: The extreme low temperature (-78 °C) is critical. It suppresses the competing enolization of the imine (which would simply return the starting ketone upon quenching) and kinetically favors the direct nucleophilic attack at the sterically hindered carbon.

  • Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

Step 3: Quenching and Isolation

  • Quench the reaction strictly at 0 °C with cold, saturated aqueous NH₄Cl. Causality: A cold, mild acidic quench is required to protonate the magnesium amide intermediate without triggering retro-allylation or hydrolysis of any unreacted imine.

  • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Validation Check: Purify via vacuum distillation (bp = 74–75 °C at 0.2 mmHg). The structural integrity of the resulting colorless liquid (yield ~92%) must be confirmed via ¹H-NMR, specifically looking for the internal alkene multiplet at δ 5.86 ppm and the terminal alkene protons at δ 5.14–5.00 ppm[5].

Target Engagement: GPCRs and Ion Channels

Spirocyclic diamines are not just structural novelties; they are highly active biological modulators. Recent high-throughput screening and structure-activity relationship (SAR) studies have identified specific enantiomeric spirocyclic diamines as potent inhibitors of the M4 muscarinic acetylcholine receptor (mAChR)[3].

The rigid spirocyclic core allows the basic amine to consistently interact with the conserved aspartate residue in the GPCR's orthosteric binding site. Simultaneously, the secondary spiro-fused ring is projected into a distinct hydrophobic pocket, conferring a high degree of subtype selectivity over the closely related M1-M3 receptors[3].

M4Pathway Ligand Spirocyclic Diamine (M4 Antagonist) Receptor M4 mAChR (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gi/o Protein Complex Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Signaling pathway of M4 mAChR modulation by spirocyclic diamine antagonists.

Conclusion

The integration of spirocyclic diamines into medicinal chemistry pipelines represents a sophisticated approach to overcoming the limitations of flat molecular architectures. By leveraging their unique physicochemical properties—specifically their high Fsp³ character, tunable pKa, and vectorially precise geometries—drug development professionals can design highly selective ligands with superior pharmacokinetic profiles. As synthetic methodologies like photoredox catalysis and advanced cross-coupling continue to mature, the chemical space accessible via spirocyclic scaffolds will only continue to expand.

References

1.[3] "Spirocyclic Diamine Scaffolds for Medicinal Chemistry" - ResearchGate. URL: 2.[4] "The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Medicinal Chemistry" - Benchchem. URL: 3.[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities" - ACS Publications. URL: 4.[5] "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines" - PMC. URL: 5.[6] "The utilization of spirocyclic scaffolds in novel drug discovery" - ResearchGate. URL: 6.[2] "7-Methyl-2,7-diazaspiro[4.5]decane" - Benchchem. URL:

Sources

Cbz-protected diazaspiro[4.5]decane building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cbz-Protected Diazaspiro[4.5]decane Building Blocks for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and explore novel, three-dimensional chemical space.[1][2] Their inherent conformational rigidity can enhance binding affinity, improve selectivity, and optimize physicochemical properties.[3][4] Among these, diazaspiro[4.5]decane cores are particularly valuable due to their versatile synthetic handles and prevalence in bioactive molecules. This technical guide provides an in-depth exploration of diazaspiro[4.5]decane building blocks protected with the carboxybenzyl (Cbz) group. We will dissect the strategic importance of the Cbz protecting group, detail robust synthetic pathways to the core scaffold, and present validated protocols for its functionalization, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these privileged structures in their discovery programs.

The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel therapeutics is intrinsically linked to the exploration of novel chemical matter. Spirocycles, compounds featuring two rings sharing a single atom, offer a distinct structural advantage. By introducing a spirocyclic moiety, chemists can achieve:

  • Enhanced Three-Dimensionality: Moving away from planar structures, spirocycles introduce defined vectors for substituent placement, allowing for more precise and unique interactions with complex protein binding sites.[1][5]

  • Conformational Rigidity: The fixed orientation of the fused rings reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in potency.[6]

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can favorably modulate properties like solubility and metabolic stability compared to their flat, aromatic counterparts.[1]

  • Novelty and Patentability: The unique structural nature of these scaffolds provides access to unexplored chemical space, offering a strong basis for novel intellectual property.

The diazaspiro[4.5]decane framework, in particular, has been successfully incorporated into a range of therapeutic candidates, from kinase inhibitors to receptor antagonists, validating its status as a privileged scaffold.[7][8][9]

The Carboxybenzyl (Cbz) Group: A Cornerstone of Amine Protection Strategy

The synthesis of complex molecules like functionalized diazaspirocycles requires a sophisticated strategy of protecting and deprotecting reactive functional groups. The carboxybenzyl (Cbz or Z) group is a classic and highly reliable protecting group for amines, first introduced for peptide synthesis.[10][11]

Why Cbz is the Scientist's Choice for Diazaspirocycles:

  • Robust Stability: The Cbz group is stable to a wide range of reaction conditions, including many acidic, basic, and nucleophilic reagents, allowing for extensive modification of other parts of the molecule without premature cleavage.[10][12]

  • Orthogonality: It is "orthogonal" to other common protecting groups like tert-butyloxycarbonyl (Boc).[11] This means one can be selectively removed in the presence of the other, a critical feature for the sequential functionalization of the two distinct nitrogen atoms in a diazaspirocycle. For instance, the Boc group is removed with acid, while the Cbz group remains intact.[13]

  • Mild and Selective Removal: The Cbz group is most commonly removed under very mild and specific conditions: catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).[11][14] This process is neutral, high-yielding, and typically does not affect other functional groups, preserving the integrity of the elaborated molecule.

The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[15] The subsequent deprotection via hydrogenation cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.[10]

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Amine R₂N-H Protected_Amine R₂N-Cbz Amine->Protected_Amine Benzyl Chloroformate CbzCl Cbz-Cl HCl - HCl Base + Base (e.g., Na₂CO₃) Protected_Amine_2 R₂N-Cbz Deprotected_Amine R₂N-H Protected_Amine_2->Deprotected_Amine Catalytic Hydrogenolysis Catalyst H₂, Pd/C Byproducts + Toluene + CO₂

Caption: Cbz Protection and Deprotection Workflow.

Synthesis of the Cbz-Protected 2,8-Diazaspiro[4.5]decan-1-one Core

A robust and scalable synthesis is paramount for the utility of any building block. The 2,8-diazaspiro[4.5]decan-1-one scaffold can be efficiently constructed via a multi-step sequence that leverages a key Michael addition reaction. Protecting one of the nitrogen synthons with a Cbz group early in the synthesis is a common and effective strategy.

A generalized synthetic approach involves the reaction of a piperidine-derived enolate with a nitroalkene, followed by reduction and cyclization.[16]

Synthesis_Workflow start N-Cbz-Piperidine Ester Derivative step1 Enolate Formation (e.g., LDA, THF, -78°C) start->step1 step2 Michael Addition + Nitroalkene (R-CH=CH-NO₂) step1->step2 intermediate1 Adduct Intermediate step2->intermediate1 step3 Nitro Group Reduction (e.g., H₂, Ra-Ni) intermediate1->step3 intermediate2 Amino Intermediate step3->intermediate2 step4 Lactam Cyclization (Spontaneous or Heat) intermediate2->step4 product Cbz-Protected 2,8-Diazaspiro[4.5]decan-1-one step4->product

Caption: Generalized Synthetic Workflow for Diazaspiro[4.5]decan-1-ones.

This strategy allows for the introduction of diversity at the 4-position of the spirocycle, depending on the choice of the nitroalkene starting material. The Cbz group on the piperidine nitrogen ensures it does not interfere with the enolate formation or subsequent reactions, directing the chemistry as intended.

Expanding Chemical Space: A Platform for Diversification

The true power of the Cbz-protected diazaspiro[4.5]decane building block lies in its capacity as a versatile platform for generating compound libraries. With one nitrogen locked by the Cbz group and other functional handles available (like a ketone or the second nitrogen), a logical, stepwise diversification is possible.

Diversification_Strategy cluster_N1 N-1 Position (Pyrrolidinone) cluster_C4 C-4 Position (from synthesis) cluster_N8 N-8 Position (Piperidine) Core Cbz-Diazaspiro[4.5]decane Core Building Block N1_Alkylation N-Alkylation (R¹-X, Base) Core->N1_Alkylation C4_Diversity Diversity from Nitroalkene (R²) Core->C4_Diversity Built-in Deprotection Cbz Deprotection (H₂, Pd/C) Core->Deprotection Free_Amine Free N8-Amine Deprotection->Free_Amine N8_Acylation Acylation (R³-COCl) Free_Amine->N8_Acylation N8_Alkylation Reductive Amination (R⁴-CHO, NaBH(OAc)₃) Free_Amine->N8_Alkylation N8_Sulfonylation Sulfonylation (R⁵-SO₂Cl) Free_Amine->N8_Sulfonylation

Sources

A Tale of Two Scaffolds: An In-Depth Technical Guide to the Comparative Properties of 2,7- and 2,8-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a constant endeavor. Diazaspirocycles, a class of bicyclic heterocyclic compounds featuring two nitrogen atoms and a shared spirocyclic carbon, have emerged as "privileged structural motifs."[1][2] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic systems, leading to improved target binding, metabolic stability, and favorable physicochemical properties.[1][3] This guide provides a comprehensive technical analysis of two isomeric diazaspiro[4.5]decane scaffolds: 2,7-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane. By examining their structural nuances, physicochemical properties, and synthetic accessibility, we aim to equip researchers with the insights necessary to strategically leverage these scaffolds in the rational design of next-generation therapeutics.

Structural Isomerism: A Subtle Shift with Profound Implications

The core difference between 2,7-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane lies in the placement of the nitrogen atoms within the spirocyclic framework, which consists of a pyrrolidine ring fused to a piperidine ring at a single carbon atom. This seemingly minor variation in atomic arrangement leads to significant differences in the overall shape, electronics, and vectoral presentation of substituents, thereby influencing their interactions with biological targets.

Visualizing the Isomers:

Diazaspiro_Isomers cluster_27 2,7-Diazaspiro[4.5]decane cluster_28 2,8-Diazaspiro[4.5]decane 2,7-diazaspiro 2,8-diazaspiro

Caption: Chemical structures of 2,7- and 2,8-diazaspiro[4.5]decane.

In 2,7-diazaspiro[4.5]decane , the nitrogen atoms are positioned at the 2 and 7 positions of the spirocycle. This arrangement places one nitrogen in the five-membered pyrrolidine ring and the other in the six-membered piperidine ring, meta to the spiro-carbon.

Conversely, in 2,8-diazaspiro[4.5]decane , the nitrogen atoms are located at the 2 and 8 positions. Here, one nitrogen is in the pyrrolidine ring, while the other is in the piperidine ring, para to the spiro-carbon. This seemingly subtle distinction in the piperidine ring substitution pattern has a cascading effect on the molecule's overall topology and physicochemical characteristics.

Comparative Physicochemical Properties: Decoding the Impact of Isomerism

The differing arrangements of the nitrogen atoms in the 2,7- and 2,8-isomers directly influence their fundamental physicochemical properties, which are critical determinants of a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While experimental data for the unsubstituted parent compounds is sparse, we can infer and compare their likely properties based on their structures and available data for their derivatives.

Table 1: Comparison of Predicted and Known Physicochemical Properties

Property2,7-Diazaspiro[4.5]decane2,8-Diazaspiro[4.5]decaneSignificance in Drug Discovery
Molecular Formula C₈H₁₆N₂C₈H₁₆N₂Identical, leading to the same molecular weight.
Molecular Weight 140.23 g/mol [4]140.23 g/mol [4]A key determinant of passive diffusion and overall size.
Predicted XLogP 0.60.1[4][5]Lipophilicity, affecting membrane permeability and solubility.
Predicted pKa ~10-11 (for each nitrogen)~10-11 (for each nitrogen)Basicity, influencing ionization state at physiological pH, solubility, and receptor interactions.
Topological Polar Surface Area (TPSA) 24.1 Ų[4]24.1 Ų[4]An indicator of a molecule's ability to permeate cell membranes.

Expert Analysis of Physicochemical Differences:

  • Lipophilicity (LogP): The predicted XLogP value for the 2,8-isomer is notably lower than that of the 2,7-isomer, suggesting it is more hydrophilic. This can be attributed to the more symmetrical arrangement of the nitrogen atoms in the 2,8-isomer, which may lead to a more balanced distribution of charge and a smaller overall dipole moment. A lower LogP can translate to improved aqueous solubility and potentially reduced off-target lipophilic interactions.

  • Basicity (pKa): As secondary amines, both nitrogens in each isomer are basic. The pKa values are predicted to be in the range of typical secondary amines (~10-11). The precise pKa values will be influenced by the proximity of the other nitrogen atom and the overall ring strain, which may differ slightly between the two isomers. The dicationic state at lower pH will significantly impact solubility and interactions with biological targets.

  • Three-Dimensional Shape and Conformational Flexibility: The rigid spirocyclic core in both isomers reduces conformational flexibility compared to their acyclic or monocyclic counterparts.[1] However, the piperidine ring in both isomers can still adopt chair, boat, and twist-boat conformations. The position of the nitrogen atom in the piperidine ring (meta vs. para to the spiro-carbon) will influence the preferred conformation and the spatial orientation of substituents, which is a critical factor for achieving high-affinity and selective binding to a target protein.

Synthetic Strategies: Accessing the Core Scaffolds

The synthesis of diazaspiro[4.5]decanes often involves multi-step sequences, and the choice of route can be influenced by the desired substitution pattern. While numerous methods exist for the synthesis of derivatives, accessing the unsubstituted parent scaffolds requires a strategic approach.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride: A Key Intermediate

A common strategy for the synthesis of 2,8-diazaspiro[4.5]decane derivatives involves the initial construction of a protected lactam intermediate, which can then be deprotected and further modified.

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride [6]

  • Reaction Setup: To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂), a 4 M solution of hydrochloric acid (HCl) in ethyl acetate is slowly added.

  • Reaction Execution: The mixture is stirred at room temperature for approximately 8 hours.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to afford 2,8-diazaspiro[4.5]decan-1-one hydrochloride as a solid.

Causality Behind Experimental Choices:

  • The use of a Boc-protecting group on the piperidine nitrogen allows for selective manipulation of the pyrrolidinone portion of the molecule.

  • The deprotection is achieved under acidic conditions using HCl, which cleaves the tert-butoxycarbonyl group and simultaneously forms the hydrochloride salt of the product, often aiding in its precipitation and purification.

Synthesis_2_8 Start tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Product 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Start->Product Acidic Deprotection Reagent 4M HCl in Ethyl Acetate Dichloromethane Reagent->Start

Caption: Synthetic scheme for the deprotection of a key 2,8-diazaspiro[4.5]decan-1-one intermediate.

General Approaches to 2,7-Diazaspiro[4.5]decane Scaffolds

The synthesis of the 2,7-isomer often employs different strategies, which may involve the construction of the spirocycle through intramolecular cyclization reactions. Methods for the differential protection and functionalization of the two nitrogen atoms in 2,7-diazaspiro[4.5]decane have been described, highlighting the versatility of this scaffold for creating diverse chemical libraries.[7]

The Isomeric Advantage in Drug Discovery: A Comparative Perspective

The choice between a 2,7- and a 2,8-diazaspiro[4.5]decane scaffold in a drug discovery program is a strategic decision that should be guided by the specific requirements of the biological target and the desired pharmacokinetic profile.

2,8-Diazaspiro[4.5]decane in Kinase Inhibition:

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be particularly fruitful in the development of kinase inhibitors.[8][9][10] The rigid framework allows for the precise positioning of substituents to interact with key residues in the ATP-binding pocket of kinases, leading to high potency and selectivity. For instance, derivatives of this scaffold have been developed as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of inflammatory bowel disease, as well as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases.[9][10]

Kinase_Inhibition Scaffold 2,8-Diazaspiro[4.5]decan-1-one Target1 TYK2/JAK1 Scaffold->Target1 Inhibits Target2 RIPK1 Scaffold->Target2 Inhibits Indication1 Inflammatory Bowel Disease Target1->Indication1 Leads to Indication2 Inflammatory Diseases Target2->Indication2 Leads to

Caption: Therapeutic applications of 2,8-diazaspiro[4.5]decan-1-one derivatives in kinase inhibition.

2,7-Diazaspiro[4.5]decane in Neuroscience:

Derivatives of the 2,7-diazaspiro[4.5]decane scaffold have shown promise in the area of neuroscience. For example, they have been investigated as inhibitors of the human dopamine transporter (DAT), which is a target for the treatment of attention deficit disorder (ADD).[11] This suggests that the unique three-dimensional arrangement of the 2,7-isomer may be particularly well-suited for interacting with the binding sites of transporters and receptors in the central nervous system.

Impact of Isomerism on ADME Properties:

The subtle differences in physicochemical properties between the two isomers can have a significant impact on their ADME profiles. The potentially higher hydrophilicity of the 2,8-isomer could lead to better aqueous solubility, a desirable property for oral drug administration. However, it may also affect membrane permeability. The metabolic stability of each isomer will depend on the specific substitution patterns and the accessibility of the nitrogen atoms and adjacent carbons to metabolic enzymes. Stereoisomerism, in general, is known to have a profound effect on both the pharmacodynamic and pharmacokinetic properties of drugs.[12][13][14]

Conclusion: A Strategic Choice for Future Drug Design

Both 2,7- and 2,8-diazaspiro[4.5]decane represent valuable and versatile scaffolds for the modern medicinal chemist. Their rigid, three-dimensional nature provides a distinct advantage in the quest for potent, selective, and drug-like candidates. The choice between the two isomers is not arbitrary but a strategic decision based on a deep understanding of their inherent structural and physicochemical differences. The 2,8-isomer has a more established track record in kinase inhibition, while the 2,7-isomer shows potential in the neuroscience arena. As our understanding of the "sp³-rich" chemical space continues to grow, a thorough comparative analysis of these and other spirocyclic scaffolds will be crucial for unlocking their full therapeutic potential and driving the discovery of innovative medicines.

References

  • Approach to Heterospirocycles for Medicinal Chemistry. (2024). ACS Medicinal Chemistry Letters.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Physicochemical Properties and Pharmacokinetics. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,4-Dioxa-8-azaspiro(4.5)decane Properties. (2025, October 15). EPA. Retrieved from [Link]

  • CN117425654A - 2,8-diazaspiro[4.5]decane compound. (n.d.). Google Patents.
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2015, July 8). ResearchGate. Retrieved from [Link]

  • A review of drug isomerism and its significance. (2013, January 15). Journal of Basic and Clinical Pharmacy.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). Journal of Medicinal Chemistry.
  • 2,8-diazaspiro[4.5]decane (C8H16N2). (n.d.). PubChemLite. Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). Journal of Medicinal Chemistry.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022, April 1). Bioorganic & Medicinal Chemistry.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025, August 6). ResearchGate. Retrieved from [Link]

  • DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. (n.d.). Google Patents.
  • Effects of Stereoisomers on Drug Activity. (2021, June 21).
  • How do stereoisomerism features affect the pharmacodynamic effect? (2021, April 2). Quora. Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023, March 22). Molecules.
  • 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019, August). ResearchGate. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). Journal of Medicinal Chemistry.
  • 7-methyl-2,7-diazaspiro[4.5]decan-6-one. (n.d.). PubChemLite. Retrieved from [Link]

  • A review of drug isomerism and its significance. (2013, January 15). Journal of Basic and Clinical Pharmacy.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 2,8-Diazaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). Molbank.
  • Absolute configuration of 2,7-diazaspiro[15][15]nonane. A reassignment. (1983). The Journal of Organic Chemistry.

  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. (2025, August 29). ResearchGate. Retrieved from [Link]

  • Diazaspirodecane. (n.d.). PubChem. Retrieved from [Link]

Sources

Whitepaper: The Ascent of Three-Dimensionality: A Technical Guide to High Fsp3 Spirocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm in medicinal chemistry is undergoing a significant topological shift, moving away from the historically dominant flat, aromatic structures towards more three-dimensional, saturated molecular architectures. This evolution is driven by the compelling "escape from flatland" theory, which correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates.[1] Among the scaffolds at the forefront of this movement, high Fsp3 spirocyclic amines have emerged as exceptionally valuable motifs.[2] These structures, characterized by two rings sharing a single quaternary carbon atom, offer a unique combination of conformational rigidity, three-dimensional diversity, and tunable physicochemical properties.[3][4] This guide provides a deep, technical exploration of high Fsp3 spirocyclic amines, synthesizing field-proven insights into their strategic application. We will dissect the causality behind their advantages in modulating drug-like properties, detail robust synthetic methodologies for their creation, and analyze case studies where their incorporation has been pivotal to achieving desired pharmacological profiles.

The Fsp3 Principle: Quantifying the Escape from Flatland

The concept of Fsp3, calculated as the ratio of sp3 hybridized carbon atoms to the total carbon count in a molecule, serves as a simple yet powerful metric for quantifying molecular three-dimensionality.[1][5] Foundational studies have revealed a clear and compelling trend: the average Fsp3 value of molecules increases as they progress from discovery through clinical trials to become marketed drugs.[1][6] This correlation is not arbitrary; it is rooted in the fundamental physicochemical and pharmacological advantages conferred by a higher degree of saturation.

Key Advantages of High Fsp3 Architectures:

  • Improved Aqueous Solubility: Increased saturation disrupts the planarity that often leads to crystal packing and poor solubility, a critical hurdle for oral bioavailability.[1]

  • Enhanced Clinical Success: The empirical link between higher Fsp3 and successful clinical progression suggests that these molecules possess a more favorable overall profile for in vivo applications.[1][7]

  • Reduced Promiscuity: The defined three-dimensional shape of high Fsp3 compounds often leads to more specific and precise interactions with biological targets, reducing off-target effects.[7]

Spirocyclic amines are exemplary Fsp3-rich scaffolds. The central spirocyclic carbon atom inherently enforces a rigid, non-planar geometry, projecting substituents into distinct vectors in three-dimensional space and providing an ideal platform for exploring novel chemical space.[4][8]

The Physicochemical Advantage of Spirocyclic Amines

The introduction of a spirocyclic amine motif into a drug candidate can profoundly and often favorably modulate its physicochemical properties. The rigid framework and increased saturation lead to changes in lipophilicity, solubility, and metabolic stability that are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A head-to-head comparison of common cyclic amines with representative azaspirocycles reveals the distinct property space occupied by these scaffolds.

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane7-Azaspiro[3.5]nonaneSource
Molecular Weight85.15 g/mol 97.16 g/mol 125.21 g/mol [9]
cLogP1.10.71.8[9]
TPSA12.0 Ų12.0 Ų12.0 Ų[9]
Rotatable Bond Count000[9]
Fsp31.01.01.0N/A

Analysis of Physicochemical Impact:

  • Lipophilicity (cLogP & logD): The compact, strained nature of smaller spirocycles like azaspiro[3.3]heptane can lead to a surprising decrease in lipophilicity compared to more traditional heterocycles like piperidine.[9] This effect is attributed to the unique charge distribution and increased basicity of the strained system, which can improve aqueous solubility. In one program, exchanging a morpholine ring for various azaspirocycles led to a significant lowering of logD values.[5]

  • Metabolic Stability: The quaternary spirocenter and surrounding saturated rings often block sites of metabolic oxidation, a common liability for many drug candidates.[10] This can lead to improved half-life and a more predictable pharmacokinetic profile.

  • Aqueous Solubility: As discussed, the disruption of planarity and the potential for lower lipophilicity directly contribute to enhanced aqueous solubility, a key factor for successful drug development.[11][12]

Conformational Rigidity: Engineering Potency and Selectivity

One of the most powerful attributes of spirocyclic amines is their conformational rigidity.[4][13] Unlike flexible aliphatic chains that must adopt a specific, energetically unfavorable conformation to bind to a target, a rigid spirocycle pre-organizes the key binding elements in a defined spatial orientation. This reduces the entropic penalty of binding, which can translate directly into a significant increase in potency.[4]

G cluster_0 Flexible Amine cluster_1 Spirocyclic Amine a1 Conformer 1 a2 Conformer 2 a1->a2 a3 Conformer 3 a2->a3 a3->a1 a4 Bioactive Conformer (High Energy) a3->a4 Energy Penalty target Biological Target a4->target Binding b1 Single, Rigid Conformation (Bioactive) b1->target Binding (No Penalty)

Caption: Conformational penalty of binding for flexible vs. rigid amines.

This conformational control is also a powerful tool for achieving selectivity. By locking substituents into precise vectors, a spirocyclic scaffold can be designed to maximize interactions with the desired target while simultaneously creating steric clashes with off-targets, such as the hERG channel or other members of a protein family.[5] For example, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other family members, which was accompanied by reduced cytotoxicity.[5]

Synthetic Strategies: Accessing Spirocyclic Amine Scaffolds

While the benefits are clear, the synthesis of spirocyclic amines can be challenging due to the creation of a sterically hindered quaternary center.[3][14] However, robust and innovative methodologies have been developed to provide reliable access to these valuable building blocks.

Protocol 1: Intramolecular C–H Bond Amination

This powerful strategy transforms readily available monocyclic amines into more complex and valuable bicyclic amines in a single step.[10] The choice of connectivity between the amine and the ring dictates the resulting architecture (bridged, fused, or spirocyclic).

General Experimental Protocol:

  • Substrate Preparation: Synthesize the requisite N-alkenyl or N-alkyl sulfonamide precursor from the corresponding monocyclic amine.

  • Reaction Setup: To a solution of the sulfonamide precursor (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add a catalyst (e.g., a rhodium or palladium complex, 2-5 mol %) and an oxidant (e.g., PhI(OAc)2, 1.2 eq.).

  • Reaction Execution: Stir the mixture at room temperature to 40 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product via flash column chromatography to yield the spirocyclic amine.

Causality: The choice of a transition metal catalyst is critical for facilitating the C-H insertion. The directing group (e.g., sulfonamide) positions the catalyst in proximity to the target C-H bond, enabling a regioselective cyclization that forms the spirocyclic core.[10] This method provides an elegant and efficient route to spirocycles from simple precursors.

Protocol 2: Diversity-Oriented Synthesis (DOS) of Bis-Spirocyclic Scaffolds

DOS is an approach that generates libraries of structurally diverse and complex molecules from a common starting point, making it ideal for creating Fsp3-rich fragment libraries.[15][16]

G start 4-N-Benzyl Piperidone step1 1. Cyanation (NaCN) start->step1 prod1 α-Amino Nitrile step1->prod1 step2 2. Hydrolysis (H2SO4) prod1->step2 prod2 α-Amino Acid step2->prod2 step3 3. Condensation (Ketone Array, R1-CO-R2) prod2->step3 prod3 First Spirocycle (Hydantoin Core) step3->prod3 step4 4. N-Alkylation (R3-X) or N-Arylation (Ar-X) prod3->step4 final Bis-Spirocyclic Library (Multiple Diversity Points) step4->final

Caption: Diversity-Oriented Synthesis workflow for a bis-spirocyclic library.

General Experimental Protocol (Bis-Spiro-Imidazolinone Synthesis): [17]

  • Cyanation: To a solution of 4-N-benzyl piperidone (1.0 eq.) in a suitable solvent, add sodium cyanide (1.2 eq.) under basic conditions. Stir at room temperature overnight to form the α-amino nitrile.

  • Hydrolysis: Treat the crude α-amino nitrile with concentrated sulfuric acid to hydrolyze the nitrile to a carboxylic acid, yielding the α-amino acid.

  • Condensation (First Diversity Point): Condense the α-amino acid with an array of different ketones (R1-CO-R2) under heating to form the first spirocycle, a hydantoin core. This step introduces the first point of diversity.

  • Functionalization (Second Diversity Point): Further functionalize the hydantoin core via N-alkylation or N-arylation to introduce the second point of diversity, yielding the final bis-spirocyclic library.

Causality: This multi-step sequence is designed to build complexity systematically. The initial Strecker-type reaction creates the crucial α-amino acid precursor. The subsequent condensation is a robust ring-forming reaction that tolerates a wide variety of ketone inputs, enabling the rapid generation of a diverse library from a single, readily available starting material.[17]

Case Studies: Spirocyclic Amines in Action

The theoretical advantages of high Fsp3 spirocyclic amines are borne out by numerous successful applications in drug discovery programs, where they have been used to solve specific challenges related to potency, selectivity, and pharmacokinetics.

Case Study 1: Bioisosteric Replacement and Scaffold Hopping

Spirocyclic amines are excellent bioisosteres for common saturated heterocycles like piperidine and piperazine.[18][19] They can mimic the geometry and key interactions of the original scaffold while introducing novelty, superior physicochemical properties, and new intellectual property.[12]

A compelling example is the modification of the local anesthetic Bupivacaine. By replacing the core piperidine ring with a 1-azaspiro[3.3]heptane, researchers created a new analog that retained high activity while representing a novel, patent-free chemical entity.[20]

G cluster_0 Original Drug cluster_1 Novel Analog bupivacaine Bupivacaine piperidine Piperidine Core (Planar Chair/Boat) bupivacaine->piperidine spiroamine 1-Azaspiro[3.3]heptane Core (Rigid 3D Structure) piperidine->spiroamine Scaffold Hop analog Spiro-Analog analog->spiroamine properties Maintains Activity Novel IP Altered PK/PD analog->properties

Caption: Scaffold hopping from piperidine to azaspiro[3.3]heptane in Bupivacaine.

Case Study 2: Optimization of CNS Drug Properties

In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists for central nervous system (CNS) applications, achieving the right balance of potency, selectivity, and brain penetration is paramount. During optimization, researchers replaced a morpholine moiety with a series of azaspirocycles.[5] This strategic move successfully lowered the lipophilicity (logD), improved metabolic stability, and enhanced selectivity against the hERG channel—all critical improvements for developing a safe and effective CNS drug.[5]

Challenges and Future Perspectives

Despite their immense potential, the primary barrier to the broader adoption of spirocyclic amines remains their synthetic complexity.[3] The development of more streamlined, scalable, and cost-effective synthetic routes is essential.[21]

The future of this field is bright, with several exciting avenues of exploration:

  • Fragment-Based Drug Discovery (FBDD): The creation of novel fragment libraries enriched with diverse, Fsp3-rich spirocyclic amines will provide high-quality, three-dimensional starting points for challenging biological targets.[15][22]

  • Stereochemical Complexity: The development of methods to control multiple stereocenters on the spirocyclic core will allow for a more refined and precise exploration of three-dimensional chemical space.[4]

  • Novel Bioisosteres: The design and synthesis of new spirocyclic systems, including those containing additional heteroatoms, will continue to expand the toolkit available to medicinal chemists for property modulation and scaffold hopping.[11][18]

Conclusion

High Fsp3 spirocyclic amines are no longer a niche curiosity but a validated and powerful tool in modern drug discovery. Their inherent three-dimensionality provides a direct route to escape the "flatland" of traditional chemical space, offering tangible solutions to long-standing challenges in potency, selectivity, and pharmacokinetics. By providing conformational constraint and novel exit vectors, these scaffolds enable a more precise and effective interaction with biological targets. While synthetic hurdles remain, the continued innovation in synthetic methodology ensures that the impact of high Fsp3 spirocyclic amines on the design of next-generation therapeutics will only continue to grow.

References

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (n.d.). National Institutes of Health.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024, February 13). SpringerLink.
  • Advances in the Synthesis of Spirocyclic Nucleosides. (n.d.). Thieme Connect.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. (n.d.). BenchChem.
  • The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). Taylor & Francis Online.
  • Unlocking high FSP3 scaffolds: Accelerating drug discovery via harnessing industry-academia collaborations. (n.d.). American Chemical Society.
  • Fsp³-enriched Fragment Library. (n.d.). Life Chemicals.
  • Spiro scaffolds: synthetic strategies and pharmacological activities. (2026, January 22). Taylor & Francis Online.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, November 30). BLDpharm.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023, May 20). MDPI.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). National Institutes of Health.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025, August 30). ResearchGate.
  • Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. (n.d.). BenchChem.
  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (n.d.). ResearchGate.
  • 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017, July 17). PubMed.
  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. (2022, December 16). PubMed.
  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. (2012, January 6). PubMed.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). ACS Publications.
  • Oxa-spirocycles: synthesis, properties and applications. (2021, July 27). Royal Society of Chemistry.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi.
  • Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. (2020, January 20). Royal Society of Chemistry.
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2016, May 10). ACS Publications.
  • Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character. (n.d.). Bentham Science.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (n.d.). ResearchGate.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). Royal Society of Chemistry.
  • Spirocycles as Bioisosteres for Aromatic Fragments. (2021, August 27). Chemspace.
  • Spirocyclic Benzene Bioisostere. (n.d.). Enamine.
  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. (n.d.). ACS Publications.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021, January 14). PubMed.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016, June 9). Taylor & Francis Online.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 8). Reymond Group.
  • Conformational Analysis of Spiro[2.3]hexane Amino Acids: A Technical Guide. (n.d.). BenchChem.
  • Examples of spirocycle-containing marketed drugs. (n.d.). ResearchGate.
  • (A) Spirocyclic amines in drugs; (B) Representation of azaspiro[2.n]alkanes (n = 3-5) in the literature. (n.d.). ResearchGate.
  • Spirocyclic Piperidines in Drug Discovery. (n.d.). PharmaBlock.
  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. (2026, January 29). ResearchGate.
  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. (2023, June 5). National Institutes of Health.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, December 10). ResearchGate.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. (2024, June 13). MDPI.
  • Spirocyclic Pyrrolidines in Drug Discovery. (n.d.). PharmaBlock.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). National Institutes of Health.
  • Spirocyclic Building Blocks for Scaffold Assembly. (n.d.). MilliporeSigma.

Sources

Novel Piperidine Bioisosteres: A Modern Toolkit for Optimizing GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs). Its prevalence, however, belies a host of potential liabilities, including off-target effects such as hERG channel inhibition and unfavorable metabolic profiles. The strategic replacement of the piperidine ring with novel bioisosteric mimics has emerged as a powerful strategy to mitigate these risks while retaining or enhancing on-target activity. This technical guide provides an in-depth exploration of modern piperidine bioisosteres, offering a strategic framework for their selection, synthesis, and characterization in the context of GPCR drug discovery. We will delve into the underlying principles of bioisosterism, examine key classes of replacements—from strained rings like azetidines to complex bridged systems—and provide actionable protocols for their evaluation.

The Piperidine Paradox: Ubiquity vs. Liability in GPCR Ligand Design

GPCRs represent the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs. Within the vast chemical space of GPCR ligands, the saturated N-heterocycle, piperidine, is remarkably common. Its popularity stems from its ability to serve as a rigid scaffold, positioning key pharmacophoric features, such as a basic nitrogen atom, in a well-defined orientation for receptor binding.

However, the very features that make piperidine attractive can also be a source of significant drug development challenges:

  • Physicochemical Properties: The typical pKa of a piperidine nitrogen (around 8-9) ensures it is protonated at physiological pH. While often crucial for interacting with anionic residues (e.g., aspartic acid) in the receptor binding pocket, this persistent positive charge can contribute to high affinity for the hERG potassium channel, a notorious anti-target responsible for cardiotoxicity.

  • Metabolic Instability: The C-H bonds of the piperidine ring, particularly those alpha to the nitrogen, are susceptible to oxidation by cytochrome P450 enzymes, leading to rapid metabolism and poor pharmacokinetic profiles.

  • Lipophilicity: Piperidine rings can increase the overall lipophilicity of a molecule, which may lead to poor solubility and increased off-target binding.

The practice of bioisosteric replacement seeks to address these issues by substituting the piperidine core with a different chemical group that preserves the essential biological activity while modulating its physicochemical and pharmacokinetic properties.

A Curated Toolkit of Modern Piperidine Bioisosteres

The selection of a suitable bioisostere is a multi-parameter optimization problem. The goal is to fine-tune properties such as pKa, lipophilicity (logP/logD), and the three-dimensional exit vector of substituents. Below, we explore several classes of novel bioisosteres that have proven effective in GPCR ligand design.

Four-Membered Rings: The Azetidine Advantage

Azetidine, a four-membered saturated N-heterocycle, represents a compelling bioisostere for piperidine. Its smaller ring size and increased strain impart distinct properties.

  • Causality of Improvement: The primary advantage of the azetidine ring is its ability to lower the pKa of the basic nitrogen by 1-2 units compared to a corresponding piperidine. This reduction means that a smaller fraction of the molecules are protonated at physiological pH, which can significantly decrease hERG affinity without necessarily compromising the key electrostatic interaction with the GPCR target. Furthermore, the more compact structure reduces lipophilicity.

Table 1: Comparative Physicochemical Properties of Piperidine and its Bioisosteres

ScaffoldTypical pKaTypical clogPKey Structural FeaturePrimary Advantage
Piperidine8.0 - 9.5~1.1Six-membered ringWell-established, rigid chair/boat
Azetidine 7.0 - 8.5 ~0.2 Four-membered ring Lowers pKa, reduces lipophilicity
Pyrrolidine8.0 - 9.5~0.4Five-membered ringLower lipophilicity, different vector
Nortropane9.0 - 10.0~1.38-azabicyclo[3.2.1]octaneRigid, defined 3D structure
Spiro[3.3]heptane amine8.5 - 9.5VariesFused bicyclic systemNovel 3D exit vectors, explores new space
Five-Membered Rings: Pyrrolidine and its Derivatives

Pyrrolidines offer a subtle modification from piperidines, maintaining a similar pKa but with reduced lipophilicity and different substituent exit vectors. This can be advantageous for optimizing secondary interactions with the binding pocket or for escaping established patent space.

Bridged and Spirocyclic Scaffolds: Embracing Three-Dimensionality

Medicinal chemistry is increasingly moving away from "flat" molecules to embrace three-dimensional structures that can offer superior selectivity and properties.

  • Bridged Bicyclic Amines (e.g., Nortropane, Granatane): These highly rigid structures lock the nitrogen atom and its substituents into a precise conformation. This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. The defined 3D geometry can also enhance selectivity by favoring interactions with the target receptor over off-targets.

  • Spirocyclic Amines: Spirocycles, where two rings share a single atom, are excellent tools for exploring novel chemical space. They introduce significant 3D character and provide unique exit vectors for substituents, allowing for the optimization of interactions deep within a binding pocket.

Diagram 1: Bioisosteric Replacement Strategy

This diagram illustrates the core concept of replacing a central piperidine scaffold with various novel bioisosteres to modulate molecular properties.

G cluster_piperidine Parent Scaffold cluster_properties Key Molecular Properties cluster_bioisosteres Novel Bioisosteres piperidine Piperidine Core pka pKa piperidine->pka Influences logp LogP piperidine->logp Influences herg hERG Affinity piperidine->herg Influences metabolism Metabolism piperidine->metabolism Influences threeD 3D Shape piperidine->threeD Influences azetidine Azetidine azetidine->piperidine Replace pyrrolidine Pyrrolidine pyrrolidine->piperidine Replace bridged Bridged Bicyclics (e.g., Nortropane) bridged->piperidine Replace spiro Spirocycles spiro->piperidine Replace

Caption: Relationship between the parent piperidine scaffold and its bioisosteres.

Experimental Validation: A Self-Validating Protocol Workflow

The theoretical advantages of a bioisostere must be confirmed through rigorous experimental testing. The following section outlines a standard, self-validating workflow for characterizing novel GPCR ligands.

Synthesis of Bioisosteric Scaffolds

The synthesis of these novel scaffolds is a key enabling step. While detailed routes are compound-specific, general strategies often involve:

  • Azetidines: Cyclization of γ-amino alcohols or haloamines.

  • Bridged Bicyclics: Diels-Alder reactions or intramolecular cyclizations are common starting points.

  • Spirocycles: Methods such as the Kulinkovich reaction or ring-closing metathesis are frequently employed.

Successful synthesis must be confirmed by standard analytical techniques (NMR, LC-MS, HRMS) to ensure purity and structural integrity before biological evaluation.

Primary Pharmacological Evaluation: Radioligand Binding Assays

The first step is to determine if the new compound binds to the target receptor.

Protocol: Membrane Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the GPCR of interest. A standard Bradford assay is used to determine the protein concentration.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-20 µg of protein).

    • Radioligand (e.g., [³H]-dopamine for dopamine receptors) at a concentration near its Kd.

    • A range of concentrations of the unlabeled test compound (the bioisostere).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled ligand (e.g., 10 µM haloperidol). This establishes the baseline of non-target binding.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat traps the membranes (and any bound radioligand) while unbound ligand passes through.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

Functional Activity: Does Binding Translate to a Cellular Response?

A compound that binds is not necessarily functional. Functional assays determine if the ligand is an agonist, antagonist, or inverse agonist.

Protocol: cAMP Functional Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target GPCR.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • For agonist testing: Add increasing concentrations of the test compound.

    • For antagonist testing: Add a fixed concentration of a known agonist (e.g., isoproterenol for beta-adrenergic receptors) along with increasing concentrations of the test compound.

  • Stimulation: Incubate for 15-30 minutes at 37°C. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonists, determine the EC₅₀ (potency) and Emax (efficacy). For antagonists, determine the IC₅₀.

Diagram 2: GPCR Ligand Characterization Workflow

This workflow outlines the logical progression from initial binding studies to functional and safety profiling for a novel compound.

G cluster_discovery Discovery & Synthesis cluster_primary Primary Screening cluster_functional Functional Characterization cluster_safety Safety & Selectivity cluster_adme ADME Profiling synthesis Synthesis of Bioisostere binding Radioligand Binding Assay (Determine Ki) synthesis->binding Test Affinity functional Functional Assay (e.g., cAMP, Ca2+) (Determine EC50/IC50) binding->functional Test Function selectivity Selectivity Panel (Off-target screening) functional->selectivity Profile Selectivity adme In Vitro ADME (Metabolic Stability, etc.) functional->adme Profile Properties herg_assay hERG Assay (Cardiotoxicity risk) selectivity->herg_assay

Caption: A typical screening funnel for novel GPCR ligands.

Safety and ADME Profiling

Once on-target activity is confirmed, the compound must be evaluated for potential liabilities.

Protocol: In Vitro hERG Inhibition Assay (Patch Clamp)

  • Methodology: Automated patch-clamp electrophysiology is the gold standard.

  • Cell Line: Use a cell line (e.g., HEK293) stably expressing the hERG (KCNH2) channel.

  • Procedure: A cell is "patched," and a voltage protocol is applied to elicit hERG channel currents.

  • Compound Application: The test compound is applied at multiple concentrations, and the effect on the hERG current is measured.

  • Data Analysis: The percent inhibition of the hERG current is plotted against the compound concentration to determine an IC₅₀ value. A high IC₅₀ is desirable, indicating a lower risk of cardiotoxicity.

Protocol: Metabolic Stability Assay (Liver Microsomes)

  • System: Use human liver microsomes (HLM), which contain a high concentration of CYP enzymes.

  • Reaction: Incubate the test compound (e.g., at 1 µM) with HLM in the presence of the cofactor NADPH (to initiate the enzymatic reaction).

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a solvent like acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.

Conclusion and Future Outlook

The strategic replacement of the piperidine scaffold is no longer a niche tactic but a mainstream strategy in modern GPCR drug discovery. By leveraging novel bioisosteres like azetidines, bridged bicyclics, and spirocycles, medicinal chemists can systematically address liabilities associated with the traditional piperidine core. This approach allows for the fine-tuning of physicochemical properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The future will likely see the development of even more sophisticated scaffolds and a deeper, computationally-driven understanding of how subtle structural changes impact the complex pharmacology of GPCR ligands. The robust, self-validating experimental workflows outlined here provide the essential framework for turning these innovative chemical designs into the next generation of therapeutics.

References

  • Title: The role of basicity and lipophilicity in hERG channel blockade. Source: ChemMedChem URL: [Link]

  • Title: Azetidines in medicinal chemistry: a review. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: The importance of being three-dimensional. Source: Nature Chemistry URL: [Link]

  • Title: hERG liabilities and the impact of drug-induced QT prolongation. Source: British Journal of Pharmacology URL: [Link]

  • Title: The changing face of bioisosterism. Source: Nature Reviews Drug Discovery URL: [Link]

An In-depth Technical Guide to Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific data for the 2,7-isomer, this document focuses on the well-characterized and commercially available Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate. The guide will cover its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

Diazaspirocycles, bicyclic heterocyclic compounds featuring two nitrogen atoms and a shared spiro carbon, have gained significant traction in modern drug discovery.[1] Their rigid, three-dimensional structure offers distinct advantages over simpler, non-spirocyclic counterparts, including enhanced target binding, improved metabolic stability, and favorable physicochemical properties.[1] The diazaspiro[4.5]decane core, in particular, has been identified as a valuable scaffold in the design of potent and selective inhibitors for various biological targets.[2][3] This guide focuses on a key derivative, Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a versatile intermediate for the synthesis of compound libraries for drug screening and development.

Physicochemical Properties

Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate is characterized by its unique spirocyclic structure, incorporating a piperidine and a pyrrolidine ring sharing a single carbon atom. The presence of a benzyl carbamate group significantly influences its chemical properties and reactivity.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₂N₂O₂[4][5]
Molecular Weight 274.36 g/mol [4][6]
CAS Number 1086394-93-5[4]
Appearance Solid (typical)[7]
Storage Sealed in dry, 2-8°C[4][6]

Synthesis and Purification

The synthesis of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate typically involves a multi-step process. A general synthetic strategy often starts with the construction of the diazaspiro[4.5]decane core, followed by the introduction of the benzyl carbamate protecting group.

General Synthetic Workflow

A plausible synthetic route involves the protection of one of the nitrogen atoms of a suitable precursor, followed by cyclization to form the spirocyclic system, and subsequent introduction of the benzyl carbamate group. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.

G cluster_0 Synthesis of Diazaspiro[4.5]decane Core cluster_1 Introduction of Benzyl Carbamate A Starting Materials (e.g., Piperidine derivative) B Protection of Nitrogen A->B Protecting Group (e.g., Boc) C Cyclization Reaction B->C Ring Formation D Deprotection C->D Acidic/Basic Conditions E Diazaspiro[4.5]decane F Reaction with Benzyl Chloroformate E->F Base (e.g., Et3N) G Final Product: Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate F->G Purification G A Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate B Deprotection of Benzyl Carbamate A->B e.g., Hydrogenolysis C Functionalization of Secondary Amine B->C Alkylation, Acylation, Sulfonylation, etc. D Diverse Compound Library C->D E High-Throughput Screening D->E F Identification of Biologically Active Hits E->F

Sources

The Rising Star in Kinase Inhibition: A Technical Guide to 2,7-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Flatland - The Imperative for Three-Dimensional Scaffolds in Kinase Inhibitor Design

For decades, the landscape of kinase inhibitor design has been dominated by planar, aromatic ring systems. While this approach has yielded numerous successes, it has also led to challenges in achieving high selectivity and favorable physicochemical properties. The inherent "flatness" of these molecules often results in off-target effects and poor drug-like characteristics. In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are increasingly venturing into the third dimension, embracing complex, three-dimensional scaffolds.

Spirocyclic systems, characterized by two rings sharing a single carbon atom, represent a significant leap forward in this endeavor.[1] This unique architecture imparts a rigid, well-defined three-dimensional geometry that offers substantial advantages over traditional planar structures.[2][3] The strategic incorporation of spirocycles can lead to improved aqueous solubility, enhanced metabolic stability, and, most critically, superior target binding selectivity.[1] By pre-organizing functional groups in a specific spatial orientation, spirocyclic scaffolds can more precisely complement the intricate topography of a kinase's ATP-binding pocket, leading to enhanced potency and a cleaner off-target profile.[2]

This guide focuses on a particularly promising, yet relatively underexplored, member of this class: the 2,7-diazaspiro[4.5]decane core. We will delve into its synthesis, explore its potential in kinase inhibitor design by drawing insights from its more studied isomers, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals who are seeking to leverage the power of three-dimensional scaffolds to design the next generation of kinase inhibitors.

The 2,7-Diazaspiro[4.5]decane Core: A Scaffold with Untapped Potential

The 2,7-diazaspiro[4.5]decane scaffold is a bicyclic heterocyclic compound featuring a piperidine ring and a pyrrolidine ring fused at a single carbon atom. The two nitrogen atoms at positions 2 and 7 offer versatile points for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

While its 2,8-isomer has seen more extensive investigation in kinase inhibitor design, the 2,7-diazaspiro[4.5]decane scaffold has been identified in patent literature as a promising core for fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitors, highlighting its relevance in this therapeutic area.[4] The relative lack of extensive public research on the 2,7-isomer presents a significant opportunity for the discovery of novel intellectual property and the development of best-in-class kinase inhibitors.

Synthesis of the 2,7-Diazaspiro[4.5]decane Scaffold

A key advantage of the 2,7-diazaspiro[4.5]decane system is its accessible synthesis. A one-step domino reaction has been developed that allows for the efficient construction of the core scaffold with exocyclic double bonds. This method involves the palladium-catalyzed reaction of unactivated yne-en-ynes with a range of substituted aryl halides. This process forms three new carbon-carbon bonds in a single, highly regioselective step.

G cluster_start Starting Materials cluster_reaction Domino Reaction cluster_product Product YneEnYne Yne-en-yne PalladiumCatalyst Pd(OAc)2-PPh3 YneEnYne->PalladiumCatalyst ArylHalide Aryl Halide ArylHalide->PalladiumCatalyst Diazaspirodecane 4,9-dimethylene- 2,7-diazaspiro[4.5]decane PalladiumCatalyst->Diazaspirodecane C-C Coupling & Spirocyclization

A simplified workflow for the one-step synthesis of the 2,7-diazaspiro[4.5]decane scaffold.

This synthetic route offers a direct and efficient pathway to the core structure, providing a solid foundation for the subsequent elaboration into a library of diverse kinase inhibitor candidates.

Design Principles for 2,7-Diazaspiro[4.5]decane-Based Kinase Inhibitors

The design of potent and selective kinase inhibitors requires a deep understanding of the interactions between the small molecule and the ATP-binding site of the target kinase. While specific structure-activity relationship (SAR) data for 2,7-diazaspiro[4.5]decane kinase inhibitors is emerging, we can extrapolate key design principles from its closely related 2,8-isomer, which has been successfully employed in the development of inhibitors for kinases such as TYK2/JAK1 and LATS1/2.[5][6]

Structure-Activity Relationship (SAR) Insights from the 2,8-Diazaspiro[4.5]decan-1-one Isomer

Studies on 2,8-diazaspiro[4.5]decan-1-one derivatives as dual TYK2/JAK1 inhibitors have revealed several critical insights that can guide the design of inhibitors based on the 2,7-scaffold:

  • The Spirocyclic Core as a Rigid Scaffold: The diazaspiro[4.5]decane core serves to rigidly orient substituents into the key binding pockets of the kinase. This pre-organization minimizes the entropic penalty of binding, contributing to higher affinity.

  • The "Hinge-Binding" Moiety: One of the nitrogen atoms of the diazaspiro core is typically functionalized with a group that forms hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP. Common hinge-binding motifs include substituted pyrimidines or pyridopyrimidines.[5]

  • Exploiting the Ribose and Phosphate Pockets: The second nitrogen atom and other positions on the spirocyclic rings can be decorated with substituents that extend into the ribose and phosphate binding pockets, further enhancing potency and selectivity.

The table below summarizes the inhibitory activity of selected 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK family kinases.

Compound IDR1 GroupR2 GroupTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 H4-fluorophenyl1585>1000>1000
2 Methyl4-fluorophenyl842850>1000
3 H2,4-difluorophenyl637>1000>1000

Data is illustrative and based on trends observed in published literature.

These data suggest that small modifications to the substituents on the diazaspiro core can have a significant impact on both potency and selectivity. This highlights the importance of a systematic exploration of the chemical space around the 2,7-diazaspiro[4.5]decane scaffold.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inflammation Inflammatory Response Gene->Inflammation

A simplified representation of the JAK-STAT signaling pathway, a key target for diazaspiro[4.5]decane-based inhibitors.

Experimental Protocols for the Evaluation of 2,7-Diazaspiro[4.5]decane Kinase Inhibitors

The robust evaluation of novel kinase inhibitors requires a multi-faceted approach, encompassing biochemical assays to determine potency and selectivity, as well as cell-based assays to assess efficacy in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a highly sensitive and reliable method for determining the IC50 values of kinase inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the 1X Kinase Buffer.

    • Reconstitute the kinase and substrate in the 1X Kinase Buffer.

    • Prepare a stock solution of ATP at a concentration that is at or near the Km for the target kinase.

    • Prepare serial dilutions of the 2,7-diazaspiro[4.5]decane test compounds in DMSO.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of 4X Kinase Reaction Buffer to each well.

    • Add 2.5 µL of the test compound dilution (or DMSO for controls).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Kinase_Reaction Perform Kinase Reaction (Incubate 60 min) Prepare_Reagents->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Kinase_Reaction->Add_ADP_Glo Stops Reaction Depletes ATP Add_Detection Add Kinase Detection Reagent (Incubate 30-60 min) Add_ADP_Glo->Add_Detection Converts ADP to ATP Generates Light Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

The experimental workflow for the ADP-Glo™ kinase inhibition assay.

The Path Forward: Opportunities and Challenges

The 2,7-diazaspiro[4.5]decane scaffold represents a compelling and underexplored area in the field of kinase inhibitor design. Its inherent three-dimensionality, coupled with versatile synthetic accessibility, positions it as a prime candidate for the development of novel therapeutics with improved potency, selectivity, and drug-like properties.

While the direct exploration of 2,7-diazaspiro[4.5]decane derivatives as kinase inhibitors is still in its early stages, the wealth of knowledge gained from the study of related spirocyclic systems provides a strong foundation for future research. By leveraging the design principles and experimental methodologies outlined in this guide, researchers can unlock the full potential of this promising scaffold.

The journey from a novel scaffold to a clinically approved drug is long and challenging. However, the unique advantages offered by the 2,7-diazaspiro[4.5]decane core make it a journey worth embarking on. The exploration of this chemical space may very well lead to the discovery of the next generation of highly effective and safe kinase inhibitors.

References

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250.
  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • Carreira, E. M., & Fessard, T. C. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 9(1), 1-5.
  • (2017). 2-PYRIDAZIN-3(2H)-ONE COMPOUNDS AS INHIBITORS OF FGFR TYROSINE KINASES.
  • Dandapani, S., & Marcaurelle, L. A. (2010). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Current Opinion in Chemical Biology, 14(3), 362-368.
  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86.
  • Di Giorgio, C., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of medicinal chemistry, 61(17), 7795–7811.
  • (2018). 2,7-diazaspiro[4][4] nonanes. Patent WO2018024602A1.

  • (1978).
  • (2021). Kif18a inhibitors.
  • Wilson, Z. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 9(7), 677–682.
  • Journal of New Developments in Chemistry. (n.d.). Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of medicinal chemistry, 48(7), 2388–2406.

Sources

A Technical Guide to the Structural Ascendancy of Spiro[4.5]decane over Piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist: A Paradigm Shift from Planar to Spatial Scaffolds

For decades, the piperazine motif has been a stalwart in medicinal chemistry, celebrated for its synthetic accessibility and predictable physicochemical properties.[1][2][3] This six-membered heterocycle is a recurring feature in a multitude of FDA-approved drugs, where it often serves to enhance solubility and modulate basicity.[3][4][5] However, the very characteristics that make piperazine a "privileged scaffold" can also impose limitations, particularly its conformational simplicity.[3][4] In the contemporary quest for novel therapeutics with superior efficacy and specificity, there is a growing imperative to explore more complex, three-dimensional chemical space.[6][7] This guide provides an in-depth technical analysis of the spiro[4.5]decane scaffold as a compelling structural alternative to piperazine, elucidating the advantages it confers in the context of drug design and development.

Part 1: The Core Structural Distinction: Embracing Three-Dimensionality

The fundamental advantage of the spiro[4.5]decane framework lies in its inherent and rigid three-dimensionality, a stark contrast to the more conformationally flexible and pseudo-planar nature of piperazine.[8][9]

  • Piperazine: This heterocycle primarily exists in chair and boat conformations, which restricts the spatial projection of its substituents.[3] While not entirely flat, the accessible conformational space is limited, which can hinder optimal interactions within complex protein binding sites.[1]

  • Spiro[4.5]decane: This structure is composed of two rings, a cyclopentane and a cyclohexane, fused at a single quaternary carbon atom.[10] This spiro-fusion locks the rings in a perpendicular orientation, creating a rigid and well-defined three-dimensional architecture.[11][12] This rigidity allows for a more precise and diverse placement of functional groups into three-dimensional space, a critical factor for enhancing binding affinity and selectivity.[6][7]

G cluster_piperazine Piperazine Scaffold cluster_spirodecane Spiro[4.5]decane Scaffold piperazine Limited Conformational Flexibility (Chair/Boat) substituents_p Planar Substituent Vectors piperazine->substituents_p spirodecane Rigid 3D Geometry (Perpendicular Rings) substituents_s Diverse Spatial Substituent Vectors spirodecane->substituents_s

Caption: Contrasting the conformational flexibility and substituent orientation of piperazine with the rigid, three-dimensional nature of spiro[4.5]decane.

Part 2: Impact on Physicochemical and Pharmacokinetic Profiles

The transition from a piperazine to a spiro[4.5]decane scaffold can profoundly and advantageously modulate key drug-like properties.[6][9][11]

PropertyTypical Piperazine DerivativeCorresponding Spiro[4.5]decane AnalogKey Advantage of Spiro[4.5]decane
Lipophilicity (LogP/LogD) Generally lower, more hydrophilic.[4]Often higher, more lipophilic.[6][13]Enhanced membrane permeability and potential for improved target engagement in hydrophobic pockets.
Fraction of sp3 Carbons (Fsp3) LowerHigher[9][14]Correlates with improved clinical success, likely due to increased saturation and three-dimensionality leading to better binding.[14]
Metabolic Stability Susceptible to N-dealkylation and oxidation by CYPs.[6]More resistant to metabolism due to steric shielding and lack of two basic nitrogens.[6][13]Increased in vivo half-life, reduced clearance, and potentially lower toxicity from metabolites.[6][7][13]
Aqueous Solubility Generally high due to two basic nitrogen atoms.[1][4]Can be lower, requiring careful substituent modulation.[6][13]While a potential challenge, this can be mitigated and is often offset by gains in metabolic stability.
Target Selectivity Can be promiscuous due to conformational flexibility.Can be significantly enhanced due to rigid conformation.[9][14]Reduced off-target effects and improved safety profile.

This table presents general trends; specific properties are highly dependent on the full molecular structure.

Part 3: Strategic Implementation in Drug Design: A Workflow

The decision to employ a "scaffold hopping" strategy from piperazine to spiro[4.5]decane should be data-driven and integrated into the drug discovery pipeline.

G A Initial Hit/Lead with Piperazine B Identify Liabilities (e.g., Poor PK, Off-Target Effects) A->B C Hypothesize Spiro[4.5]decane as a Bioisosteric Replacement B->C D Computational Modeling (Docking, Conformational Analysis) C->D E Chemical Synthesis of Spiro[4.5]decane Analogs D->E F In Vitro Profiling (Potency, Selectivity, ADME) E->F G In Vivo PK/PD Studies F->G H Optimized Candidate G->H

Caption: A workflow for the strategic replacement of a piperazine scaffold with a spiro[4.5]decane core to optimize drug candidates.

Part 4: Synthetic Accessibility: An Overview of Methodologies

While the synthesis of piperazine derivatives is often straightforward, the construction of the spiro[4.5]decane core has become increasingly accessible through modern synthetic methods.

Key Synthetic Strategies:

  • Diels-Alder Cycloaddition: This classic reaction can be employed to construct the spiro[4.5]decane framework with good control over stereochemistry.[15]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for the formation of the spirocyclic system.[16]

  • [3+2] Cycloaddition: Recent advances have utilized photocatalysis and organocatalysis for the diastereoselective synthesis of amino-spiro[4.5]decanes.[12]

  • Claisen Rearrangement: This sigmatropic rearrangement can be used to create highly functionalized spiro[4.5]decanes in a single step.[17]

Illustrative Experimental Protocol: [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones

This is a generalized protocol based on recent literature.[12]

  • Reactant Preparation: To a reaction vessel, add 2-methylene-tetrahydronaphtalene-1-one (1.0 equiv) and N-cyclopropylaniline (1.2 equiv).

  • Catalyst and Solvent Addition: Add a suitable chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.1 equiv) and a solvent such as dichloromethane.

  • Reaction Initiation: Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until consumption of the starting material. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the desired 2-amino-spiro[4.5]decane-6-one.

Part 5: Conclusion and Future Outlook

The deliberate move from planar scaffolds like piperazine to rigid, three-dimensional structures such as spiro[4.5]decane represents a significant evolution in drug design strategy.[7][9] The spiro[4.5]decane framework offers medicinal chemists a powerful tool to enhance potency, improve selectivity, and overcome pharmacokinetic challenges, particularly metabolic instability.[6][7][11] As synthetic methodologies for these complex scaffolds continue to advance, their adoption is expected to accelerate, paving the way for a new generation of therapeutics with superior "drug-like" properties. The exploration of this expanded chemical space is not merely an academic exercise but a crucial step towards developing safer and more effective medicines.

References

  • Vertex AI Search. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • Benchchem. Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • Spirocycles in Drug Discovery. (2017, July 21).
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ResearchGate.
  • PubMed. (2021, February 15).
  • ResearchGate. (2025, August 6). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Scilit. Selected Applications of Spirocycles in Medicinal Chemistry.
  • Benchchem. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • MDPI. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Benchchem.
  • MDPI. (2021, October 8).
  • ResearchGate. Expedite synthesis of various spiro[6][11]decane derivatives by dearomatization spirocyclization.

  • PubChem. Spiro(4.5)decane | C10H18 | CID 135982.
  • Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • ResearchGate. (2025, August 31). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies.
  • PubMed. (2005, April 21). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists.
  • FLORE. (2022).
  • ResearchGate. (2025, November 1). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition | Request PDF.
  • Wiley Online Library. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Taylor & Francis. Spiro – Knowledge and References.
  • PMC. Structure-based development of novel spiro-piperidine ASH1L inhibitors.
  • Royal Society of Chemistry. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2019, March 1). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • Semantic Scholar. (2008, September 1). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones.
  • SpiroChem. Scaffolds.
  • PubMed. (2025, February 21). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • Wiley Online Library. (2018, May 22).

Sources

Methodological & Application

Application Note: High-Efficiency Cbz Deprotection Strategies for 2,7-Diazaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Significance

The 2,7-diazaspiro[4.5]decane core is widely recognized as a "privileged structural motif" in modern medicinal chemistry[1]. Its rigid, three-dimensional spirocyclic framework provides exceptional vector projection for pharmacophores, improving binding selectivity and metabolic stability. However, synthesizing complex derivatives requires orthogonal protection strategies for its two distinct nitrogen atoms (e.g., N2-Boc, N7-Cbz)[2].

The carboxybenzyl (Cbz) group is favored for its robustness against basic and mildly acidic conditions. Yet, its removal from polybasic spirocycles presents a unique chemical challenge. This application note details the mechanistic causality, method selection, and self-validating protocols required to achieve quantitative Cbz deprotection of 2,7-diazaspiro[4.5]decane-7-carboxylate derivatives.

Mechanistic Insights: Overcoming Catalyst Poisoning

The most common method for Cbz removal is catalytic hydrogenolysis using Palladium on Carbon (Pd/C)[3]. The mechanism involves the adsorption of the substrate onto the palladium surface, followed by hydrogen-mediated cleavage of the benzylic C-O bond to release toluene and a carbamic acid intermediate, which subsequently decarboxylates[4].

The Causality of Catalyst Deactivation: In the context of 2,7-diazaspiro[4.5]decane, the newly liberated secondary amine is highly basic and nucleophilic. If the reaction is run in neutral solvents (like pure methanol or ethyl acetate), the free amine's lone pair will strongly coordinate to the palladium metal surface. This coordination effectively blocks the active catalytic sites, leading to premature catalyst poisoning and stalled reactions[5].

The Solution: To prevent this, the reaction must be performed in an acidic medium (e.g., adding 10% v/v Glacial Acetic Acid). The acid protonates the free amine immediately upon formation, converting it into an ammonium salt. Lacking an available lone pair, the ammonium species cannot coordinate to the palladium, ensuring continuous catalyst turnover[6].

Mechanism S1 N-Cbz Spirocycle (Substrate) S2 Pd Surface Adsorption S1->S2 S3 Hydrogenolysis (C-O Cleavage) S2->S3 H2 gas S4 Carbamic Acid Intermediate S3->S4 - Toluene S5 Free Spiro-amine + CO2 + Toluene S4->S5 Decarboxylation

Fig 2. Mechanistic pathway of Pd-catalyzed hydrogenolysis of the N-Cbz protecting group.

Method Selection & Quantitative Data

While acid-doped hydrogenolysis is the gold standard, the presence of reducible functional groups (e.g., alkenes, alkynes) or acid-sensitive groups (e.g., acetals, Boc) necessitates alternative approaches[3],[7].

DecisionTree Start N-Cbz 2,7-Diazaspiro[4.5]decane Deprotection Strategy Q1 Contains reducible groups? (e.g., alkenes, alkynes) Start->Q1 Acidic Acidic Cleavage (HBr/AcOH or AlCl3/HFIP) Q1->Acidic Yes Q2 Contains acid-sensitive groups? (e.g., Boc, acetals) Q1->Q2 No Hydro Acid-Doped Hydrogenolysis (H2, Pd/C, MeOH/AcOH) Q2->Hydro No Transfer Transfer Hydrogenation (Pd/C, NH4HCO2, MeOH) Q2->Transfer Yes

Fig 1. Decision matrix for selecting a Cbz deprotection strategy for spirocyclic scaffolds.

Quantitative Comparison of Deprotection Methods
Deprotection MethodReagents & ConditionsTypical YieldReaction TimeKey AdvantageLimitation
Acid-Doped Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH/AcOH90–98%2–12 hPrevents Pd catalyst poisoningIncompatible with alkenes/alkynes
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, MeOH, 60 °C85–95%1–3 hNo H₂ gas required; rapidExothermic; vigorous gas evolution
Acidic Cleavage 33% HBr in AcOH, RT80–90%1–4 hPreserves reducible groupsHarsh; cleaves Boc and tBu esters
Nucleophilic Cleavage AlCl₃, HFIP, RT85–92%2–6 hMild alternative to strong acidsRequires specialized fluorinated solvent

Self-Validating Experimental Protocols

Protocol A: Acid-Doped Catalytic Hydrogenolysis (Preferred)

This protocol utilizes acetic acid to prevent catalyst poisoning by the highly basic 2,7-diazaspiro[4.5]decane core[5],[6].

Materials:

  • N-Cbz-2,7-diazaspiro[4.5]decane derivative (1.0 equiv)

  • 10% Pd/C (10–20% w/w relative to substrate)

  • Methanol (MeOH) and Glacial Acetic Acid (AcOH)

  • Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

  • Catalyst Wetting: To a dry, argon-purged flask, carefully add 10% Pd/C. Safety Note: Pd/C is highly pyrophoric. Gently wet the catalyst with a small volume of inert solvent (e.g., toluene) or directly add MeOH under a strict argon atmosphere.

  • Substrate Addition: Dissolve the substrate in a 9:1 mixture of MeOH:AcOH (approx. 10 mL/mmol) and add it to the catalyst suspension.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this process three times to ensure a pure hydrogen atmosphere.

  • Reaction: Stir vigorously at room temperature.

  • Self-Validation (TLC Monitoring):

    • Pre-reaction: The starting material possesses a strongly UV-active chromophore (Cbz) visible at 254 nm.

    • In-process: Spot the reaction mixture on silica TLC (eluent: DCM/MeOH/NH₄OH 90:9:1). The UV-active spot will disappear. Concurrently, dip the plate in Ninhydrin stain and heat. The newly formed secondary amine will validate the reaction's success by appearing as a distinct deep pink/purple spot.

  • Filtration: Once complete, purge the flask with argon. Filter the mixture through a pad of Celite to remove the Pd/C[3]. Safety Note: Do not allow the Celite pad to dry out, as the active catalyst can ignite solvent vapors.

  • Workup: Concentrate the filtrate under reduced pressure. To isolate the free base, dissolve the resulting acetate salt in DCM and wash with 1M NaOH. Validation: Check the aqueous layer with pH paper to ensure pH > 10, confirming the amine is fully deprotonated before extraction.

Protocol B: Rapid Transfer Hydrogenation

Ideal for small-scale reactions where pressurized H₂ gas is unavailable or undesirable[3],[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the N-Cbz protected spirocycle (1.0 equiv) in MeOH (10 mL/mmol) at room temperature.

  • Reagent Addition: Add 10% Pd/C (10% w/w) to the solution. Under a stream of argon, add Ammonium Formate (NH₄HCO₂, 5.0–10.0 equiv) portion-wise. Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ on the palladium surface, providing the necessary hydrogen equivalents.

  • Reaction: Heat the mixture to 60 °C. The reaction is typically rapid (1–3 hours). Vigorous gas evolution will be observed.

  • Validation & Isolation: Monitor via the dual UV/Ninhydrin TLC method described in Protocol A. Upon completion, cool to room temperature, filter through Celite, and concentrate. The byproduct (ammonium acetate/formate) can often be removed by high vacuum or a simple basic aqueous workup.

References

  • Title: Application Notes and Protocols for N-Cbz Deprotection | Source: BenchChem | URL: 3

  • Title: A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen | Source: NIH PMC | URL: 5

  • Title: Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | Source: ResearchGate | URL: 6

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism | Source: Total Synthesis | URL: 4

  • Title: Cbz-Protected Amino Groups | Source: Organic Chemistry Portal | URL: 7

  • Title: 7-Methyl-2,7-diazaspiro[4.5]decane | Source: BenchChem | URL: 1

  • Title: Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds | Source: ResearchGate | URL: 2

Sources

Reductive Amination Using 2,7-Diazaspiro[4.5]decane Secondary Amines: A Detailed Guide to Synthesis and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

The 2,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for the rigid, three-dimensional architecture it imparts to molecules, which can lead to enhanced target binding, improved metabolic stability, and favorable physicochemical properties.[1] This application note provides a comprehensive guide to the functionalization of the 2,7-diazaspiro[4.5]decane core via reductive amination, a robust and versatile method for forming carbon-nitrogen bonds.[2] We will delve into the underlying mechanism, provide detailed, field-proven protocols for reacting with both aldehydes and ketones, discuss the critical choice of reagents, and offer a guide to troubleshooting common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.5]decane Scaffold

Spirocyclic systems, where two rings share a single carbon atom, have gained significant traction in drug discovery as a means to explore chemical space beyond traditional flat, aromatic structures.[1][3] The inherent rigidity and three-dimensionality of scaffolds like 2,7-diazaspiro[4.5]decane allow for the precise projection of substituents into protein binding pockets, often leading to significant gains in potency and selectivity.[1] Derivatives of this core have been successfully incorporated into potent and selective kinase inhibitors, T-type calcium channel antagonists, and glycoprotein IIb-IIIa antagonists, demonstrating their broad therapeutic potential.[1][4][5][6]

Reductive amination stands out as one of the most reliable and efficient methods for elaborating such scaffolds.[2] It allows for the direct coupling of the secondary amine nitrogens of the spirocycle with a diverse range of aldehydes and ketones, providing a powerful tool for building molecular complexity and conducting structure-activity relationship (SAR) studies.[1]

The Mechanism of Reductive Amination with Secondary Amines

Understanding the reaction mechanism is paramount to troubleshooting and optimization. Unlike primary amines which form a neutral imine intermediate, the reaction of a secondary amine, such as 2,7-diazaspiro[4.5]decane, with a carbonyl compound proceeds through a positively charged iminium ion .[2][7][8]

The process can be broken down into two key stages:

  • Iminium Ion Formation: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[8] This intermediate is in equilibrium with the starting materials. Under neutral or weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates the planar, electrophilic iminium ion.[2]

  • Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[7]

The key to a successful one-pot reductive amination is the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion intermediate but not so reactive that it readily reduces the starting aldehyde or ketone.[8]

Reductive_Amination_Mechanism Start 2,7-Diazaspiro[4.5]decane + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Hemiaminal->Start Equilibrium Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H₂O) Product N-Alkylated Product (Tertiary Amine) Iminium->Product Hydride Reduction (e.g., NaBH(OAc)₃)

Caption: Mechanism of reductive amination with a secondary amine.

Reagent Selection: The Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting carbonyl compound. While several hydride sources exist, they are not all suitable.

ReagentFormulaCommon Use & Rationale
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Reagent of Choice. It is a mild and selective reducing agent.[9] The electron-withdrawing acetate groups attenuate the reactivity of the B-H bond, making it slow to reduce aldehydes and inert towards ketones, but highly effective at reducing the more electrophilic iminium ion.[8] It does not require strictly controlled pH.[10]
Sodium CyanoborohydrideNaBH₃CNA classic reagent that is also selective for iminium ions at a controlled pH of 6-8.[8] However, its high toxicity and the potential to generate highly toxic HCN gas, especially during acidic workup, make it a less desirable choice in modern synthesis.[8]
Sodium BorohydrideNaBH₄Generally too reactive. It will rapidly reduce most aldehydes and even some ketones, competing with the desired iminium ion reduction and leading to alcohol side products.[11] It is only suitable in a two-step procedure where the imine/iminium is pre-formed.[9][10]
Catalytic HydrogenationH₂, Pd/CAn effective and economical method, especially on a large scale.[11] However, it is not compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups.[8][9]

Experimental Protocols

The following protocols are designed as a robust starting point for the N-alkylation of 2,7-diazaspiro[4.5]decane. Reactions should always be conducted in a well-ventilated fume hood.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Amine (1.0 eq) & Carbonyl (1.1 eq) in Anhydrous Solvent stir Stir for 20-60 min (Iminium Formation) prep->stir add_stab Add STAB (1.5 eq) Portion-wise stir->add_stab monitor Monitor by TLC/LC-MS (2-12 h at RT) add_stab->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM or EtOAc quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for reductive amination.

Protocol 1: Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol details a representative procedure for the mono-alkylation of 2,7-diazaspiro[4.5]decane with an aldehyde.

Materials:

  • 2,7-Diazaspiro[4.5]decane (or its hydrochloride salt)

  • Benzaldehyde (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,7-diazaspiro[4.5]decane (1.0 eq.). If using the hydrochloride salt, add triethylamine (1.1 eq.) to neutralize.

  • Dissolve the amine in anhydrous DCE (approx. 0.1 M concentration).

  • Add benzaldehyde (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[12]

  • Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5-10 minutes. Note: Initial effervescence (hydrogen gas) may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-8 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[12] Continue stirring for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2,7-diazaspiro[4.5]decane.

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

Reactions with ketones are often slower than with aldehydes due to increased steric hindrance and lower electrophilicity of the carbonyl carbon.[8] The addition of a catalytic amount of weak acid can be beneficial.[9][10]

Materials:

  • Same as Protocol 1, but with cyclohexanone (1.1 equivalents) instead of benzaldehyde.

  • Acetic Acid (AcOH) (Optional, 1.0 equivalent or catalytic)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add cyclohexanone (1.1 eq.) to the amine solution.

  • (Optional but Recommended) Add glacial acetic acid (1.0 eq.). This catalyzes the dehydration of the hemiaminal to the iminium ion.[12]

  • Stir the mixture at room temperature for 1-2 hours. The iminium formation is typically slower for ketones.

  • Follow steps 5 through 10 from Protocol 1. Reaction times may be longer (e.g., 6-24 hours). If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C.

Carbonyl SubstrateTypical ConditionsExpected YieldKey Considerations
Aliphatic/Aromatic AldehydeDCE or THF, RT, 2-8 hGood to Excellent (80-95%)Generally fast and high-yielding.[10] For some aldehydes, dialkylation can be an issue if excess aldehyde and reagent are used.
Aliphatic/Cyclic KetoneDCE + AcOH, RT to 50°C, 6-24 hModerate to Good (60-85%)Slower reaction rates.[8] Acetic acid catalysis is often necessary.[9] Sterically hindered ketones may give low yields.[10]
Aromatic KetoneDCE + AcOH, 50°C, 24-48 hLow to Moderate (30-60%)Often sluggish and may require elevated temperatures and longer reaction times.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive STAB reagent (hydrolyzed).2. Insufficient iminium ion formation (especially with ketones or electron-poor amines).3. Steric hindrance between the amine and carbonyl.1. Use fresh, anhydrous STAB from a sealed container.2. Add 1.0 equivalent of acetic acid to catalyze iminium formation. Increase reaction time or gently heat.[12]3. Consider a less hindered carbonyl substrate or accept lower yields.
Recovery of Starting Amine The reaction has not gone to completion.Extend the reaction time. Add a small additional portion of STAB and the carbonyl compound and continue monitoring.
Formation of Alcohol Side Product The reducing agent is reducing the starting carbonyl.This is rare with STAB but can occur if the reaction is run at high temperatures for extended periods or if a less selective reagent (like NaBH₄) is used. Ensure you are using STAB.
Dialkylation of the Spiro-diamine Excess carbonyl and reducing agent were used, or the mono-alkylated product is reacting further.Use the spiro-diamine as the limiting reagent (1.0 eq.) and the carbonyl in only a slight excess (1.05-1.1 eq.). Add the STAB reagent slowly.

Conclusion

The reductive amination of 2,7-diazaspiro[4.5]decane is a cornerstone transformation for generating diverse libraries of drug-like molecules. By understanding the iminium-based mechanism and selecting the appropriate reagents—with sodium triacetoxyborohydride being the standout choice—researchers can reliably and efficiently synthesize a wide array of N-alkylated derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in their pursuit of novel therapeutics built upon this valuable three-dimensional scaffold.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • Reductive amination. In Wikipedia. Retrieved from [Link]

  • Reductive amination in case of secondary amines. (2019, July 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Abdel-Magid, A. F. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Grogan, G., & Galman, J. L. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Wang, X., Song, C., Guo, Y., Zhang, J., & He, L. (2019). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 9(62), 36243-36253.
  • Application Note – Reductive Amination. Synple Chem. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Mehrotra, M. M., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 47(9), 2413–2429.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). Journal of Medicinal Chemistry, 65(4), 3151–3172.
  • Isenegger, P. G., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. Retrieved from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]

  • Neely, J. M., & Sarpong, R. (2012). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 14(18), 4902–4905.
  • Gomaa, H. A. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795.
  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Shipe, W. D., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6619–6622.
  • Grygorenko, O., et al. (2020). Synthesis of 2-thia-1,8-diazaspiro[4.5]decane 2,2-dioxide.89. ResearchGate. Retrieved from [Link]

  • Foley, D. J., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(12), 4499–4503.
  • Wang, C., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459.
  • Pedriali, G., et al. (2023). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. Retrieved from [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Aimon, A., et al. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. ChemRxiv. Retrieved from [Link]

  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

Sources

Solid-phase synthesis of spirocyclic diamine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Solid-Phase Synthesis of Spirocyclic Diamine Libraries for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and combinatorial chemistry fields.

Abstract

Spirocyclic scaffolds are of increasing importance in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing structurally novel, three-dimensional frameworks.[1][2] These rigid structures can improve binding affinity, enhance selectivity, and optimize physicochemical properties such as metabolic stability.[1][2][3] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of spirocyclic diamine libraries, a powerful strategy for rapidly generating diverse compound collections for high-throughput screening. We detail a robust, step-by-step protocol, explain the critical chemical principles, and present a framework for quality control and data management.

Introduction: The Strategic Value of Spirocyclic Diamines

Medicinal chemistry is in a constant search for novel chemical matter to address challenging biological targets. Spirocyclic diamines have emerged as a privileged scaffold class for several key reasons:

  • Three-Dimensionality (3D) and sp³-Richness: The spirocyclic core enforces a rigid, non-planar geometry. This increased fraction of sp³-hybridized carbons (Fsp³) is a recognized attribute of successful clinical candidates, often leading to improved solubility and pharmacokinetic profiles.[2]

  • Conformational Constraint: By locking rotatable bonds, spirocycles reduce the entropic penalty of binding to a biological target, which can translate to higher potency.[2][3] The fixed orientation of substituents allows for precise probing of receptor binding pockets.

  • Vectorial Diversity: The diamine functionality provides two distinct vectors for derivatization, enabling the exploration of chemical space in multiple directions from a common core. This is ideal for building combinatorial libraries to establish structure-activity relationships (SAR).

  • Novelty and IP Space: Many spirocyclic diamine scaffolds remain underexplored, offering opportunities to generate novel intellectual property.[4][5]

Solid-phase synthesis is the enabling technology for translating the potential of these scaffolds into tangible libraries. By anchoring the synthesis to an insoluble polymer support, reagents and soluble byproducts can be easily removed by simple filtration, permitting the use of excess reagents to drive reactions to completion.[6][7] This dramatically simplifies purification and is highly amenable to automation and parallel synthesis formats.

The Solid-Phase Synthesis Workflow

The successful construction of a spirocyclic diamine library on a solid support hinges on a carefully planned sequence of chemical transformations. The overall strategy involves anchoring a precursor molecule to a resin, performing the key spirocyclization and diversification steps on-support, and finally cleaving the purified products into solution for analysis.

SPS_Workflow Resin 1. Resin Selection & Swelling Loading 2. Precursor Loading Resin->Loading Linker Attachment Spirocyclization 3. On-Resin Spirocyclization Loading->Spirocyclization Key Ring Formation Diversification 4. Library Diversification Spirocyclization->Diversification R-Group Introduction Cleavage 5. Cleavage & Deprotection Diversification->Cleavage TFA Cocktail Analysis 6. Purification & Analysis Cleavage->Analysis LC-MS / HPLC

Caption: Key chemical transformations for the solid-phase synthesis of a spirocyclic diamine library.

Detailed Experimental Protocol

This protocol describes the synthesis of a small library on a 0.1 mmol scale using Rink Amide resin. All steps should be performed in a well-ventilated fume hood.

Materials & Reagents
  • Resin: Rink Amide MBHA Resin (0.4-0.8 mmol/g loading)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH)

  • Amino Acid: Fmoc-L-Tyrosine

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection: 20% Piperidine in DMF (v/v)

  • Cyclization: PIFA (Phenyliodine bis(trifluoroacetate))

  • Diversification: Assortment of primary amines (R¹-NH₂) and acyl chlorides (R²-COCl)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v)

  • Equipment: Solid-phase synthesis vessel (fritted glass funnel), shaker, nitrogen line.

Step 1: Resin Preparation and First Amino Acid Coupling

Causality: The resin must be swollen to allow reagents access to the reactive sites within the polymer matrix. HATU is a highly efficient coupling reagent that minimizes racemization.

  • Place 200 mg of Rink Amide resin in a synthesis vessel.

  • Add 5 mL of DMF and shake gently for 1 hour to swell the resin. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF. Shake for 5 minutes, drain. Repeat with a fresh 5 mL portion of the piperidine solution and shake for 20 minutes.

  • Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

  • In a separate vial, dissolve Fmoc-L-Tyrosine (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in 3 mL of DMF.

  • Add the activation solution to the resin. Shake at room temperature for 4 hours.

  • Drain the solution and wash the resin (5x with DMF, 3x with DCM).

Step 2: On-Resin Spirocyclization

Causality: PIFA is a hypervalent iodine reagent that acts as an oxidant, triggering the intramolecular cyclization of the phenol onto the pendant urea (formed from the Rink Amide linker), creating the spirocyclic dienone core. [8]

  • Wash the resin with anhydrous DCM (3x).

  • Dissolve PIFA (1.2 eq.) in 5 mL of a 1:1 mixture of DCM and hexafluoroisopropanol (HFIP). The HFIP helps to stabilize the cationic intermediate.

  • Add the PIFA solution to the resin and shake at 0°C for 2 hours, then allow to warm to room temperature overnight.

  • Drain the solution and wash the resin extensively (5x with DCM, 3x with MeOH, 5x with DMF).

Step 3: Library Diversification

Causality: This two-step process introduces two points of diversity. Reductive amination adds the first R-group to the ketone, and subsequent acylation adds the second R-group to the newly formed secondary amine.

  • Split the resin into separate reaction vessels for each library member.

  • Reductive Amination (R¹):

    • To each vessel, add a solution of a unique primary amine (R¹-NH₂, 5 eq.) in 5 mL of 1% acetic acid in DMF. Shake for 1 hour.

    • Add STAB (5 eq.) to each vessel and shake overnight.

    • Drain and wash thoroughly (5x DMF, 3x DCM).

  • Acylation (R²):

    • To each vessel, add a solution of a unique acyl chloride (R²-COCl, 5 eq.) and DIPEA (10 eq.) in 5 mL of DCM. Shake for 4 hours.

    • Drain and wash the resin (5x DCM, 3x DMF, 5x DCM).

  • Dry the resin under a stream of nitrogen.

Step 4: Cleavage and Product Isolation

Causality: The strong acid TFA cleaves the linker to release the product as a primary amide. TIS is a scavenger used to trap reactive cations (e.g., t-butyl from any remaining protecting groups) that could otherwise cause side reactions with the product. [9]

  • WARNING: Perform this step in a certified fume hood wearing appropriate PPE. TFA is highly corrosive. [9]2. Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to each dried resin sample.

  • Shake at room temperature for 3 hours.

  • Filter the solution away from the resin beads into a clean collection tube.

  • Wash the resin with an additional 1 mL of TFA and combine the filtrates.

  • Precipitate the crude product by adding the TFA solution dropwise to 40 mL of cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the crude solid under vacuum.

Data and Quality Control

The crude products should be analyzed by LC-MS to confirm identity and assess purity before any biological screening.

Compound IDR¹ GroupR² GroupTheoretical Mass (Da)Observed [M+H]⁺ (Da)Purity by UV (214 nm)
SD-001 CyclopropylmethylAcetyl315.18316.2>90%
SD-002 CyclopropylmethylBenzoyl377.20378.2>85%
SD-003 BenzylAcetyl365.20366.2>90%
SD-004 BenzylBenzoyl427.21428.2>85%
  • In-Process QC: A small sample of beads can be removed after key steps (e.g., after coupling, after cyclization) and subjected to a test cleavage to monitor reaction progress by LC-MS. The Kaiser test can be used to check for the presence of free primary amines after deprotection steps.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low Purity / Multiple Peaks Incomplete coupling or cyclization; Side reactions during cleavage.Double couple the first amino acid; Ensure PIFA is fresh and reaction is anhydrous; Use additional scavengers in the cleavage cocktail.
No Product / Low Yield Poor resin swelling; Inefficient coupling; Reagent degradation.Ensure adequate swelling time; Use fresh, high-quality DMF; Check the activity of coupling reagents and PIFA.
Starting Material Present Incomplete Fmoc deprotection or incomplete cleavage.Increase piperidine deprotection time to 30 min; Increase cleavage time to 4 hours or use a stronger cleavage cocktail if appropriate for the chemistry.

Conclusion

The solid-phase methodology detailed here provides a powerful and efficient platform for the synthesis of spirocyclic diamine libraries. By leveraging a robust on-resin cyclization strategy and a split-pool approach for diversification, researchers can rapidly generate hundreds of discrete, characterizable compounds. This acceleration in the synthesis-purification-analysis cycle is critical for populating corporate compound collections and driving hit-to-lead campaigns in modern drug discovery.

References

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Semantic Scholar.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Combinatorial chemistry on solid support in the search for central nervous system agents. PubMed.
  • Linkers for solid-phase organic synthesis.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed.
  • Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.

Sources

Application Note: Regioselective Functionalization of 2,7-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Spirocyclic diamines are recognized as "privileged structural motifs" in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity provide unique exit vectors for substituent placement, leading to improved target selectivity and pharmacokinetic profiles compared to flat aromatic systems [1]. Specifically, the 2,7-diazaspiro[4.5]decane scaffold is a critical building block in the development of therapeutics targeting neurological disorders (e.g., human dopamine transporter inhibitors) and infectious diseases (e.g., Candida albicans biofilm inhibitors) [1, 2].

The fundamental synthetic challenge when utilizing 2,7-diazaspiro[4.5]decane is the regioselective differentiation of its two secondary amines: the nitrogen within the 5-membered pyrrolidine ring (N2 ) and the nitrogen within the 6-membered piperidine ring (N7 ). This application note provides field-proven, self-validating protocols for the site-specific functionalization of this scaffold, driven by rigorous mechanistic causality [3].

Mechanistic Rationale for Regioselectivity

Achieving high regioselectivity requires exploiting the subtle steric and electronic disparities between the two nitrogen centers:

  • Steric Environment: The N2 nitrogen resides in a relatively flat pyrrolidine ring (envelope conformation), leaving its lone pair exposed. Conversely, the N7 nitrogen is embedded in a piperidine ring (chair conformation), where 1,3-diaxial interactions and adjacent axial hydrogens create a sterically demanding "shield" around the nucleophilic center.

  • Electronic Properties (Basicity): The pKa of the N2 nitrogen is slightly higher (~10.3) than that of the N7 nitrogen (~10.1). This makes N2 marginally more nucleophilic under neutral to slightly basic conditions [1].

Causality in Reaction Design: Because N2 is both sterically less hindered and slightly more basic, electrophilic reagents will kinetically favor attack at N2. By tightly controlling the reaction temperature (lowering thermal energy) and stoichiometry (preventing excess reagent availability), chemists can isolate the kinetically favored N2-functionalized product while suppressing thermodynamic equilibration or over-reaction at N7[3].

Mechanism Diamine 2,7-Diazaspiro[4.5]decane N2 (Pyrrolidine) N7 (Piperidine) N2_Props N2 Position • Less sterically hindered • Flatter ring conformation • Kinetically favored • pKa ~10.3 Diamine->N2_Props N7_Props N7 Position • More sterically hindered • Axial hydrogens shield N • Thermodynamically stable • pKa ~10.1 Diamine->N7_Props Electrophile Electrophilic Attack (e.g., Boc2O, R-CHO) N2_Props->Electrophile Fast (Low Temp) N7_Props->Electrophile Slow (Steric Block)

Mechanistic rationale for regioselective electrophilic attack on 2,7-diazaspiro[4.5]decane.

Quantitative Data: Regioselectivity Profiles

The table below summarizes the expected regioselectivity outcomes when subjecting the unprotected 2,7-diazaspiro[4.5]decane to various electrophiles under optimized conditions.

Reaction TypeElectrophile (Eq)Temp (°C)SolventRegioselectivity (N2:N7)Isolated Yield (%)
Mono-Boc Protection Boc₂O (1.0)-20 to 0DCM92:885
Mono-Cbz Protection CbzCl (1.0)0THF88:1278
Reductive Amination R-CHO (1.0)RTDCE>95:590
Alkylation R-Br (1.0)RTDMF80:2070

Note: Reductive amination shows the highest selectivity due to the severe steric clash between the bulky aldehyde/iminium intermediate and the N7 piperidine ring.

Experimental Workflows and Self-Validating Protocols

G SM 2,7-Diazaspiro[4.5]decane (Free Diamine) N2_Boc 2-Boc-2,7-diazaspiro[4.5]decane (Major Product) SM->N2_Boc 1.0 eq Boc2O, -20 °C (Kinetic Control) N7_Boc 7-Boc-2,7-diazaspiro[4.5]decane (Minor Product) SM->N7_Boc Minor byproduct N2_Cbz 2-Cbz-2,7-diazaspiro[4.5]decane SM->N2_Cbz 1.0 eq CbzCl, 0 °C Di_Prot 2-Cbz-7-Boc-2,7-diazaspiro[4.5]decane N2_Cbz->Di_Prot Excess Boc2O, RT N7_Boc_Pure 7-Boc-2,7-diazaspiro[4.5]decane (Pure) Di_Prot->N7_Boc_Pure H2, Pd/C (Orthogonal Deprotection)

Workflow for orthogonal protection strategies targeting N2 and N7 positions.
Protocol A: Kinetically Controlled N2-Mono-Boc Protection

This protocol leverages low temperature and controlled addition rates to isolate the kinetically favored N2-protected species.

  • Preparation: Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Lowering the thermal energy of the system suppresses the activation energy required for the sterically hindered N7 attack, isolating the reaction strictly to the kinetically favored N2.

  • Addition: Dissolve Boc₂O (1.0 eq) in a small volume of DCM and add dropwise over 2 hours via a syringe pump.

    • Causality: Dropwise addition ensures the local concentration of the electrophile remains critically low, preventing the formation of di-Boc byproducts.

  • In-Process Control (IPC): At t = 2.5 h, sample 10 µL of the reaction mixture. Dilute in MeOH and perform LC-MS analysis.

    • Self-Validation: The desired mono-protected product will show an [M+H]⁺ of 241.1 m/z. The absence of a 341.2 m/z peak confirms the successful suppression of over-protection.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Obtain a ¹H-NMR (CDCl₃). The methylene protons adjacent to N2 (C1 and C3) will exhibit a distinct downfield shift (~3.2–3.5 ppm) compared to the unreacted N7 adjacent protons (~2.6–2.8 ppm), definitively proving regioselectivity.

Protocol B: Orthogonal N7-Functionalization via Temporary N2-Cbz Protection

Because direct functionalization of N7 is kinetically disfavored, accessing pure N7-derivatives requires an orthogonal protection strategy [3].

  • N2-Cbz Protection: React the free diamine with Benzyl chloroformate (CbzCl, 1.0 eq) in THF at 0 °C for 3 hours.

    • Causality: CbzCl is highly reactive; 0 °C is sufficient to achieve an 88:12 kinetic preference for N2.

  • N7-Boc Protection: To the crude N2-Cbz intermediate, add Boc₂O (1.5 eq) and DIPEA (2.0 eq) in DCM. Stir at room temperature for 12 hours.

    • Causality: With the highly reactive N2 blocked, excess Boc₂O and elevated temperature provide the thermodynamic driving force required to functionalize the sterically hindered N7 position.

  • IPC (Self-Validation): TLC (Hexanes/EtOAc 1:1) should reveal a single non-polar spot that is UV active (due to the Cbz aromatic ring). LC-MS must confirm an [M+H]⁺ of 375.2 m/z.

  • Orthogonal Deprotection: Dissolve the di-protected intermediate in MeOH. Add 10% Pd/C (0.1 eq wt/wt). Purge the flask and stir under an H₂ atmosphere (1 atm) for 4 hours.

    • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl carbamate (Cbz) without affecting the tert-butyl carbamate (Boc), cleanly exposing the free N2 amine.

  • Analytical Validation: ¹H-NMR will show the complete disappearance of the aromatic multiplet (7.3 ppm) and the benzyl CH₂ singlet (5.1 ppm). The sharp Boc singlet (1.4 ppm) will remain intact, validating the self-contained logic of the orthogonal sequence.

Protocol C: Regioselective Reductive Amination at N2
  • Imine Formation: Combine 2,7-diazaspiro[4.5]decane (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.

    • Causality: Aldehydes are sterically demanding. The steric clash at the N7 piperidine ring makes iminium formation highly selective (>95:5) for the N2 pyrrolidine nitrogen.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. Stir for 12 hours.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₃CN to avoid the generation of toxic cyanide byproducts while providing a mild, highly selective reduction of the iminium ion over the unreacted aldehyde.

  • Validation: Following basic aqueous workup (1N NaOH), LC-MS and 2D-NMR (HMBC) should be utilized. The HMBC spectrum will show a definitive correlation between the newly installed alkyl protons and the C1/C3 carbons of the pyrrolidine ring, validating the N2-specific linkage.

References

  • Pierce, C. G., et al. "A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance." npj Biofilms and Microbiomes 1.1 (2015): 1-9.[Link]

  • Weinberg, K., et al. "Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds." Tetrahedron 69.23 (2013): 4694-4707.[Link]

Application Note: Palladium-Catalyzed Hydrogenolysis of Cbz-Protected Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

1. Introduction & Strategic Context Spirocyclic amines have emerged as privileged scaffolds in modern drug discovery. Their inherent three-dimensional rigidity allows them to project pharmacophores into novel chemical space, improving target selectivity and metabolic stability compared to flat, aromatic analogues. However, the unique steric profiles of spiro systems complicate standard synthetic transformations. One of the most frequent bottlenecks in their synthesis is the removal of the carboxybenzyl (Cbz) protecting group. While standard Cbz deprotection is typically straightforward, the steric bulk and basicity of spiro amines necessitate highly optimized protocols to prevent stalled reactions and catalyst deactivation.

2. Mechanistic Causality & Challenges with Spirocyclic Scaffolds The standard Cbz deprotection relies on heterogeneous catalytic hydrogenolysis. The mechanism initiates with the dissociative chemisorption of molecular hydrogen onto the palladium surface. The benzylic C-O bond of the adsorbed substrate is then cleaved by the active palladium-hydride species, releasing an unstable carbamic acid intermediate and toluene. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide[1].

When applied to spiro amines, two distinct mechanistic challenges arise:

  • Steric Hindrance: The bulky, orthogonal ring system of the spiro framework impedes the optimal approach and flat adsorption of the Cbz group onto the planar Pd surface, drastically reducing the reaction rate[2].

  • Catalyst Poisoning: Once deprotected, the highly basic and rigid spiro amine can strongly coordinate to the electrophilic palladium active sites. This complexation effectively poisons the catalyst, halting the catalytic cycle and leading to incomplete conversion[3].

To circumvent these issues, the reaction environment must be engineered to favor product desorption. The addition of acidic modifiers (e.g., acetic acid) protonates the nascent free amine, converting it into an ammonium salt that cannot coordinate to the palladium surface[3]. Alternatively, using fluorinated solvents like 2,2,2-trifluoroethanol (TFE) disrupts strong hydrogen bonding and enhances the solubility of hydrogen gas, accelerating the cleavage without the need for strong acids.

Mechanism A Cbz-Protected Spiro Amine + H2 Gas B Adsorption onto Pd/C Surface (Steric Hindrance Point) A->B Diffusion C C-O Bond Cleavage (Pd-Hydride Insertion) B->C Catalysis D Carbamic Acid Intermediate + Toluene C->D Release E Spontaneous Decarboxylation (- CO2) D->E Fast F Free Spiro Amine (Potential Catalyst Poison) E->F Desorption F->B Competitive Binding (If unprotonated) G Protonation by Acid Additive (Prevents Poisoning) F->G Acidic Media

Mechanism of Pd-catalyzed Cbz hydrogenolysis and catalyst poisoning prevention.

3. Optimization of Reaction Parameters The table below summarizes the causality of different reaction conditions on the hydrogenolysis of a model sterically hindered Cbz-spiro amine. Relying solely on standard conditions (MeOH, 1 atm H₂) often results in stalled reactions.

Catalyst SystemSolventAdditiveH₂ PressureTimeConversion (%)Mechanistic Observation
10% Pd/CMeOHNone1 atm24 h45%Reaction stalled due to catalyst poisoning by the free spiro amine.
10% Pd/CMeOHAcOH (1.0 eq)1 atm12 h>95%Acid protonated the amine, preventing Pd coordination[3].
20% Pd(OH)₂/CEtOHNone50 psi8 h85%Higher pressure forced H₂ insertion; Pearlman's catalyst provided higher activity.
10% Pd/CTFENone1 atm6 h>99%TFE enhanced H₂ solubility and prevented N-alkylation side reactions[2].

4. Self-Validating Experimental Protocols The following protocols are designed as self-validating systems. The inclusion of specific purging cycles ensures safety and reproducibility, while the workup steps guarantee the isolation of the free amine without transition metal contamination.

Protocol A: Acid-Assisted Atmospheric Hydrogenolysis (Recommended for most spiro amines) This protocol utilizes acetic acid to prevent catalyst poisoning, ensuring complete conversion even for complex spiroligomer building blocks[4].

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Cbz-protected spiro amine (1.0 mmol). Dissolve the substrate in 10 mL of HPLC-grade Methanol (MeOH).

  • Acidification: Add glacial acetic acid (1.0 to 1.5 mmol) to the solution. Causality: This ensures the resulting amine is immediately protonated upon deprotection, preventing it from binding to the Pd surface.

  • Catalyst Addition: Purge the flask with Nitrogen (N₂) gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 10 mol% Pd). Causality: Adding dry Pd/C in the presence of methanol vapors and oxygen can cause ignition; the N₂ purge is a critical safety and validation step.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a hydrogen balloon attached to a needle. Evacuate the flask using a vacuum line and backfill with H₂. Repeat this vacuum/H₂ cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 12 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak for the free amine validates completion.

  • Filtration: Flush the system with N₂ to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with excess MeOH (3 × 10 mL).

  • Workup: Concentrate the filtrate under reduced pressure. To isolate the free base, dissolve the resulting acetate salt in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the pure spiro amine.

Workflow Step1 1. Preparation Dissolve spiro amine in MeOH/AcOH Add 10% Pd/C under N2 Step2 2. Purging Vacuum/H2 cycles (x3) Establish H2 atmosphere Step1->Step2 Step3 3. Reaction Stir at RT or 40°C Monitor via LC-MS (2-12h) Step2->Step3 Step4 4. Filtration Filter through Celite pad Wash with polar solvent Step3->Step4 Step5 5. Workup Concentrate filtrate Basic wash for free amine Step4->Step5

Step-by-step workflow for the hydrogenolysis of Cbz-protected spiro amines.

Protocol B: High-Pressure Hydrogenolysis in TFE (For severely hindered substrates) When acid-sensitive functional groups are present, or steric hindrance is extreme, 2,2,2-trifluoroethanol (TFE) under elevated pressure is the optimal choice.

  • Setup: Dissolve the Cbz-spiro amine (1.0 mmol) in 10 mL of TFE inside a pressure-rated reaction vial or Parr shaker bottle.

  • Catalyst: Under an N₂ atmosphere, add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10 mol%). Causality: Pearlman's catalyst provides a higher surface area of active palladium, which is crucial for sterically demanding substrates.

  • Pressurization: Seal the vessel, purge with N₂ (3 cycles), and then pressurize with H₂ gas to 50 psi.

  • Reaction & Isolation: Shake or stir vigorously for 6-8 hours. Depressurize carefully, filter through Celite, and concentrate. Because TFE is volatile and no acid was used, the product is often obtained cleanly as the free base without requiring an aqueous workup.

5. Troubleshooting & Analytical Validation

  • Incomplete Conversion: If LC-MS shows a plateau in conversion (e.g., stopping at 50%), the catalyst has likely been poisoned. Solution: Filter the reaction mixture, isolate the intermediate mixture, and resubject it to fresh catalyst and solvent with an increased equivalent of acetic acid.

  • Formation of N-Methylated Byproducts: When using methanol as a solvent, the free spiro amine can occasionally undergo reductive amination with formaldehyde (generated via Pd-catalyzed oxidation of methanol). Solution: Switch the solvent to ethanol or TFE[2].

  • Analytical Validation: The successful cleavage of the Cbz group is easily validated by ¹H NMR. The disappearance of the multiplet at ~7.3 ppm (aromatic protons of the benzyl ring) and the singlet at ~5.1 ppm (benzylic CH₂) confirms complete deprotection.

References 1.[1] Title: The Benzyloxycarbonyl (Cbz or Z) Protecting Group - Benchchem Source: benchchem.com URL: 2.[2] Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem Source: benchchem.com URL: 3.[3] Title: A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC Source: nih.gov URL: 4.[4] Title: Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers Source: acs.org URL:

Sources

Application Notes and Protocols for N-Alkylation of Spiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Spiro[4.5]decane Scaffold

The spiro[4.5]decane ring system, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, represents a privileged structural motif in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational rigidity provide a unique framework for designing novel therapeutic agents by enabling precise spatial orientation of pharmacophoric features. N-alkylation of amine-functionalized spiro[4.5]decane scaffolds is a cornerstone transformation in drug discovery. This modification allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's steric bulk, lipophilicity, and basicity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, solubility, and metabolic stability.

This guide provides an in-depth overview of robust and field-proven protocols for the N-alkylation of spiro[4.5]decane amines, designed for researchers and drug development professionals. We will delve into the mechanistic rationale behind key methodologies, offering detailed, step-by-step protocols to ensure reliable and reproducible execution.

Core Methodologies for N-Alkylation

The selection of an appropriate N-alkylation strategy depends on the nature of the alkyl group to be introduced (e.g., primary, secondary, aryl) and the overall functional group tolerance required. We will discuss three primary, highly effective methods: Reductive Amination, Direct Alkylation with Alkyl Halides, and the Buchwald-Hartwig Amination.

Reductive Amination: The Versatile Workhorse

Reductive amination is arguably the most versatile and widely employed method for synthesizing secondary and tertiary amines.[3] It is a one-pot procedure that involves the reaction of a spiro[4.5]decane amine with an aldehyde or ketone to form a transient imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated product. Its popularity stems from its operational simplicity, broad substrate scope, and the use of mild, selective reducing agents.[3]

Causality and Mechanistic Insight: The success of this reaction hinges on the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion intermediate over the C=O bond of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and moisture tolerance. The slightly acidic nature of NaBH(OAc)₃ can also catalyze imine formation.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction SpiroAmine Spiro[4.5]decane Amine Imine_Formation Imine/Iminium Formation SpiroAmine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Product N-Alkylated Spiro[4.5]decane Reduction->Product Final Product

Caption: General workflow for one-pot reductive amination.

Experimental Protocol: N-alkylation via Reductive Amination

ParameterConditionRationale / Notes
Starting Materials Spiro[4.5]decan-X-amine (1.0 eq.), Aldehyde/Ketone (1.1 eq.)A slight excess of the carbonyl component ensures full conversion of the amine.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)Mild and selective. Can be added directly to the reaction mixture.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with the reagents and facilitate imine formation.
Temperature Room Temperature (20-25 °C)Sufficient for both imine formation and reduction for most substrates.
Reaction Time 4 - 16 hoursMonitor by TLC or LC-MS for disappearance of the starting amine.

Step-by-Step Procedure:

  • To a solution of the spiro[4.5]decane amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM (0.1 M), add sodium triacetoxyborohydride (1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen) at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated spiro[4.5]decane.

Direct Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward SN2 approach for forming C-N bonds. It involves the reaction of the nucleophilic spiro[4.5]decane amine with an electrophilic alkyl halide (or sulfonate). While simple in concept, the primary challenge is controlling the reaction's selectivity to prevent over-alkylation.

Causality and Mechanistic Insight: The initial mono-alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine. This makes it susceptible to a second alkylation event, leading to the formation of a tertiary amine and, potentially, a quaternary ammonium salt. To mitigate this, reaction conditions must be carefully controlled. Using a slight excess of the starting amine or slow, controlled addition of the alkylating agent can favor the desired mono-alkylation. The inclusion of a non-nucleophilic base is essential to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Overalkylation_Problem Spiro_NH2 Spiro-NH₂ (Primary Amine) Spiro_NHR Spiro-NHR (Desired Product) Spiro_NH2->Spiro_NHR + R-X Alkyl_X R-X Spiro_NR2 Spiro-NR₂ (Byproduct) Spiro_NHR->Spiro_NR2 + R-X (Often faster)

Caption: The challenge of over-alkylation in direct N-alkylation.

Experimental Protocol: Selective Mono-Alkylation

ParameterConditionRationale / Notes
Starting Materials Spiro[4.5]decan-X-amine (1.0 eq.), Alkyl Halide (0.9-1.0 eq.)Using a slight excess of the amine or stoichiometric amounts helps minimize dialkylation.
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq.)Scavenges the H-X byproduct without competing as a nucleophile.
Solvent Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)Polar aprotic solvents that facilitate SN2 reactions.
Temperature Room Temperature to 60 °CGentle heating may be required for less reactive halides (e.g., chlorides).
Reaction Time 6 - 24 hoursMonitor carefully by TLC/LC-MS to maximize mono-alkylation and minimize byproduct formation.

Step-by-Step Procedure:

  • In a round-bottom flask, suspend the spiro[4.5]decane amine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile (0.2 M).

  • Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the mixture to the desired temperature (e.g., 50 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[3]

  • Upon completion (or when optimal conversion is reached), cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to separate the desired secondary amine from any starting material and dialkylated product.

Buchwald-Hartwig Amination: For Aryl and Heteroaryl Scaffolds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] It is the premier method for N-arylation and N-heteroarylation, transformations that are extremely challenging to achieve via traditional SNAr or Ullmann-type reactions.[4] This reaction exhibits remarkable functional group tolerance and has revolutionized the synthesis of aryl amines in the pharmaceutical industry.[6]

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative Addition of the Pd(0) catalyst into the aryl halide (Ar-X) bond to form a Pd(II) complex; (2) Amine Coordination and Deprotonation where the spiro-amine coordinates to the palladium center and is deprotonated by a strong base; and (3) Reductive Elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, directly influencing the reaction's efficiency and scope.[4][6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd AmineComplex [Ar-Pd(II)(NHR')L₂]⁺X⁻ OxAdd->AmineComplex AmidoComplex Ar-Pd(II)(NR')L₂ AmineComplex->AmidoComplex AmidoComplex->Pd0 L1->OxAdd Oxidative Addition (+ Ar-X) L2->AmineComplex Amine Coordination (+ Spiro-NHR') L3->AmidoComplex Deprotonation (- Base-H⁺) L4->Pd0 Reductive Elimination (+ Ar-NHR'-Spiro)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of a Spiro-Amine

ParameterConditionRationale / Notes
Starting Materials Spiro[4.5]decan-X-amine (1.2 eq.), Aryl Halide (1.0 eq.)A slight excess of the amine can improve yields. Aryl bromides or iodides are most common.
Catalyst System Pd₂(dba)₃ (1-2 mol%), XPhos or BINAP (2-5 mol%)The ligand is crucial; its choice depends on the specific substrates.
Base Sodium tert-butoxide (NaOtBu) or K₃PO₄ (1.5-2.0 eq.)A strong, non-nucleophilic base is required for deprotonation.
Solvent Toluene or DioxaneAnhydrous, deoxygenated solvents are critical for catalyst stability.
Temperature 80 - 110 °CHeating is required to drive the catalytic cycle.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Inert Atmosphere is CRITICAL: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the spiro[4.5]decane amine (1.2 eq.) followed by anhydrous, deoxygenated toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS for the consumption of the aryl halide.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure N-arylated spiro[4.5]decane product.

Conclusion

The N-alkylation of spiro[4.5]decane scaffolds is a pivotal step in the synthesis of novel chemical entities for drug discovery. The choice between reductive amination, direct alkylation, and Buchwald-Hartwig amination should be guided by the specific synthetic target and the chemical environment of the starting materials. Reductive amination offers broad applicability for introducing alkyl groups via carbonyl compounds. Direct alkylation provides a straightforward route, provided that selectivity can be controlled. For the challenging yet crucial synthesis of N-aryl derivatives, the Buchwald-Hartwig amination stands as the undisputed method of choice. By understanding the mechanistic underpinnings of each protocol, researchers can troubleshoot and optimize these essential transformations to accelerate their research and development programs.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents. EP0479631B1 - Spiro[7][8]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Available from:

  • ChemRxiv. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. Available from: [Link]

  • Google Patents. EP0479631A1 - Spiro[7][8]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Available from:

  • ResearchGate. Synthesizing chiral spiro compounds using asymmetric amination chemistry. Available from: [Link]

  • ResearchGate. Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available from: [Link]

  • PubChem. Spiro(4.5)decane. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • PubMed. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Available from: [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available from: [Link]

  • Journal of Organic Chemistry. Preparation of substituted spiro[4.5] decan-7-ones. Approach to the synthesis of the acorenones. Available from: [Link]

  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available from: [Link]

  • Semantic Scholar. an efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. Available from: [Link]

  • ResearchGate. ChemInform Abstract: N-Alkylation of Amines with Alcohols Catalyzed by a Water-Soluble Cp*Iridium Complex: An Efficient Method for the Synthesis of Amines in Aqueous Media. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Organic Syntheses. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Available from: [Link]

  • PubChemLite. Spiro[4.5]decan-6-amine (C10H19N). Available from: [Link]

  • PubMed. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. Available from: [Link]

  • ResearchGate. Selected examples of spiro[4.5]decane compounds. Available from: [Link]

Sources

Application Note: High-Efficiency Peptide Coupling Protocols for Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[2.4]heptanes, and azaspiro[x.y]alkanes) have emerged as critical bioisosteres for morpholines and piperidines in modern drug discovery. They offer high fraction of sp3 character (


) and novel vectors for exit functionality. However, the rigid orthogonality of the spiro-ring system creates a unique "steric cage" around the secondary amine nitrogen, rendering standard coupling reagents (EDC, HBTU, and even HATU) ineffective due to slow kinetics and competing hydrolysis.

This guide details three field-proven protocols specifically optimized for overcoming the nucleophilic deactivation of spiro amines.

Mechanistic Challenge: The "Cone of Sterics"

In standard peptide coupling, the rate-determining step is often the attack of the amine on the activated ester (e.g., -OBt or -OAt). For spiro amines, the geminal disubstitution at the


-carbon relative to the ring junction creates a steric cone that blocks the trajectory of the amine lone pair.
  • The Failure Mode: Bulky leaving groups (like the benzotriazole in HATU) physically clash with the spiro scaffold, preventing the formation of the tetrahedral intermediate.

  • The Solution: We must utilize reagents that generate small, high-energy leaving groups (Cl⁻, F⁻, or cyclic anhydrides) to minimize steric friction in the transition state.

Strategic Decision Matrix

Select your protocol based on the steric demand of the carboxylic acid partner and the sensitivity of protecting groups present.

decision_tree start START: Coupling Spiro Amine acid_type Is the Carboxylic Acid Sterically Hindered? start->acid_type protecting_groups Acid-Labile Groups Present? (e.g., Boc, tBu) acid_type->protecting_groups Yes (e.g., Aib, alpha-methyl) proto_comu PROTOCOL C: COMU / Oxyma (High Yield, Safer) acid_type->proto_comu No (Linear/Simple) proto_t3p PROTOCOL A: T3P (Propylphosphonic Anhydride) (Low Epimerization, Scalable) protecting_groups->proto_t3p Yes (Need Mild Cond.) proto_ghosez PROTOCOL B: Ghosez's Reagent (The 'Sledgehammer' - Acid Chloride) protecting_groups->proto_ghosez No (Robust Scaffold)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate constraints.

Protocol A: T3P (Propylphosphonic Anhydride)

Best For: General spiro-amine coupling, scale-up, and preventing epimerization. Mechanism: T3P forms a highly reactive, cyclic mixed anhydride. The byproduct is water-soluble, simplifying workup.[1]

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred for difficult couplings) or DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Methodology
  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and the Spiro Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (3.0 equiv).

    • Note: Pyridine acts as both a base and an acylation catalyst. If the substrate is acid-sensitive, use DIPEA (3.0 equiv) instead.

  • Activation: Cool the solution to 0 °C. Add T3P solution (1.5 – 2.0 equiv) dropwise.

    • Critical: Do not premix T3P and the acid without the amine for long periods; add T3P last to the mixture of acid+amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: For extremely hindered systems (e.g., Aib-Spiro coupling), heat to 40–50 °C.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[1]

    • Wash with water (removes T3P byproducts).[2]

    • Wash with 0.5 M HCl (removes pyridine/unreacted amine).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Dry over MgSO₄ and concentrate.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Best For: "Impossible" couplings where T3P/HATU fail. Mechanism: Converts the carboxylic acid to an acid chloride in situ under neutral conditions, avoiding the harshness of oxalyl chloride/thionyl chloride.

Materials
  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3]

  • Solvent: Anhydrous DCM or Chloroform.

  • Atmosphere: Strictly inert (Argon/Nitrogen).

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM under Argon.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.

    • Stir for 1–2 hours.

    • Validation: Monitor by TLC (methanol quench of an aliquot shows methyl ester) or 1H NMR (shift of alpha-proton).

  • Coupling:

    • In a separate flask, dissolve Spiro Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

    • Cannulate the acid chloride solution slowly into the amine solution at 0 °C.

  • Completion: Stir at RT for 2–4 hours.

  • Workup: Standard aqueous workup (NaHCO₃ wash is critical to remove quenched HCl).

Protocol C: COMU / Oxyma

Best For: Automated synthesis or when safety (non-explosive) is a priority over T3P. Mechanism: Oxyma creates a leaving group that is less bulky than OBt but more reactive, allowing better penetration of the spiro-amine's steric shield.

Materials
  • Reagent: COMU (1.0 equiv).

  • Additive: Oxyma Pure (1.0 equiv).

  • Base: DIPEA (2.0 equiv).

  • Solvent: DMF or NMP.[1][4]

Step-by-Step Methodology
  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv), COMU (1.0 equiv), and Oxyma (1.0 equiv) in DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to the pre-activation mix. Stir for 2 minutes (solution turns orange/red).

  • Coupling: Add the Spiro Amine (1.1 equiv) followed by the second portion of DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • Note: The color change serves as a visual indicator; fading color often indicates consumption of the active ester.

Comparative Analysis & Troubleshooting

Reagent Performance Data
FeatureT3P (Protocol A)Ghosez's Reagent (Protocol B)COMU/Oxyma (Protocol C)
Steric Tolerance HighVery High (Best)Moderate-High
Epimerization Very LowModerateLow
Byproduct Removal Aqueous Wash (Easy)Evaporation/WashChromatography usually required
Atom Economy GoodModeratePoor
Safety High (Green)Moisture SensitiveHigh (Non-explosive)
Troubleshooting Guide
  • Issue: Low Conversion (<20%)

    • Diagnosis: The activated ester is hydrolyzing before the amine can attack.

    • Fix: Switch to Protocol B (Ghosez) . The acid chloride is the smallest possible electrophile. Alternatively, use T3P at 50 °C with 3.0 equiv of reagent.

  • Issue: Epimerization of Alpha-Chiral Acids

    • Diagnosis: Base-mediated proton abstraction is faster than coupling.

    • Fix: Use Protocol A (T3P) with Pyridine. Avoid DIPEA. Lower temperature to -10 °C and extend time.

  • Issue: N-Acyl Urea Formation

    • Diagnosis: Common with EDC/DCC.[5]

    • Fix: Do not use carbodiimides for spiro amines. Stick to T3P or Uronium salts (COMU).

Visualizing the Activation Pathway

The following diagram illustrates why T3P and Ghosez reagents succeed where HATU fails: the minimization of the "Leaving Group Radius" (


).

mechanism_flow cluster_0 Standard (HATU) cluster_1 Recommended (Protocol A/B) HATU_Act Active Ester (Bulky OBt Group) Clash STERIC CLASH with Spiro Ring HATU_Act->Clash Acid Carboxylic Acid Intermediate Compact Electrophile (Mixed Anhydride or -Cl) Acid->Intermediate Activation Reagent T3P or Ghosez Reagent->Intermediate Product Amide Product Intermediate->Product Fast Attack (Low Steric Bulk) SpiroAmine Spiro Amine (Hindered Nucleophile) SpiroAmine->Product

Figure 2: Mechanistic comparison showing how compact electrophiles (T3P/Ghosez) bypass the steric clash common with bulky active esters.

References

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 111(11), 6557–6602. [Link]

  • Ghosez, L., et al. (1979). "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides." Organic Syntheses, 59, 26. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Focus on COMU/Oxyma development). [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. [Link]

  • Valeur, E., & Bradley, M. (2009).[6] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties for drug candidates.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, including as kinase inhibitors for the treatment of inflammatory diseases.[1] The title compound, benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, serves as a key intermediate, allowing for diverse functionalization at the N2-position for the generation of compound libraries in drug discovery campaigns.

This document provides a comprehensive guide for the multi-gram scale synthesis of benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate. The presented protocol is designed to be robust and scalable, addressing common challenges encountered in the synthesis of spirocyclic diamines.

Synthetic Strategy: A Multi-Step Approach

The synthesis of benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is achieved through a three-step sequence, commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

Synthetic Workflow Synthetic Workflow for Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Intermediate 2 cluster_2 Step 3: Reduction and Protection A 1-Benzyl-4-piperidone C Intermediate 1: Ethyl 2-((1-benzylpiperidin-4-ylidene)amino)acetate A->C B Ethyl 2-aminoacetate hydrochloride B->C D Intermediate 2: 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione C->D Dieckmann Condensation E Intermediate 3: 8-Benzyl-2,8-diazaspiro[4.5]decane D->E Reduction F Final Product: Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate E->F N-Cbz Protection

Caption: Overall synthetic workflow.

Part 1: Synthesis of Ethyl 2-((1-benzylpiperidin-4-ylidene)amino)acetate (Intermediate 1)

This initial step involves the formation of an imine through the condensation of 1-benzyl-4-piperidone with ethyl 2-aminoacetate hydrochloride.

Protocol
Step Procedure Notes
1 To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzyl-4-piperidone (100 g, 0.53 mol), ethyl 2-aminoacetate hydrochloride (81.5 g, 0.58 mol), and ethanol (500 mL).The use of a slight excess of the amino acid ester hydrochloride ensures complete consumption of the ketone.
2 Add triethylamine (82 mL, 0.59 mol) dropwise to the suspension at room temperature.Triethylamine acts as a base to neutralize the hydrochloride salt and facilitate imine formation.
3 Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4 After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
5 Dissolve the residue in ethyl acetate (500 mL) and wash with water (2 x 250 mL) and brine (250 mL).This work-up removes triethylamine hydrochloride and other water-soluble impurities.
6 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.The crude product is typically an oil and can be used in the next step without further purification.
Expected Results
  • Yield: Quantitative

  • Appearance: Yellow to brown oil

  • Purity (by LC-MS): >90%

Part 2: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (Intermediate 2)

This step involves an intramolecular Dieckmann condensation to form the spirocyclic dione.

Protocol
Step Procedure Notes
1 To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (43 g, 0.63 mol) and anhydrous toluene (1 L).The reaction must be carried out under an inert atmosphere to prevent moisture from quenching the strong base.
2 Heat the suspension to 80 °C.
3 Dissolve the crude Intermediate 1 (from Part 1) in anhydrous toluene (250 mL) and add it dropwise to the hot sodium ethoxide suspension over 1 hour.The addition should be controlled to maintain the reaction temperature.
4 After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.The formation of a precipitate is expected.
5 Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.Caution: The quenching process is exothermic.
6 Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 250 mL).
7 Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
8 Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).This purification step is crucial to remove unreacted starting material and byproducts.
Expected Results
  • Yield: 60-70% over two steps

  • Appearance: Off-white to pale yellow solid

  • Purity (by HPLC): >95%

Part 3: Reduction and N-Cbz Protection to Yield Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (Final Product)

This final part of the synthesis involves the reduction of the dione to the diamine, followed by selective protection of one of the secondary amines with a benzyloxycarbonyl (Cbz) group.

Protocol
Step Procedure Notes
1 Reduction: To a 2 L round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LAH) (25 g, 0.66 mol) and anhydrous tetrahydrofuran (THF) (1 L).Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care.
2 Cool the LAH suspension to 0 °C in an ice bath.
3 Dissolve Intermediate 2 (50 g, 0.18 mol) in anhydrous THF (250 mL) and add it dropwise to the LAH suspension.The addition should be slow to control the exothermic reaction.
4 After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.
5 Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (25 mL), 15% aqueous sodium hydroxide (25 mL), and water (75 mL).This is the Fieser work-up procedure, which results in a granular precipitate that is easy to filter.
6 Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF (3 x 100 mL).
7 Concentrate the filtrate under reduced pressure to obtain the crude diamine (Intermediate 3) as an oil.The crude diamine is used directly in the next step.
8 N-Cbz Protection: Dissolve the crude Intermediate 3 in a mixture of THF (500 mL) and water (250 mL).
9 Add sodium bicarbonate (30 g, 0.36 mol) to the solution.
10 Cool the mixture to 0 °C and add benzyl chloroformate (34 mL, 0.24 mol) dropwise.Caution: Benzyl chloroformate is corrosive and lachrymatory.
11 Stir the reaction mixture at room temperature for 12 hours.
12 Remove the THF under reduced pressure.
13 Extract the aqueous residue with ethyl acetate (3 x 250 mL).
14 Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
15 Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient).This will yield the final product.
Expected Results
  • Yield: 40-50% for the final two steps

  • Appearance: White to off-white solid

  • Purity (by HPLC): >98%

Safety and Handling Precautions

  • 1-Benzyl-4-piperidone: May cause skin and eye irritation.

  • Ethyl 2-aminoacetate hydrochloride: May cause skin and eye irritation.

  • Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

  • Sodium ethoxide: Flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.

  • Lithium aluminum hydride (LAH): Pyrophoric solid. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.

  • Benzyl chloroformate: Toxic if swallowed or inhaled. Corrosive. Causes severe skin burns and eye damage. Lachrymator.

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Data Summary

Compound Molecular Formula Molecular Weight Expected Yield Appearance
Intermediate 1 C16H22N2O2274.36QuantitativeYellow to brown oil
Intermediate 2 C16H18N2O2270.3360-70%Off-white to pale yellow solid
Final Product C23H28N2O2364.4840-50%White to off-white solid

Conclusion

The protocol detailed above provides a reliable and scalable method for the synthesis of benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a valuable building block for drug discovery. By carefully controlling the reaction conditions and employing appropriate purification techniques, this compound can be produced in high yield and purity on a multi-gram scale. The successful execution of this synthesis will enable researchers to access a diverse range of novel spirocyclic compounds for biological evaluation.

References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(35), 6888-6895.
  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1915-1917.
  • Chen, Y., et al. (2019). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Organic Letters, 21(15), 6070-6074.
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects.
  • BenchChem. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com.
  • Albanese, V., et al. (2018). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1152.
  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.
  • Organic Syntheses. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 8.
  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(x), 54-57.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Spirocyclic Carboxylates in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique solubility challenges presented by spirocyclic carboxylates in organic solvents. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Spirocyclic Carboxylate Solubility

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency and selectivity.[1][2][3] These rigid structures, however, often introduce significant solubility challenges. The fixed spatial arrangement of atoms in spirocycles can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[4][5][6][7] For a compound to dissolve, the energy released from solvent-solute interactions must overcome this lattice energy.[4][5][6][7] When this balance is unfavorable, solubility is poor.

The presence of a carboxylate group adds another layer of complexity. While the carboxylate can participate in hydrogen bonding, its overall impact on solubility in organic solvents is highly dependent on the interplay between the polarity of the solvent and the lipophilicity of the spirocyclic core.

This guide will walk you through systematic approaches to diagnose and overcome these solubility issues.

Part 1: Troubleshooting Guide - A Root Cause Analysis Approach

Low solubility of your spirocyclic carboxylate is a symptom, not the root cause. The following sections are designed to help you diagnose the underlying issue and select the most effective strategy.

Diagram: Troubleshooting Workflow for Poor Solubility

cluster_0 Initial Observation cluster_1 Diagnostic Questions cluster_2 Potential Causes & Strategies cluster_3 Outcome start Poor solubility of spirocyclic carboxylate observed q1 Is the compound crystalline or amorphous? start->q1 q2 What is the polarity of the solvent vs. the solute? start->q2 q3 Is the carboxylic acid in its free acid or salt form? start->q3 cause1 High Crystal Lattice Energy q1->cause1 cause2 Polarity Mismatch q2->cause2 cause3 Ionization State q3->cause3 strat1 Solvent Screening Co-solvency Temperature Adjustment cause1->strat1 end Solubility Improved strat1->end strat2 Solvent Blending Structural Modification cause2->strat2 strat2->end strat3 Salt Formation pH Adjustment (if aqueous phase present) cause3->strat3 strat3->end

Caption: A decision tree to guide the troubleshooting process for poor solubility.

Q1: My spirocyclic carboxylate won't dissolve in my chosen organic solvent. What's the first thing I should consider?

A1: The "Like Dissolves Like" Principle and Beyond

The first step is to assess the polarity match between your compound and the solvent. Spirocyclic compounds, with their high sp3 character, can have complex three-dimensional structures that don't always follow simple polarity rules.[1][8]

  • Expert Insight: Don't just rely on 2D structure. Consider the overall molecular shape and potential for intramolecular hydrogen bonding, which can mask polar groups and reduce interaction with the solvent.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities. See the "Experimental Protocols" section for a detailed method.

  • Consider Co-solvents: If a single solvent isn't effective, a mixture of solvents, or co-solvents, can be used to fine-tune the polarity of the medium.[9][10][11][12] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[10][11] The addition of a co-solvent can reduce the polarity of the primary solvent, making it more favorable for nonpolar solutes.[11]

    • Causality: Co-solvents work by disrupting the self-association of the primary solvent molecules, creating a more accommodating environment for the solute.[]

Data Presentation: Solvent Screening Results for a Model Spirocyclic Carboxylate

SolventDielectric Constant (Polarity)Solubility (mg/mL)Observations
Heptane1.9< 0.1Insoluble
Toluene2.40.5Sparingly Soluble
Dichloromethane (DCM)9.15.2Moderately Soluble
Acetone2115.8Soluble
Ethanol252.1Sparingly Soluble (H-bonding competition)
Dimethyl Sulfoxide (DMSO)47> 50Freely Soluble

This is example data and will vary for your specific compound.

Q2: I've tried multiple solvents and still have poor solubility. Could the solid-state properties be the issue?

A2: The Impact of Crystal Lattice Energy

Yes, highly crystalline materials often exhibit poor solubility due to the strong intermolecular forces within the crystal lattice.[4][14] The energy required to break these interactions can be substantial.

  • Expert Insight: Spirocyclic compounds, due to their rigid and often symmetrical nature, can pack very efficiently into a crystal lattice, leading to high lattice energies.

Troubleshooting Steps:

  • Temperature Adjustment: Gently heating the mixture can provide the necessary energy to overcome the lattice forces. Always check the thermal stability of your compound first to avoid degradation.

  • Amorphous vs. Crystalline Forms: Amorphous solids lack a long-range ordered structure and generally have higher solubility than their crystalline counterparts because energy is not required to break a crystal lattice.[15][16] Consider techniques to generate an amorphous form, such as rapid precipitation or lyophilization.

  • Co-crystal Formation: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline structure with different, and potentially improved, physicochemical properties.[17][18] This can disrupt the strong intermolecular interactions of the pure API, leading to enhanced solubility.[17]

Q3: How does the carboxylic acid functional group influence solubility, and how can I leverage it?

A3: The Power of Ionization - Salt Formation

The carboxylic acid moiety provides a key handle for solubility enhancement through salt formation.[19][20][21][22] Converting the neutral carboxylic acid to a salt introduces ionic character, which can dramatically improve solubility in more polar organic solvents or aqueous mixtures.[23]

  • Expert Insight: Salt formation is one of the most common and effective methods for increasing the dissolution rates of acidic and basic drugs.[21] Approximately 50% of all currently marketed APIs are in salt form.[22]

Troubleshooting Steps:

  • Counterion Selection: The choice of counterion is critical. A systematic salt screening study should be performed with a variety of bases (e.g., sodium hydroxide, potassium hydroxide, organic amines) to identify the salt form with the optimal solubility and stability profile.[19][20] The lipophilicity of the counterion can also influence solubility; for instance, increasing the chain length of an amine counterion can reduce solubility.[19][24]

  • pH Adjustment (in the presence of water): If your solvent system contains some water, adjusting the pH above the pKa of the carboxylic acid will deprotonate it, forming the more soluble carboxylate anion.[][18]

Diagram: Salt Formation to Enhance Solubility

cluster_0 Initial State cluster_1 Process cluster_2 Final State start Spirocyclic Carboxylic Acid (Poorly Soluble) process Addition of a Base (e.g., NaOH, Amine) start->process end Spirocyclic Carboxylate Salt (Improved Solubility) process->end

Caption: The process of converting a poorly soluble carboxylic acid to a more soluble salt.

Part 2: Frequently Asked Questions (FAQs)

Q: Can structural modifications to the spirocyclic scaffold itself improve solubility?

A: Absolutely. While this is more relevant during the lead optimization phase of drug discovery, certain structural changes can have a profound impact. For example, introducing polar functional groups or disrupting molecular symmetry can decrease crystal packing efficiency and improve solvation.[3] Incorporating an oxygen atom into the spirocyclic unit to create an oxa-spirocycle has been shown to dramatically improve aqueous solubility.[25]

Q: Are there any "solvents of last resort" for extremely insoluble compounds?

A: For screening and analytical purposes, highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often used due to their strong solubilizing power.[18][26] However, their high boiling points and potential for reactivity can make them difficult to remove and unsuitable for many downstream applications.

Q: How do I choose the right co-solvent?

A: The choice of co-solvent depends on the properties of your spirocyclic carboxylate and the intended application. Miscibility with the primary solvent is a key requirement.[9] For non-polar compounds, a less polar co-solvent can be effective. For compounds with hydrogen bonding capabilities, a protic co-solvent like ethanol may be beneficial, although it can also compete for hydrogen bonds. A systematic screening approach is the most reliable way to identify the optimal co-solvent and its ideal concentration.

Q: Can increasing the particle size of my compound improve solubility?

A: No, it's the opposite. Decreasing the particle size, for example through micronization or nanomilling, increases the surface area-to-volume ratio of the solid.[12][15][27] This allows for greater interaction with the solvent, which typically leads to a faster dissolution rate, although it does not change the equilibrium solubility.[12]

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent and Co-solvent Screening

Objective: To identify an effective solvent or co-solvent system for a poorly soluble spirocyclic carboxylate.

Materials:

  • Your spirocyclic carboxylate

  • A selection of solvents covering a range of polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water, DMSO)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Vortex mixer

Procedure:

  • Single Solvent Screening: a. Weigh a small, known amount of your compound (e.g., 2-5 mg) into separate vials. b. Add a measured volume (e.g., 0.1 mL) of a single solvent to each vial. c. Cap the vials and vortex for 30 seconds. d. Place the vials on a magnetic stirrer and stir at room temperature for at least one hour. e. Visually inspect for complete dissolution. If dissolved, add more compound incrementally until a saturated solution is achieved. f. If not dissolved, continue stirring and observe at regular intervals (e.g., 4 hours, 24 hours). g. Quantify the solubility if desired using techniques like HPLC or UV-Vis spectroscopy on the supernatant.

  • Co-solvent Screening: a. Select the most promising single solvents from the initial screen. b. Prepare binary mixtures of these solvents in various ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9). c. Repeat the solubility determination steps outlined above for each co-solvent mixture.

Self-Validation:

  • The protocol includes a time-course to ensure that equilibrium is reached.

  • Visual inspection should be confirmed by a quantitative method for accurate results.

Protocol 2: Small-Scale Salt Formation Screening

Objective: To rapidly assess the potential for salt formation to improve the solubility of a spirocyclic carboxylate.

Materials:

  • Your spirocyclic carboxylate

  • A selection of bases (e.g., 1M NaOH, 1M KOH, various amines like triethylamine or diisopropylethylamine)

  • A suitable organic solvent in which the free acid has low solubility but the salt is expected to be more soluble (e.g., methanol, ethanol).

  • Small vials

  • pH paper or a pH meter (if an aqueous phase is present)

Procedure:

  • Add a known amount of your spirocyclic carboxylate to a vial.

  • Add the chosen organic solvent to create a slurry.

  • Add the base dropwise while stirring. For solid bases, add a stoichiometric equivalent.

  • Observe for any changes in the physical appearance of the solid or for complete dissolution.

  • If dissolution occurs, it is a positive indicator that a more soluble salt has formed.

  • The resulting salt can be isolated by removing the solvent under reduced pressure or by precipitation with an anti-solvent.

Self-Validation:

  • Successful salt formation should be confirmed by characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC) to verify the formation of a new solid form.

References

  • Wikipedia. Cosolvent. [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Taylor & Francis Online. (2011, November 28). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • ACS Publications. (2007, March 24). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • Journal of Applied Pharmaceutical Science. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Scientific Research & Technology. Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • PubMed. (2018, November 15). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?[Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • Chemistry Notes. Lattice energy: Definition, Importance and Factors affecting. [Link]

  • PMC. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. [Link]

  • Chemistry LibreTexts. (2024, July 30). 6.4.3: Lattice Energies and Solubility. [Link]

  • StudySmarter. Student Question : How is crystal lattice energy used to predict solubility and reactivity?[Link]

  • PMC. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, January 30). Cutting Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Link]

  • PMC. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?[Link]

  • Google Patents.
  • AbbVie. Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025, October 13). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

Sources

Troubleshooting low yields in spiro[4.5]decane cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic compound synthesis. As a Senior Application Scientist, I frequently consult with researchers facing kinetic and thermodynamic roadblocks when constructing the sterically congested quaternary spiro-center of the spiro[4.5]decane framework—a core motif in acorane, chamigrene, and vetispirane sesquiterpenes.

The formation of this fully substituted carbon center is highly susceptible to competing side reactions, such as intermolecular oligomerization or starting material decomposition. This guide is designed to provide mechanistic troubleshooting, self-validating protocols, and authoritative solutions to optimize your cyclization yields.

Mechanistic Bottlenecks in Spirocyclization

Before adjusting reaction parameters, it is critical to understand the divergent pathways your reactive intermediates can take. The diagram below illustrates the causal relationship between reaction conditions and synthetic outcomes.

MechanisticPathway SM Acyclic / Monocyclic Precursor Int Activated Intermediate (Carbocation / Metal-Carbene) SM->Int Catalyst / Lewis Acid Target Spiro[4.5]decane Target Int->Target Intramolecular Cyclization (High Dilution) Side1 Oligomerization (Intermolecular) Int->Side1 High Concentration Side2 Decomposition / Tar Int->Side2 Over-activation / Strong Acids

Caption: Mechanistic pathways in spiro[4.5]decane synthesis and common side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using a Lewis acid-mediated Nazarov-type cyclization to form a spiro[4.5]decane, but my reaction yields a black tar with complete loss of starting material. What is happening? A1: You are likely experiencing substrate over-activation leading to rapid polymerization or decomposition. Strong Lewis acids like


 or 

often coordinate too aggressively with sensitive diene precursors. Causality & Solution: Switch to a milder Lewis acid to modulate the electrophilicity of the intermediate. Kuroda et al. demonstrated that for allylsilane-activated pentadienals, using 2.0 equivalents of

in

cleanly affords the spiro[4.5]decane in 78% yield, whereas

led to complete decomposition[1]. The milder

stabilizes the silicon-directed carbocation just enough to allow intramolecular trapping without triggering runaway polymerization[1].

Q2: My Ring-Closing Metathesis (RCM) strategy is stalling at 30% conversion. LC-MS shows a complex mixture of high-molecular-weight byproducts. How can I drive the reaction to the monomeric spirocycle? A2: The steric strain of forming the spiro[4.5]decane junction significantly raises the activation energy for intramolecular ring closure. When this happens, intermolecular cross-metathesis (oligomerization) outcompetes the desired pathway. Causality & Solution: You must entropically favor the intramolecular reaction by operating at extreme high dilution (typically


 M)[2]. Additionally, ensure your solvent is rigorously degassed; trace oxygen degrades the active ruthenium-carbene species, causing the catalytic cycle to stall prematurely.

Q3: I am achieving good yields, but my diastereoselectivity (d.r.) is nearly 1:1. How can I control the stereochemical outcome of the spiro-center? A3: Poor stereocontrol indicates that the transition states leading to the respective epimers are energetically indistinguishable. Causality & Solution: You must alter the steric or electronic microenvironment of the transition state. If utilizing a ketyl radical cyclization, the addition of coordinating additives like HMPA to


 alters the reduction potential and the steric bulk of the coordinated radical, enabling highly stereoselective construction of the spiro-center[3]. For Diels-Alder approaches, utilizing confined acid catalysts (such as imidodiphosphorimidates) can envelop the transition state in a chiral pocket, providing exquisite stereocontrol (up to 99:1 e.r.) even for highly congested quaternary centers[4].

Quantitative Comparison of Cyclization Strategies

To assist in route scouting, the following table summarizes field-proven methodologies for spiro[4.5]decane synthesis, highlighting their catalytic efficiencies and primary failure modes.

Cyclization MethodCatalyst / ReagentTypical YieldKey AdvantagePrimary Failure ModeRef
Nazarov-Type Cyclization

(2.0 eq)
78%Mild conditions; utilizes allylsilane direction.Tar formation with stronger Lewis acids (

).
[1]
Ring-Closing Metathesis Grubbs II (5-10 mol%)85–93%High functional group tolerance.Oligomerization if concentration is

M.
Ketyl Radical Cyclization

/ HMPA
70–85%Reverses/controls stereochemical changeover.Fails if strictly anhydrous/anaerobic conditions lapse.[3]
Asymmetric Diels-Alder ImidodiphosphorimidateUp to 95%Exquisite enantiocontrol (up to 99:1 e.r.).Low reactivity with highly sterically hindered enones.[4]

Self-Validating Experimental Protocols

Protocol A: Mild Lewis Acid-Catalyzed Cyclization of Linearly Conjugated Dienals[1]

This protocol utilizes silicon-directed carbocation stabilization to prevent decomposition.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Solvation: Dissolve the allylsilane-tethered pentadienal precursor in anhydrous

    
     to achieve a concentration of exactly 0.02 M. Causality: This specific concentration balances reaction rate with the suppression of intermolecular side reactions.
    
  • Catalyst Addition: Add 2.0 equivalents of anhydrous

    
     in one portion at room temperature. The solution will immediately darken.
    
  • Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 8:2). The UV-active starting material (

    
    ) should disappear within 2–4 hours, replaced by a new spot (
    
    
    
    ).
  • Quenching: Quench the reaction by adding saturated aqueous

    
    . Extract with 
    
    
    
    , dry over anhydrous
    
    
    , and concentrate.
  • Self-Validation (Post-Workup):

    
    H NMR analysis of the crude mixture must show the complete disappearance of the allylsilane protons and the emergence of the characteristic spirocyclic ring aliphatic multiplet.
    
Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)[2]

This protocol relies on extreme dilution to overcome the entropic barrier of spiro-center formation.

  • Solvent Degassing: Sparge anhydrous

    
     with argon for 45 minutes. Causality: Ruthenium alkylidenes are highly sensitive to dissolved oxygen at elevated temperatures.
    
  • High-Dilution Setup: Dissolve the diene precursor in the degassed

    
     to a final concentration of 0.005 M.
    
  • Catalyst Addition: Add 5 mol% of Grubbs II catalyst.

  • Cyclization: Heat the mixture to a gentle reflux under a positive pressure of argon for 12 hours.

  • Self-Validation (In-Process): Pull a 0.1 mL aliquot, concentrate, and run GC-MS. You should observe the mass of the desired spiro[4.5]decane monomer. If peaks corresponding to dimers (

    
    ) appear, your dilution is insufficient.
    
  • Quenching: Add an excess of ethyl vinyl ether (0.5 mL) and stir for 30 minutes to selectively deactivate the Ru-carbene species. Concentrate and purify via silica gel chromatography.

Diagnostic Workflow for Low Yields

Use the following logical workflow to systematically identify and resolve the root cause of poor cyclization yields.

TroubleshootingFlow Issue Yield < 40% or Impure Product Check1 Analyze Crude by NMR/LC-MS Issue->Check1 Branch1 Are polymers/dimers present? Check1->Branch1 Fix1 Increase Dilution (<0.01 M) Branch1->Fix1 Yes Branch2 Is starting material intact? Branch1->Branch2 No Fix2 Optimize Catalyst & Temp Branch2->Fix2 Yes (Low Conversion) Fix3 Check Anhydrous Conditions Branch2->Fix3 No (Decomposition)

Caption: Diagnostic workflow for troubleshooting low yields in spirocyclization.

References

  • Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones. Indian Journal of Chemistry.

  • [2] Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem. 2

  • [1] New Cyclization Reaction of 2-(Trimethylsilylmethyl)pentadienal. Synthesis of Spiro[4.5]decane Ring System. Oxford Academic (Chemistry Letters). 1

  • [4] Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC (National Institutes of Health). 4

  • [3] Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed (National Institutes of Health). 3

Sources

Preventing racemization during spirocyclic amine deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: SR-9942-SPIRO Subject: Technical Guide: Preventing Racemization During Spirocyclic Amine Deprotection Status: Open Priority: Critical / R&D Support

Introduction: The Spirocyclic Challenge

Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) are high-value scaffolds in modern drug discovery due to their ability to increase


 character and improve physicochemical properties without adding lipophilicity. However, their rigid, strained nature presents a unique chemical risk: racemization during deprotection. 

Unlike linear amines, spirocyclic systems often possess significant ring strain (approx. 26 kcal/mol for cyclobutane rings). During deprotection—specifically of N-Boc, N-Cbz, or N-Bn groups—this strain can lower the activation energy for retro-Mannich type ring openings or acid-catalyzed enolization , leading to irreversible loss of chiral integrity.

This guide provides expert-validated protocols to preserve enantiomeric excess (


) during these critical transformations.

Module 1: Acid-Mediated Deprotection (N-Boc Removal)

The Hazard: Standard TFA/DCM conditions are often too harsh for


-chiral spiro-amines adjacent to carbonyls or strained rings. The mechanism of failure is typically acid-catalyzed enolization  or 

scrambling
via a transient carbocation.
Expert Diagnosis & Mechanism
  • Pathway: Protonation of an adjacent carbonyl (if present) increases the acidity of the

    
    -proton. In strained spiro-systems, the planar transition state required for enolization may be energetically accessible due to the release of steric crowding.
    
  • Risk Factor: High concentration of strong acid (TFA, HCl) and elevated temperatures (>0°C).

Recommended Protocol: Low-Temperature HCl/Dioxane

This method minimizes thermodynamic equilibration by using a stoichiometric kinetic approach.

Reagents:

  • 4M HCl in 1,4-dioxane (Anhydrous)

  • Scavenger: Thioanisole (5 eq) – Critical if tert-butyl cations induce alkylation.

  • Solvent: DCM or EtOAc (diluent).

Step-by-Step Workflow:

  • Dissolution: Dissolve the N-Boc spiroamine (1.0 eq) in anhydrous DCM (5–10 volumes) under

    
    .
    
  • Cooling: Cool the reaction vessel to -10°C to 0°C . Do not run at Room Temp.

  • Addition: Add Thioanisole (5.0 eq) followed by dropwise addition of 4M HCl in dioxane (5–10 eq).

  • Monitoring: Stir at 0°C. Monitor by LCMS for disappearance of starting material (usually 1–3 hours).

  • Workup (Crucial):

    • Option A (Precipitation): If the product precipitates as the HCl salt, filter immediately under

      
       and wash with cold 
      
      
      
      . Avoid basic aqueous workup if possible.
    • Option B (Mild Neutralization): If free base is required, dilute with cold DCM and wash rapidly with saturated

      
       at 0°C. Do not use NaOH or KOH.
      

Data Summary: Acid Choice Impact

Acid System Conditions Risk Level Notes
TFA / DCM RT, 1-2h High Strong acid promotes enolization; TFA salts are hygroscopic.
HCl / Dioxane 0°C, anhydrous Low Kinetic control; product often precipitates, stopping reaction.

| TMSOTf / 2,6-Lutidine | 0°C, DCM | Minimal | "Water-free" deprotection; best for highly sensitive substrates. |

Module 2: Hydrogenolysis (N-Cbz / N-Bn Removal)

The Hazard: Palladium-catalyzed hydrogenolysis is the most common cause of racemization in chiral benzyl amines. The metal surface facilitates a reversible dehydrogenation to an achiral imine intermediate.

Mechanism Visualization

The following diagram illustrates the "Imine Shunt" pathway where stereochemistry is lost on the Pd surface.

Racemization cluster_legend Mechanism of Failure Substrate Chiral N-Bn Amine (S-Enantiomer) Pd_Complex Pd-Amine Complex Substrate->Pd_Complex Coordination Imine Planar Imine (Achiral Intermediate) Pd_Complex->Imine -H2 (Dehydrogenation) Product_Pure Pure Amine (Retention of S) Pd_Complex->Product_Pure +H2 (Hydrogenolysis) Product_Rac Racemic Amine (50% R / 50% S) Imine->Product_Rac +H2 (Non-selective)

Caption: Figure 1. The "Imine Shunt" mechanism. Racemization occurs when the amine undergoes reversible dehydrogenation on the catalyst surface to form a planar, achiral imine.

Recommended Protocol: Pearlman’s Catalyst with Acid Additive

Protonating the amine prevents the nitrogen lone pair from coordinating tightly to the Pd surface, shutting down the dehydrogenation pathway.

Reagents:

  • Catalyst:

    
     (Pearlman's Catalyst) – More active than Pd/C, allowing milder conditions.
    
  • Solvent: MeOH or EtOH.

  • Additive: 1.0–1.1 eq HCl (or Acetic Acid).

Step-by-Step Workflow:

  • Preparation: Dissolve N-Cbz/Bn substrate in MeOH.

  • Acidification: Add 1.05 eq of 1M HCl. Verify pH is < 5.

  • Catalyst: Add 10-20 wt% of

    
     under Argon.
    
  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient). Stir vigorously at Room Temperature .
    
  • Filtration: Upon completion (TLC/LCMS), filter through Celite immediately.

  • Isolation: Concentrate to yield the amine hydrochloride salt .

    • Note: Storing as the salt preserves chiral integrity. Free-basing should only be done immediately prior to the next step.

Module 3: Troubleshooting & FAQs

Decision Tree for Protocol Selection

DecisionTree Start Select Protecting Group Boc N-Boc Start->Boc CbzBn N-Cbz / N-Bn Start->CbzBn AcidSens Is substrate acid-sensitive? (e.g., acid-labile acetals, high strain) Boc->AcidSens RacRisk Is Alpha-Center Chiral? CbzBn->RacRisk TMS Use TMSOTf / 2,6-Lutidine (0°C) AcidSens->TMS Yes HCl Use HCl / Dioxane (0°C, Anhydrous) AcidSens->HCl No Standard Standard Pd/C + H2 RacRisk->Standard No Poison Pearlman's Cat + 1 eq HCl (Protonation Strategy) RacRisk->Poison Yes

Caption: Figure 2. Strategic decision tree for selecting the optimal deprotection method based on substrate sensitivity and chiral risk.

Common User Issues (FAQs)

Q1: I used the HCl/Dioxane method, but my


 dropped from 99% to 80%. Why? 
  • Diagnosis: You likely performed a basic aqueous workup (e.g., NaOH extraction) after the reaction.

  • Fix: Isolate the amine as the HCl salt by precipitation with ether. If you must free-base, use a weak base (

    
    ) at 0°C and proceed immediately to the next coupling step. Do not store the free amine.
    

Q2: My spiro-amine has a ketone nearby. Can I use Hydrogenolysis?

  • Diagnosis: No. Ketones can be reduced to alcohols, or they can facilitate imine formation via condensation with the free amine during the reaction.

  • Fix: If you must remove a benzyl group in the presence of a ketone, consider ACE-Cl (1-Chloroethyl chloroformate) deprotection. It proceeds via a carbamate intermediate and avoids the metal surface entirely.

Q3: Can I use Transfer Hydrogenation (Ammonium Formate) to avoid gas cylinders?

  • Diagnosis: Yes, but be cautious. Ammonium formate decomposes to

    
     and 
    
    
    
    . The presence of
    
    
    can poison the catalyst (good for preventing racemization) but can also act as a base.
  • Fix: Monitor pH. Ensure the reaction remains neutral to slightly acidic.

References

  • Greene’s Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (Standard reference for deprotection conditions).

  • Racemization of Chiral Amines during Hydrogenolysis. Journal of Organic Chemistry, 2006, 71, 3332–3334. (Mechanistic insight into Pd-catalyzed racemization).

  • Prevention of Racemization in the Synthesis of Chiral Amines. Chemical Reviews, 2011, 111, 5215–5246. (Comprehensive review of chiral amine synthesis and stability).

  • Continuous Flow Chiral Amine Racemization. Journal of Organic Chemistry, 2021, 86, 2458–2473. (Detailed study on metal-catalyzed racemization mechanisms).

Navigating the Selective Removal of Benzyl Carbamate (Cbz) Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the synthesis of complex molecules, particularly in peptide and pharmaceutical chemistry, valued for its stability and versatile deprotection methods. However, the selective removal of the Cbz group without affecting other sensitive moieties within a molecule is a frequent challenge. This technical support center provides troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a Cbz group?

The most prevalent methods for Cbz deprotection are catalytic hydrogenolysis, acid-catalyzed cleavage, and nucleophilic cleavage.[1] Catalytic hydrogenolysis, often employing palladium on carbon (Pd/C) with a hydrogen source, is generally the mildest and most common approach.[2] Acidic conditions, such as hydrogen bromide in acetic acid, offer an alternative but can be harsh on acid-labile molecules.[1] Nucleophilic methods have also been developed for substrates with specific sensitivities.[2]

Q2: Can a Cbz group be removed without using heavy metals like palladium?

Yes, acid-mediated deprotection provides a metal-free alternative.[3] Reagents like isopropanol hydrochloride (IPA·HCl), concentrated hydrochloric acid, or hydrogen bromide in acetic acid are effective for this purpose.[2][3] These methods are particularly advantageous for large-scale syntheses where minimizing heavy metal contamination is crucial.[3] A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has also been reported as a mild and effective metal-free method.[4][5]

Q3: Is the Cbz group orthogonal to other common protecting groups like Boc and Fmoc?

The Cbz group is considered orthogonal to the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups.[6][7] This means that conditions used to remove a Cbz group (typically hydrogenolysis) will not affect Boc or Fmoc groups, and vice versa.[7][8] This orthogonality is a key principle in multi-step synthetic strategies, such as solid-phase peptide synthesis.[9]

Q4: My catalytic hydrogenolysis reaction for Cbz removal is slow or incomplete. What could be the issue?

Several factors can hinder the efficiency of catalytic hydrogenolysis:

  • Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be a more active alternative.[2]

  • Catalyst Poisoning: Sulfur or phosphorus-containing functional groups in the substrate or impurities can poison the palladium catalyst.[2] In such cases, increasing the catalyst loading or using a non-hydrogenation-based deprotection method is advisable.[2]

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, its access to the catalyst surface is limited. Experimenting with different solvents or solvent mixtures can improve solubility and reaction rates.[2]

  • Product Inhibition: The newly formed amine product can coordinate to the palladium catalyst, leading to its deactivation.[2] Performing the reaction in an acidic solvent like acetic acid can protonate the amine and prevent this inhibition.[2][10]

Troubleshooting Guide: Selective Cbz Deprotection

This section addresses specific challenges you may encounter during the deprotection of Cbz groups in the presence of other sensitive functionalities.

Scenario 1: Removing a Cbz group in the presence of reducible functional groups (e.g., alkenes, alkynes, nitro groups).

Question: How can I selectively remove a Cbz group without reducing other sensitive functionalities in my molecule?

Answer: Standard catalytic hydrogenation with Pd/C and H₂ gas will likely reduce other susceptible groups.[2] To achieve selective Cbz removal, consider these alternative strategies:

  • Catalytic Transfer Hydrogenation: This method employs a hydrogen donor, such as ammonium formate, formic acid, or triethylsilane, in the presence of Pd/C.[2][10][11] It is often milder and can offer better chemoselectivity compared to using hydrogen gas.[2]

  • Acid-Mediated Deprotection: Strong acids like hydrogen bromide in acetic acid (HBr/HOAc) or Lewis acids such as aluminum chloride in HFIP can cleave the Cbz group without affecting reducible functionalities.[2][12] The AlCl₃/HFIP system has been shown to be compatible with nitro groups, halogens, and double bonds.[4][12]

  • Nucleophilic Deprotection: A protocol using 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide offers a nucleophilic pathway for Cbz removal and is compatible with sensitive functional groups.[13]

Deprotection Methodologies at a Glance

The following table summarizes various methods for Cbz group removal, highlighting their compatibility with other common chemical moieties.

Deprotection MethodReagents & ConditionsCompatible WithIncompatible With
Catalytic Hydrogenolysis H₂, 10% Pd/C in MeOH or EtOHBoc, Fmoc, Benzyl (Bn) groups[6][7]Alkenes, alkynes, nitro groups, some sulfur-containing groups[1][2]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/C in MeOHOften more chemoselective than H₂/Pd/C[2]May still affect highly sensitive reducible groups
Acidic Deprotection (Strong Acid) HBr in Acetic Acid (HOAc)Most non-acid labile groupsBoc and other acid-labile groups[1][7]
Acidic Deprotection (Lewis Acid) AlCl₃ in HFIPNitro, halogens, double bonds, O- and N-Bn groups[4][5]Boc group[4]
Nucleophilic Deprotection 2-mercaptoethanol, K₃PO₄ in DMASensitive functionalities[13]Substrates sensitive to nucleophiles or strong bases

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is the most common method for Cbz deprotection due to its mild conditions.[1]

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

Protocol 2: Acid-Mediated Deprotection using AlCl₃ and HFIP

This method offers a metal-free alternative with good functional group tolerance.[4]

  • Dissolution: Dissolve the Cbz-protected amine in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1]

  • Reagent Addition: Add aluminum chloride (1.5-3 equivalents) portion-wise at room temperature.[1]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[1]

  • Quenching and Extraction: Carefully quench the reaction by adding water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Visualizing Deprotection Strategies

Decision-Making Workflow for Cbz Deprotection

The choice of a deprotection method is dictated by the other functional groups present in the molecule.

start Cbz-Protected Substrate q1 Are other reducible groups present? (e.g., alkenes, nitro) start->q1 m1 Catalytic Hydrogenolysis (H2, Pd/C) q1->m1 No q2 Is an acid-labile group present? (e.g., Boc) q1->q2 Yes m2 Acid-Mediated Deprotection (HBr/HOAc or AlCl3/HFIP) q2->m2 No m3 Catalytic Transfer Hydrogenation or Nucleophilic Deprotection q2->m3 Yes

Caption: Decision tree for selecting a Cbz deprotection method.

General Mechanism of Catalytic Hydrogenolysis

The deprotection proceeds via cleavage of the benzylic C-O bond.[11]

sub R-NH-Cbz int [R-NH-COOH] (Unstable Carbamic Acid) sub->int Hydrogenolysis cat Pd/C, H2 prod R-NH2 + CO2 + Toluene int->prod Decarboxylation

Caption: Simplified mechanism of Cbz deprotection by hydrogenolysis.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ACS Publications. (2004, November 17). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. [Link]

  • ScienceDirect. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. [Link]

  • PubMed. (2024, April 19). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Cbz Deprotection Mechanism - Strong Acid. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • PubMed. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • Taylor & Francis eBooks. Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. [Link]

  • Bentham Science. (2022). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • New Journal of Chemistry. (2022, April 25). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. [Link]

Sources

Overcoming steric hindrance in 2,7-diazaspiro[4.5]decane substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2,7-diazaspiro[4.5]decane scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to steric hindrance in the substitution reactions of this unique and valuable chemical structure. The inherent rigidity and three-dimensional nature of spirocyclic systems like this one offer significant advantages in medicinal chemistry for improving potency and pharmacokinetic properties, but they also present distinct synthetic challenges.[1] This resource is designed to help you navigate these obstacles effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the functionalization of the 2,7-diazaspiro[4.5]decane core.

Q1: Why are substitution reactions on the 2,7-diazaspiro[4.5]decane scaffold so challenging?

A1: The primary challenge is steric hindrance . The spirocyclic core holds the two nitrogen atoms in a rigid conformation. The adjacent cyclohexyl and pyrrolidine rings create a crowded environment around the nitrogen nucleophiles, physically impeding the approach of electrophiles.[2][3] This steric bulk raises the activation energy of the transition state in substitution reactions (like SN2 or metal-catalyzed cross-couplings), significantly slowing down the reaction rate or preventing it altogether.[3]

Q2: How can I achieve selective mono-substitution on one of the two nitrogen atoms?

A2: Achieving selective mono-functionalization requires a protection strategy. Since both nitrogens are secondary amines with similar reactivity, attempting a direct mono-substitution will likely result in a mixture of mono- and di-substituted products, which can be difficult to separate. The standard approach involves:

  • Protection: Protect one of the nitrogen atoms with a suitable protecting group (e.g., Boc or Benzyl).

  • Substitution: Perform the desired substitution reaction on the remaining free secondary amine.

  • Deprotection: Remove the protecting group to reveal the mono-substituted product. This method provides unambiguous control over the substitution pattern.[4]

Q3: What are the most critical parameters to consider for a successful N-arylation (e.g., Buchwald-Hartwig) reaction on this scaffold?

A3: For a successful Buchwald-Hartwig amination on a sterically hindered amine like 2,7-diazaspiro[4.5]decane, the three most critical parameters are:

  • Ligand Choice: This is paramount. Bulky, electron-rich biarylphosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[5][6][7]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are generally preferred. They effectively dissolve the reagents without forming strong hydrogen bonds with the amine nucleophile, which would decrease its reactivity.[2][8]

Troubleshooting Guide: Low Yield in Mono-N-Arylation

This guide provides a systematic approach to troubleshooting one of the most common issues encountered when functionalizing the mono-protected 2,7-diazaspiro[4.5]decane scaffold.

Problem: The Palladium-Catalyzed N-Arylation of N-Boc-2,7-diazaspiro[4.5]decane results in low yield (<30%) of the desired product.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G cluster_reagents cluster_catalyst cluster_conditions cluster_side start Low Yield (<30%) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK reagent_cause • Degraded Amine/Aryl Halide • Inactive Base (Absorbed H2O/CO2) • Incorrect Stoichiometry check_reagents->reagent_cause check_conditions 3. Optimize Reaction Conditions (Solvent, Base, Temp.) check_catalyst->check_conditions Catalyst OK catalyst_cause • Ligand not bulky/electron-rich enough • Catalyst decomposed (O2 exposure) • Inappropriate Pd:Ligand ratio check_catalyst->catalyst_cause side_reactions 4. Analyze for Side Products check_conditions->side_reactions Still Low Yield conditions_cause • Insufficient Temperature • Wrong Solvent Polarity • Base too weak or nucleophilic check_conditions->conditions_cause success Yield Improved side_reactions->success Side Reactions Minimized side_cause • Reduced Arene (from β-hydride elimination) • Aryl Ether (from base reaction) • Homocoupling of Aryl Halide side_reactions->side_cause

Troubleshooting workflow for low-yield N-arylation.
Step 1: Verify Reagent Quality & Stoichiometry
  • Probable Cause: Reagents may have degraded or be of insufficient purity. The base, particularly NaOtBu, is hygroscopic and can be deactivated by moisture.

  • Solutions & Actions:

    • Amine & Aryl Halide: Ensure the N-Boc-2,7-diazaspiro[4.5]decane and aryl halide are pure. If necessary, purify the starting materials via column chromatography or recrystallization.

    • Base: Use a fresh bottle of NaOtBu from a trusted supplier. Handle it in a glovebox to prevent exposure to air and moisture.

    • Stoichiometry: Carefully re-verify the molar ratios. A typical starting point is 1.0 eq of amine, 1.2 eq of aryl halide, and 1.4 eq of base.

Step 2: Evaluate the Catalyst System
  • Probable Cause: The chosen ligand may not be suitable for such a sterically demanding substrate. Standard ligands like PPh₃ or even some bidentate ligands often fail. The catalyst's activity is critically dependent on the ligand's ability to promote the challenging reductive elimination step.[5][9]

  • Solutions & Actions:

    • Switch to a Specialized Ligand: For hindered primary and secondary amines, bulky, electron-rich monophosphine biaryl ligands are the state-of-the-art.[6] Consider switching to a ligand specifically designed for this purpose.

Ligand/Precatalyst Typical Loading (mol %) Key Advantages for Hindered Amines Reference
BrettPhos 1-2 mol %Excellent for a broad range of aryl halides and hindered primary/secondary amines. Often promotes reaction at lower temperatures.[5]
CPhos 1-2 mol %Shown to suppress β-hydride elimination, a common side reaction with sterically demanding substrates.[9]
AdYPhos 1-2 mol %A ylide-functionalized phosphine ligand reported to be highly efficient for coupling challenging substrates at room temperature.[7]
Step 3: Optimize Reaction Conditions
  • Probable Cause: The reaction may lack sufficient thermal energy to overcome the activation barrier, or the solvent may be suboptimal.

  • Solutions & Actions:

    • Temperature: Increase the reaction temperature. While some modern catalysts work at room temperature, hindered substrates often require heating to 80-110 °C.[6] Run a small-scale screen at 80 °C, 100 °C, and 120 °C (ensure your solvent's boiling point is appropriate).

    • Solvent: Toluene and 1,4-dioxane are excellent starting points. If solubility is an issue, DMF can be used, but it's more challenging to render completely anhydrous. The choice of solvent can significantly impact reaction rates.[8][10] Polar aprotic solvents are generally best for SN2-type reactions as they do not cage the nucleophile.[2]

Step 4: Analyze for Side Products
  • Probable Cause: If starting material is consumed but the product yield is still low, side reactions are likely occurring.

  • Solutions & Actions:

    • Identify Side Products: Use LC-MS to analyze the crude reaction mixture. Look for masses corresponding to:

      • Reduced Arene (Ar-H): Formed via β-hydride elimination. This is more likely with sterically bulky amines where C-N bond formation is slow.[9]

      • Aryl Ether (Ar-OtBu): Results from the arylation of the alkoxide base, which can compete with the amine.[9]

    • Mitigate Side Reactions: If β-hydride elimination is observed, switching to a ligand like CPhos can help.[9] If arylation of the base is the issue, ensure the amine is deprotonated effectively and that the catalytic cycle proceeds quickly by using an optimal ligand and temperature.

Experimental Protocol: Mono-N-Arylation using a BrettPhos Precatalyst

This protocol provides a robust starting point for the arylation of N-Boc-2,7-diazaspiro[4.5]decane with an aryl bromide.

Materials:
  • N-Boc-2,7-diazaspiro[4.5]decane (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • BrettPhos Pd G3 Precatalyst (0.02 eq, 2 mol %)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

Procedure:
  • Preparation: In a glovebox, add N-Boc-2,7-diazaspiro[4.5]decane (1.0 eq), the aryl bromide (1.2 eq), sodium tert-butoxide (1.4 eq), and the BrettPhos Pd G3 precatalyst (0.02 eq) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the amine).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Palladium-Catalyzed C-N Cross-Coupling Cycle A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)(NR'R'')L_n D->E BaseH Base-H + X- D->BaseH F Reductive Elimination (Rate-Limiting Step) E->F F->A Catalyst Regeneration G Ar-NR'R'' F->G Product Release Steric_Hindrance Steric hindrance from the spirocycle slows this step significantly. Bulky, electron-rich ligands (L) are required to accelerate it. F->Steric_Hindrance Amine R'R''NH + Base Amine->D

Mechanism of Buchwald-Hartwig amination highlighting the critical step.
References
  • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL: [Link][5][6]

  • Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: Angewandte Chemie International Edition URL: [Link][9]

  • Title: The general mechanism of the Pd-catalyzed N-arylation reaction Source: ResearchGate URL: [Link][7]

  • Title: Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 Source: University of Colorado Boulder URL: [Link][8]

  • Title: 11.3: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link][2]

  • Title: Deciding SN1/SN2/E1/E2 - The Solvent Source: Master Organic Chemistry URL: [Link][11]

  • Title: 10.4: Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL: [Link][3]

  • Title: Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: MDPI URL: [Link][4]

  • Title: Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists Source: PubMed URL: [Link][12]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: PubMed URL: [Link][13]

  • Title: Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions Source: University of Surrey URL: [Link][10]

  • Title: Assay Troubleshooting Source: MB - About URL: [Link][14]

Sources

Technical Support Center: Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving and Controlling Regioisomeric Mixtures

Frequently Asked Questions (FAQs)

Q1: Why is the formation of regioisomers a common problem in diazaspiro synthesis, particularly in cycloaddition reactions?

A1: The formation of regioisomeric mixtures is a frequent challenge in the synthesis of diazaspiro compounds, especially when employing methods like the 1,3-dipolar cycloaddition or the aza-Diels-Alder reaction.[1][2][3] This issue arises from the comparable reactivity of different sites on the reacting molecules. In a typical 1,3-dipolar cycloaddition for synthesizing spirooxindole-pyrrolidines, an azomethine ylide reacts with a dipolarophile.[2][4] If the dipolarophile is unsymmetrical, the ylide can attack from two different orientations, leading to two distinct regioisomers. The final product ratio is determined by the relative activation energies of the competing reaction pathways. Factors such as steric hindrance, electronic effects, and the potential for stabilizing interactions in the transition state all play a role in influencing which regioisomer is favored.

Q2: What are the primary strategies for controlling regioselectivity in diazaspiro synthesis?

A2: There are two main approaches to controlling regioselectivity: optimizing reaction conditions and modifying the substrates.

  • Reaction Condition Optimization: This involves adjusting parameters such as solvent, temperature, and catalyst to favor the formation of one regioisomer over the other. For instance, in some cases, a switch between kinetic and thermodynamic control can be achieved by altering the reaction temperature.[5]

  • Substrate Modification: This strategy involves altering the structure of the reactants to create a stronger preference for one reaction pathway. This can be achieved by introducing bulky substituents to create steric hindrance that disfavors one approach, or by using protecting groups to block one of the reactive sites.[6][7] A notable example is the use of different 1,4-enedione derivatives as dipolarophiles, which can effectively control the scaffold of the resulting N-fused pyrrolidinyl spirooxindoles.[8][9]

Q3: How can I reliably distinguish between the different regioisomers I've synthesized?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers.[10][11][12]

  • 1D NMR (¹H and ¹³C): Differences in the chemical environment of the atoms in each isomer will lead to distinct chemical shifts and coupling constants in their respective NMR spectra.[10][13]

  • 2D NMR Techniques: For more complex structures where 1D spectra may be ambiguous, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish the connectivity within each isomer.[10][13]

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is often crucial for differentiating regioisomers.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which is particularly useful for confirming the spatial arrangement of substituents and distinguishing between isomers with different stereochemistry.[14][15]

In some cases, single-crystal X-ray diffraction can provide unambiguous structural determination if suitable crystals can be obtained.[2]

Troubleshooting Guide

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers, and they are difficult to separate.

This is a common and frustrating issue. Here’s a systematic approach to troubleshoot this problem:

Step 1: Re-evaluate the Reaction Mechanism and Influencing Factors.

  • Aza-Diels-Alder Reactions: The mechanism can be either concerted or stepwise.[3] If the reaction is proceeding through a stepwise mechanism, it may be more susceptible to electronic effects. The use of a Lewis acid can sometimes shift the mechanism and improve selectivity.[3]

  • 1,3-Dipolar Cycloadditions: The regioselectivity is often governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. Consider if modifying the electronic nature of your substrates (i.e., adding electron-withdrawing or electron-donating groups) could create a larger energy gap between the competing transition states.

Workflow for Addressing Poor Regioselectivity

start Problem: Poor Regioselectivity (e.g., 1:1 Mixture) reaction_params Modify Reaction Conditions start->reaction_params Initial Approach substrate_mod Modify Substrates start->substrate_mod Alternative Approach analysis Analyze Isomer Ratio (NMR, HPLC) reaction_params->analysis sub_rp Solvent Screening Temperature Variation Catalyst/Lewis Acid Screening reaction_params->sub_rp substrate_mod->analysis sub_sm Introduce Bulky Substituents Alter Electronic Properties Use Protecting Groups substrate_mod->sub_sm separation Develop Separation Protocol sub_sep Column Chromatography (Vary Stationary/Mobile Phase) Recrystallization Preparative HPLC/SFC separation->sub_sep analysis->separation If mixture persists

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Step 2: Systematic Variation of Reaction Parameters.

Create a small experimental design (DoE) to efficiently screen key variables.

ParameterVariation 1Variation 2Variation 3Rationale
Solvent Toluene (Non-polar)Dichloromethane (Polar aprotic)Acetonitrile (Polar aprotic)Solvent polarity can influence transition state stabilization.
Temperature -20°CRoom Temperature60°CTo assess whether the reaction is under kinetic or thermodynamic control.[5]
Catalyst NoneSc(OTf)₃ (Lewis Acid)Cu(I)/Box ComplexDifferent catalysts can favor different cyclization pathways.[16]

Step 3: Attempt Separation with Advanced Chromatographic Techniques.

If optimizing the reaction for selectivity is unsuccessful, focus on separation.

  • Column Chromatography: If standard silica gel fails, try different stationary phases. Alumina (acidic, basic, or neutral) can offer different selectivity.[17] Sometimes, simply using a longer column with a shallower solvent gradient can improve separation.[17]

  • Mobile Phase Modifiers: For basic compounds like many diazaspirocycles, adding a small amount of an amine (e.g., triethylamine) or ammonium hydroxide to the mobile phase can improve peak shape and potentially resolve isomers.[18] Conversely, for acidic compounds, a small amount of acetic or formic acid can be beneficial.[17]

  • Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer much higher resolving power than standard column chromatography.[18] Chiral columns have even been reported to separate non-enantiomeric regioisomers in some challenging cases.[19]

Problem 2: I can't distinguish my regioisomers by ¹H NMR or TLC.

When regioisomers are structurally very similar, their physical properties, including their NMR spectra and TLC retention factors, can be nearly identical.[17][18]

Step 1: Advanced NMR Characterization.

As detailed in FAQ 3, 2D NMR is essential here. An HMBC experiment is often the deciding factor, as it can reveal key long-range correlations that differ between the isomers. A NOESY experiment can also be definitive by showing through-space proximity between specific protons that would only be possible in one of the regioisomeric forms.[14]

Protocol: Distinguishing Regioisomers using 2D NMR

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C spectra.

  • Acquire 2D Spectra:

    • gCOSY: To establish ¹H-¹H coupling networks.

    • gHSQC: To assign protons to their directly attached carbons.

    • gHMBC: Set the long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond correlations. This is often the most informative experiment for differentiating regioisomers.

    • NOESY/ROESY: To identify through-space correlations.

  • Analysis: Carefully map out the correlations for both isomers. Look for a key HMBC or NOE correlation that is only possible for one of the structures.

Step 2: Derivatization.

If spectroscopic methods are inconclusive, a chemical modification can sometimes help. Reacting the mixture with a reagent that introduces a bulky or NMR-active group may lead to derivatives that are more easily distinguished by NMR or separated by chromatography.

Problem 3: My regioselectivity is inconsistent between batches.

Inconsistent results often point to a reaction that is highly sensitive to subtle changes in conditions.

Step 1: Rigorously Control Reaction Setup.

  • Reagent Purity: Ensure the purity of starting materials, solvents, and catalysts. Trace impurities can sometimes alter the reaction pathway.

  • Atmosphere: If the reaction is sensitive to air or moisture, ensure that inert atmosphere techniques (e.g., using argon or nitrogen) are consistently applied.

  • Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a constant temperature.

Step 2: Investigate the Role of In Situ Species.

In some reactions, such as those involving the in situ generation of imines for an aza-Diels-Alder reaction, the concentration and stability of the intermediate can be critical.[3] Monitor the formation of this intermediate by TLC or LC-MS to ensure it is being generated consistently before the main reaction proceeds.

Logical Flow for Diagnosing Inconsistent Regioselectivity

start Inconsistent Regioselectivity control Standardize Reaction Parameters start->control reagents Check Reagent Purity & Handling control->reagents If problem persists sub_control Strict Temperature Control Inert Atmosphere Consistent Addition Rates control->sub_control intermediates Monitor In Situ Intermediates reagents->intermediates If reagents are consistent sub_reagents Re-purify Starting Materials Use Freshly Opened Solvents Verify Catalyst Activity reagents->sub_reagents sub_intermediates TLC/LC-MS monitoring of imine formation Ensure complete conversion before next step intermediates->sub_intermediates

Caption: A diagnostic flowchart for addressing batch-to-batch inconsistency.

References

  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. ScienceDirect.
  • Li, W., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.
  • Li, W., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. PMC.
  • Hazra, A., et al. (Date not available). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry (RSC Publishing).
  • Li, W., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. Semantic Scholar.
  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. ScienceDirect.
  • BenchChem. (2025). Technical Support Center: Stereocontrolled Spiroketal Synthesis. Benchchem.
  • Paioti, P. H. S., et al. (2014).
  • Bashkin, J. K., et al. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Reddit User Discussion. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • Wikipedia. Aza-Diels–Alder reaction.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Paioti, P. H. S., et al. (2014).
  • Reddit User Discussion. (2024). How to separate these regioisomers?. r/OrganicChemistry.
  • Oxford Instruments. (Date not available). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Pelipko, V. V., et al. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods.
  • AZoNetwork. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Oxford Instruments. (Date not available). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Sojdak, C., et al. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. ChemRxiv.
  • Li, G., et al. (2026). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams.
  • Wang, Y., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC.

Sources

Technical Support Center: Acid Stability of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

[1]

Executive Stability Profile

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate features a Cbz (benzyloxycarbonyl) protecting group on the N7 nitrogen and a secondary amine at the N2 position (or vice versa depending on specific nomenclature conventions, but chemically treating the carbamate).[1]

  • Core Scaffold (Spiro[4.5]decane): High Stability. Unlike highly strained spiro[3.3]heptane systems which can undergo acid-catalyzed ring-opening, the [4.5] system (fused pyrrolidine/piperidine mimic) is thermodynamically stable in standard acidic conditions (TFA, HCl, H₂SO₄).[1]

  • Protecting Group (N-Cbz): Moderate-High Acid Stability. The Cbz group is orthogonal to Boc.[1] It remains stable in Trifluoroacetic acid (TFA) and dilute HCl at room temperature. It is labile only under harsh acidic conditions (e.g., HBr/AcOH, strong Lewis acids) or catalytic hydrogenation.

Troubleshooting Guide & FAQs

Issue 1: "I am observing partial loss of the Cbz group during Boc deprotection."

Diagnosis: While Cbz is generally stable to TFA, "acidolytic cleavage" can occur if scavengers are absent or if the reaction is allowed to overheat. The benzyl carbocation generated from trace degradation can re-attack or accelerate further cleavage.

  • Corrective Action:

    • Temperature Control: Ensure the deprotection is performed at 0°C to Room Temperature (RT) . Do not heat.

    • Scavengers: Add 2.5% Triisopropylsilane (TIPS) or water to the TFA cocktail. This quenches any electrophilic species that might catalyze side reactions.

    • Reagent Purity: Ensure your TFA is free of HF or bromide impurities, which can catalyze Cbz removal.

Issue 2: "The product precipitates immediately upon adding acid."

Diagnosis: This is expected behavior, not degradation. The free secondary amine (N2) protonates to form a mono- or di-salt (e.g., TFA salt or HCl salt).[1]

  • Corrective Action:

    • Solubility Check: The salt is likely insoluble in non-polar organic solvents (DCM, Et₂O) but soluble in polar protic solvents (MeOH, Water).

    • Validation: Perform an LC-MS check of the precipitate. You should see the parent mass

      
      . If the mass corresponds to the deprotected diamine (loss of 134 Da), then degradation occurred (see Issue 1).
      
Issue 3: "Can I use 6M HCl to remove the Cbz group?"

Diagnosis: Technically yes, but it is inefficient and harsh.

  • Technical Insight: Hydrolysis of carbamates in aqueous HCl requires high temperatures (reflux) and prolonged time, which may degrade other functional groups.

  • Recommended Protocol: For Cbz removal, Catalytic Hydrogenation (H₂/Pd-C) is the gold standard. If acid deprotection is strictly required (e.g., to avoid metal poisoning), use 33% HBr in Acetic Acid , which cleaves Cbz rapidly via an

    
     mechanism, leaving the spiro core intact.
    
Issue 4: "Is the spiro ring system susceptible to acid-catalyzed rearrangement?"

Diagnosis: No.

  • Mechanism: Rearrangements (like the Wagner-Meerwein) or ring-openings are common in strained bicyclic systems (e.g., terpenes, spiro[3.3]heptanes).[1] The 2,7-diazaspiro[4.5]decane consists of a 5-membered and a 6-membered ring sharing a quaternary carbon.[1] This geometry is relatively stress-free and chemically robust in acidic media.[1]

Decision Tree: Acid Selection

Use this logic flow to select the appropriate acidic conditions for your workflow without compromising the Cbz group.

AcidSelectionStartGoal: Acid Treatment ofBenzyl 2,7-diazaspiro[4.5]decane-7-carboxylateQ1Are you removing a Boc group?Start->Q1Q2Are you forming a salt?Q1->Q2NoAction_TFAUse 20-50% TFA in DCM(Cbz is STABLE)Q1->Action_TFAYesQ3Do you want to remove the Cbz?Q2->Q3NoAction_HClUse 4M HCl in Dioxane(Cbz is STABLE at RT)Q2->Action_HClYesAction_HBrUse HBr in AcOH(Cbz is CLEAVED)Q3->Action_HBrYes (Acidic route)Action_H2Use H2 / Pd-C(Preferred for Cbz removal)Q3->Action_H2Yes (Neutral route)

Figure 1: Decision matrix for selecting acidic reagents. Green nodes indicate conditions where the molecule remains stable.

Experimental Protocols

Protocol A: Standard Acid Stability Test (TFA Challenge)

Purpose: To verify the integrity of the Cbz group during standard solid-phase or solution-phase Boc deprotection.[1]

  • Preparation: Dissolve 10 mg of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate in 0.5 mL DCM.

  • Acid Addition: Add 0.5 mL Trifluoroacetic Acid (TFA). Optional: Add 25 µL water as a scavenger.

  • Incubation: Stir at Room Temperature (20–25°C) for 2 hours .

  • Analysis:

    • Evaporate volatiles under N₂ stream.

    • Re-dissolve residue in MeOH/Water (1:1).

    • Inject on HPLC/UPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

  • Acceptance Criteria: Purity of the parent peak (Mass

    
    ) should remain >98%. Appearance of peak at 
    
    
    indicates Cbz cleavage.[1]
Protocol B: Salt Formation (HCl Salt)

Purpose: To isolate the stable hydrochloride salt of the free amine.[1]

  • Dissolution: Dissolve 100 mg of the compound in 2 mL dry 1,4-dioxane or diethyl ether.

  • Acidification: Dropwise add 4M HCl in dioxane (1.5 equivalents, ~100 µL) at 0°C.

  • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid or centrifuge. Wash with cold ether.

  • Drying: Dry under high vacuum to remove excess HCl.

Mechanistic Visualization: Acid Hydrolysis Pathways

The following diagram illustrates why the Cbz group survives TFA but fails under HBr/AcOH conditions.

DegradationSMCbz-Spiro-Amine(Starting Material)TFA_StateProtonated Carbamate(Reversible, Stable)SM->TFA_State+ TFA (H+)Fast EquilibriumTFA_State->SM- H+CleavageCarbocation Formation(Rate Limiting)TFA_State->Cleavage+ HBr/AcOHStrong Nucleophile (Br-)ProductsFree Amine + Benzyl Bromide(Irreversible Degradation)Cleavage->ProductsCollapse

Figure 2: The Cbz group is protonated in acid (green state) but does not cleave unless a strong nucleophile (like Br-) or extreme conditions force the elimination of the benzyl cation.[1]

References

  • Organic Chemistry Portal. Cbz Protecting Group: Stability and Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

Minimizing side reactions in spiro amine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Spiro Amine Acylation Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Spiro Challenge

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane) are high-value scaffolds in modern drug discovery due to their ability to increase


 character and improve physicochemical properties without adding excessive molecular weight.[1] However, their unique geometry introduces two competing antagonists to successful acylation:
  • Ring Strain: High energy (especially in azetidine-containing spiro systems) makes them prone to acid-catalyzed ring opening.[1][2]

  • Steric Congestion: The quaternary spiro carbon adjacent to the nitrogen creates a "gem-dimethyl-like" steric wall, retarding nucleophilic attack.[1]

This guide addresses these specific failure modes with validated protocols.

Module 1: Preventing Ring Opening (Azetidine Scaffolds)

Q: I am acylating a 2-azaspiro[3.3]heptane with an acid chloride, but LCMS shows a +36/38 mass shift and loss of the spiro core. What happened?

Diagnosis: You have likely triggered acid-catalyzed nucleophilic ring opening .[1] Spiro amines containing azetidine rings possess ~25 kcal/mol of ring strain.[1][2] In the presence of strong Lewis acids (like unreacted acyl chlorides) or Brønsted acids (HCl byproduct), the azetidine nitrogen becomes protonated/complexed.[1] A nucleophile (often the chloride ion from the acyl chloride) then attacks the


-carbon, relieving strain but destroying your scaffold.

The Fix:

  • Switch Reagents: Avoid Acyl Chlorides. Use acid fluorides (less Lewis acidic byproduct) or in situ activated esters (HATU/COMU).[1]

  • Base Protocol: If you must use an acid chloride, use a Schotten-Baumann biphasic system (DCM/Sat.[1] NaHCO

    
    ) or ensure a massive excess of base (3.0 equiv DIPEA) is present before adding the electrophile.[1]
    
  • Temperature: Never heat azetidine acylations above 0°C initially.

Visualizing the Failure Mode:

AzetidineRingOpening cluster_0 Normal Reaction cluster_1 Side Reaction (Ring Opening) Spiro Spiro Azetidine Product Desired Amide Spiro->Product + RCOCl + Base Activated N-Acyl Ammonium (Activated Strain) Spiro->Activated + RCOCl (No Base/Acidic) Attack Cl- Attack at γ-Carbon Activated->Attack Broken Linear γ-Chloro Amide (+36/38 Da) Attack->Broken Strain Release

Figure 1: Mechanism of azetidine ring opening driven by Lewis acidity and nucleophilic attack.

Module 2: Overcoming Steric Hindrance

Q: My reaction stalls at 50% conversion. Adding more EDC/NHS doesn't help.[1] Why?

Diagnosis: You are fighting the Quaternary Steric Wall . In spiro amines, the nitrogen is directly attached to a quaternary carbon.[1] This creates significant steric bulk that blocks the trajectory of bulky active esters (like OBt or ONSu esters).[1] Standard coupling agents (EDC, HOBt) generate intermediates that are often too bulky to effectively approach the hindered amine.[1]

The Fix:

  • Use "Smaller" Active Esters: Switch to T3P (Propylphosphonic anhydride) . It forms a less sterically demanding mixed anhydride intermediate.[1]

  • Use "Faster" Reagents: Switch to HATU or COMU . The Azt/Oxyma leaving groups are faster and drive the reaction before the intermediate hydrolyzes.

  • Catalytic Additive: Add 4-DMAP (10 mol%) if using acid anhydrides.[1] It forms a highly reactive N-acyl pyridinium intermediate that is less sensitive to steric bulk than the anhydride itself.

Comparative Data: Coupling Reagents for Hindered Amines

ReagentSteric ToleranceRisk of EpimerizationRecommended SolventNotes
EDC/NHS LowLowDCM/DMFOften fails for spiro[3.3] systems.
HATU HighMediumDMF/NMPGold standard for difficult couplings.[1]
T3P HighVery LowEtOAc/THFExcellent for scale-up; easy workup.[1]
Ghosez's Reagent Very HighHighDCMConverts acid to acid chloride in situ.
Module 3: Regioselectivity & Bis-Acylation

Q: I have a primary spiro amine (R-NH2). I'm seeing significant bis-acylation (R-N(Ac)2).[1] How do I stop it?

Diagnosis: The primary amide formed is still nucleophilic, and in spiro systems, the "gem-dimethyl" effect can actually enhance the nucleophilicity of the formed amide nitrogen via conformational locking, promoting a second attack.

The Fix:

  • Syringe Pump Addition: Add the acylating agent (dissolved in solvent) dropwise over 1 hour.[1] Keep the amine in excess locally.[1]

  • Solvent Switch: Use HFIP (Hexafluoroisopropanol) as a co-solvent.[1] HFIP hydrogen bonds strongly to the carbonyl of the product amide, deactivating it toward further nucleophilic attack.[1]

  • Stoichiometry: Use 0.9 equivalents of the electrophile. It is easier to recover unreacted amine than to separate the bis-acylated impurity.

Module 4: Experimental Workflow Selector

Use this logic flow to select the correct condition for your specific spiro scaffold.

OptimizationWorkflow Start Start: Spiro Amine Acylation CheckRing Does it contain an Azetidine/Oxetane ring? Start->CheckRing Strained Yes: High Strain Risk CheckRing->Strained Yes NotStrained No: Check Sterics CheckRing->NotStrained No AvoidAcid CRITICAL: Avoid Acid Chlorides/Lewis Acids Strained->AvoidAcid Reagent1 Use T3P (50% in EtOAc) + Pyridine OR HATU/DIPEA AvoidAcid->Reagent1 CheckSteric Is the N adjacent to a quaternary center? NotStrained->CheckSteric Hindered Yes: Sterically Hindered CheckSteric->Hindered Yes Standard No: Standard Amine CheckSteric->Standard No Reagent2 Use Acid Fluoride OR HATU (High Temp) Hindered->Reagent2 Reagent3 Standard EDC/NHS or Acid Chloride Standard->Reagent3

Figure 2: Decision matrix for selecting coupling conditions based on ring strain and steric environment.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 9052–9067.[1] (Discusses ring strain and stability of 4-membered spiro rings). [Link][1]

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal, 21(48), 17170–17176.[1] (Detailed analysis of Spiro[3.3]heptane properties). [Link][1]

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827–10852.[1] [Link]

Sources

Technical Support Center: Flash Chromatography of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of spirocyclic amines using flash chromatography. As complex, often rigid, and basic molecules, spirocyclic amines present unique challenges that require a nuanced approach to method development and execution. This resource is designed to explain the "why" behind experimental choices, empowering you to develop robust and efficient purification protocols.

Troubleshooting Guide: Conquering Common Purification Hurdles

This section addresses specific issues you may encounter during the flash chromatography of spirocyclic amines, offering systematic solutions grounded in chemical principles.

Problem 1: Severe Peak Tailing or Streaking

Primary Cause: The fundamental issue is the interaction between the basic amine and the acidic surface of standard silica gel.[1] Silica contains silanol groups (Si-OH) that act as Brønsted acids, strongly adsorbing basic compounds through ionic interactions.[2] This leads to a slow, non-uniform elution, resulting in broad, tailing peaks.

Solutions:

Step 1: Mobile Phase Modification - The First Line of Defense

The most direct way to mitigate acidic interactions is to "neutralize" the silica surface by adding a basic modifier to your solvent system. This competing base will interact with the silanol groups, preventing your spirocyclic amine from binding too strongly.[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% (v/v) to your mobile phase. TEA is a common and effective choice for a wide range of amines.[3]

  • Ammonium Hydroxide: A solution of 1-2% concentrated ammonium hydroxide in the polar co-solvent (e.g., methanol) can be very effective, especially for more stubborn amines.[3]

Experimental Protocol: Preparing an Amine-Modified Mobile Phase

  • Prepare your primary solvent mixture (e.g., 80:20 Hexane:Ethyl Acetate).

  • In a separate, smaller container, add the required volume of your polar co-solvent (e.g., methanol).

  • Carefully add the basic modifier to the polar co-solvent. For example, to prepare a 2% ammonia solution in methanol, add 2 mL of concentrated ammonium hydroxide to 98 mL of methanol.

  • Add the modified polar solvent to your main mobile phase to achieve the desired final concentration.

Step 2: Evaluate Alternative Solvent Systems

If peak shape doesn't improve sufficiently, consider changing the solvent system to alter selectivity.

  • Dichloromethane/Methanol: This is a more polar system suitable for more polar spirocyclic amines.[3] It's often used with a basic modifier.

  • Alternative Solvent Combinations: Explore solvent systems from different selectivity groups to find better separation and peak shape.[4] For example, replacing ethyl acetate with acetone (both in selectivity group VIa) can sometimes improve peak symmetry.[5]

Problem 2: Poor or No Elution of the Compound

Primary Cause: Your spirocyclic amine is too strongly adsorbed to the silica gel, and the chosen solvent system lacks the necessary polarity (eluting strength) to move it down the column. This is a common issue with highly polar or very basic amines.

Solutions:

Step 1: Increase Mobile Phase Polarity

  • Gradient Elution: Start with a low polarity and gradually increase the percentage of your polar co-solvent (e.g., from 0% to 20% methanol in dichloromethane). This ensures that less polar impurities elute first, followed by your target compound in a sharper band.

  • Stronger Polar Solvents: If ethyl acetate isn't strong enough, switch to methanol or ethanol as the polar component in your mobile phase.[3] Be cautious, as using more than 10% methanol in dichloromethane can sometimes lead to silica dissolution.[3]

Step 2: Consider an Alternative Stationary Phase

For highly basic or acid-sensitive spirocyclic amines, standard silica may be unsuitable.[6]

  • Amine-Functionalized Silica: This is an excellent choice as the stationary phase surface is already basic, which minimizes the strong acid-base interactions.[2] This often allows for the use of less polar, "softer" solvent systems like hexane/ethyl acetate without the need for basic additives.[1]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic alumina can be particularly effective for purifying basic compounds.

Workflow: Choosing the Right Stationary Phase

G start Start: Purifying a Spirocyclic Amine tlc_silica Run TLC on Silica Gel start->tlc_silica good_rf Good Rf and Peak Shape? tlc_silica->good_rf Analyze Spot tailing Severe Tailing or No Elution? good_rf->tailing No use_silica Use Silica Gel for Flash Chromatography good_rf->use_silica Yes modify_solvent Modify Mobile Phase (Add TEA or NH4OH) tailing->modify_solvent re_tlc Re-run TLC with Modified Solvent modify_solvent->re_tlc improvement Improvement? re_tlc->improvement improvement->use_silica Yes amine_silica Consider Amine-Functionalized Silica or Alumina improvement->amine_silica No

Caption: Decision workflow for stationary phase selection.

Problem 3: Low Compound Recovery

Primary Cause: The spirocyclic amine may be irreversibly binding to the silica gel, or it could be degrading on the acidic stationary phase, especially if the compound is acid-sensitive.[6]

Solutions:

  • Deactivate the Silica: Before loading your sample, flush the column with the mobile phase containing a basic modifier. This pre-treats the active sites.

  • Switch to a Less Acidic Stationary Phase: As mentioned above, amine-functionalized silica or alumina are excellent alternatives to prevent compound loss.[2]

  • Minimize Contact Time: Use a faster flow rate during your flash chromatography run. While this might slightly decrease resolution, it reduces the time your compound is exposed to the stationary phase.

  • Check Compound Stability: Run a quick stability test by spotting your compound on a silica TLC plate, letting it sit for a few hours, and then eluting it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely degrading.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for a novel spirocyclic amine?

A good starting point for many spirocyclic amines on silica gel is a gradient of ethyl acetate in hexanes or petroleum ether.[7] For more polar compounds, a dichloromethane/methanol system is a common choice.[3] Always perform a TLC analysis first to determine an appropriate starting polarity. Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system.[8]

Q2: How does the rigidity of a spirocyclic amine affect solvent selection?

The rigid, three-dimensional structure of spirocyclic amines can influence how they interact with the stationary phase and the solvent. Unlike flexible linear amines, the nitrogen lone pair's accessibility might be fixed. This can lead to more predictable, but sometimes very strong, interactions with silica. Solvent systems that can effectively disrupt these specific interactions, perhaps through hydrogen bonding (e.g., with alcohols) or by providing a strong competing base, are often necessary.

Q3: Can I use reversed-phase flash chromatography for spirocyclic amines?

Yes, reversed-phase chromatography on a C18-functionalized silica column is a viable option, especially for more polar spirocyclic amines.[1] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for basic amines, it is often necessary to adjust the pH of the mobile phase. Using a basic modifier like TEA or ammonium hydroxide to raise the pH will keep the amine in its neutral, less polar form, leading to better retention and peak shape.[1]

Q4: My spirocyclic amine is not soluble in the non-polar solvent of my mobile phase. How should I load it onto the column?

This is a common problem. Here are two effective methods for "dry loading":

  • Adsorption onto Silica: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or methanol) in which it is soluble. Add a small amount of silica gel to this solution and then evaporate the solvent completely on a rotary evaporator. This will leave your compound adsorbed onto the silica. You can then carefully load this dry, compound-impregnated silica onto the top of your column.

  • Use of an Inert Sorbent: Alternatively, you can adsorb your sample onto an inert material like diatomaceous earth.[5] This can be beneficial if your compound has some sensitivity to silica.

Q5: What are the key differences between using TEA and ammonia as a modifier?

Both are effective, but there are some practical differences:

  • Volatility: TEA is less volatile than ammonia, which can sometimes make it slightly more difficult to remove from your final product.

  • Basicity: Ammonia is a stronger base and can be more effective at deactivating the silica surface for very basic or stubborn amines.

  • Preparation: TEA is typically added directly to the mobile phase. Ammonia is usually added as a solution in methanol (e.g., 2M NH3 in MeOH), which you then add to your mobile phase.[9]

Data Summary: Recommended Solvent Systems & Modifiers

Stationary PhaseTarget Compound PolarityCommon Solvent System (A/B)Typical Modifiers & ConcentrationKey Considerations
Silica Gel Low to MediumHexane / Ethyl Acetate0.1-2% Triethylamine (TEA)Standard choice, cost-effective. Modifier is crucial for good peak shape.[3][7]
Silica Gel Medium to HighDichloromethane / Methanol0.1-2% TEA or 1-2% NH₄OH in MeOHGood for more polar compounds. Be mindful of silica solubility in high methanol concentrations.[3]
Amine-Functionalized Silica Low to HighHexane / Ethyl AcetateNone usually requiredExcellent for basic and acid-sensitive amines. Simplifies solvent system and workup.[2][9]
Reversed-Phase (C18) Polar / Water-SolubleWater / Acetonitrile or Methanol0.1% TEA or NH₄OH to adjust pHpH control is critical to ensure the amine is in its neutral form for good retention.[1]

References

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? [Online]. Available: [Link]

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. [Online]. Available: [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Online]. Available: [Link]

  • Proctor, L. D., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. [Online]. Available: [Link]

  • King Group. Successful Flash Chromatography. [Online]. Available: [Link]

  • Witschel, M., et al. (2015). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Online]. Available: [Link]

  • Sciencemadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online]. Available: [Link]

  • Vaikuntapu, P. R., et al. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. [Online]. Available: [Link]

  • Teledyne ISCO. Best Practices for Flash Chromatography. [Online]. Available: [Link]

  • Reddit r/Chempros. (2025, March 15). Resources on 3+ component chromatography solvent systems? [Online]. Available: [Link]

  • Filo. (2025, March 21). How do solvents affect the basicity of amines. [Online]. Available: [Link]

  • Charette, A., & Siddiqui, S. (2024). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. [Online]. Available: [Link]

  • Darsaraee, M., et al. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Online]. Available: [Link]

  • Edstrom, E. D., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Online]. Available: [Link]

  • Al-Mulla, A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Online]. Available: [Link]

  • Khodaei, M. M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Online]. Available: [Link]

  • Bak, A., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Online]. Available: [Link]

  • Gessner, C. S., et al. (2022). Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Antonchick, A. P., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. [Online]. Available: [Link]

  • Antonchick, A. P., et al. (2015). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC. [Online]. Available: [Link]

  • Lilly-Spain. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Online]. Available: [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Online]. Available: [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Online]. Available: [Link]

  • Dolan, J. W. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Online]. Available: [Link]

  • Moffat, A. C. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology. [Online]. Available: [Link]

  • ResearchGate. (2024, March 25). Which solvents and what ratio should I use for TLC to seperate my azo schiff base and azo aldehyde? [Online]. Available: [Link]

Sources

Validation & Comparative

13C NMR chemical shifts for spiro quaternary carbons

Unlocking the Spiro Node: A Comparative Guide to Assigning C NMR Chemical Shifts for Spiro Quaternary Carbons

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of empirical prediction software, quantum mechanical (DFT) tools, and experimental 2D NMR techniques for spiro carbon elucidation.

The Analytical Challenge of Spiro Quaternary Carbons

Spirocyclic scaffolds—where a single quaternary carbon atom is the exclusive link between two rings—are highly prized in modern drug discovery for their ability to project functionality into three-dimensional space. However, assigning the

Because the spiro carbon is strictly quaternary (lacking directly attached protons), it suffers from two critical physical limitations:

  • Lack of Nuclear Overhauser Effect (NOE): During standard proton-decoupled

    
    C acquisition, protonated carbons receive a signal boost via NOE. The spiro carbon does not, resulting in inherently low signal intensity [3].
    
  • Extended Longitudinal Relaxation (

    
    ):  Without attached protons to facilitate dipole-dipole relaxation, spiro carbons exhibit exceptionally long 
    
    
    relaxation times, often causing their signals to be "pulsed out" and lost in baseline noise during rapid spectral acquisition.

This guide objectively compares the performance of the three primary "products" (methodologies) used to overcome these challenges: Empirical Prediction Software , Quantum Mechanical (DFT) Modeling , and Advanced Experimental 2D NMR .

Quantitative Data: Chemical Shift Ranges

The chemical shift of a spiro carbon is highly sensitive to ring size, strain, and adjacent heteroatoms. Table 1 summarizes the typical empirical ranges observed across common pharmaceutical scaffolds.

Table 1: Typical


C NMR Chemical Shift Ranges for Common Spiro Scaffolds
Spiro Scaffold TypeTypical

C Shift Range
Structural & Electronic Drivers
Spiroalkanes (e.g., spiro[4.5]decane)35 – 45 ppmGoverned purely by aliphatic ring strain and hyperconjugation.
Spiro-oxindoles 50 – 75 ppmDeshielding induced by the adjacent amide carbonyl and aromatic ring currents [3].
Spiro-fullerenes 60 – 80 ppmUnique

-

junction effects and massive aromatic ring currents from the fullerene core [1].
Spiroketals (e.g., 1,7-dioxaspiro[5.5]undecane)95 – 110 ppmExtreme deshielding due to the inductive withdrawal of two directly attached oxygen atoms.
Cyclohexanecarbonitriles (Spiro-fused)118 – 127 ppm (Nitrile C)Chemical shift directly correlates with the axial/equatorial configuration of the quaternary center [4].

Product & Methodology Comparison

When experimental 1D

Table 2: Comparison of NMR Assignment Alternatives

Methodology / ToolAccuracy / Error MarginOperational ProsOperational Cons
Empirical Predictors (e.g., ChemDraw, MestReNova)Moderate(

5–10 ppm)
Instantaneous results; computationally cheap.Fails on novel 3D geometries; relies heavily on 2D topological HOSE codes which ignore complex ring strain.
DFT-GIAO Software (e.g., Gaussian, Orca)High(

1–2 ppm)*
Accounts for exact 3D conformation, transannular interactions, and stereoelectronics [1].Computationally expensive; requires rigorous conformational searching and empirical scaling [2].
Experimental 2D NMR (e.g., HMBC, ADEQUATE)Absolute(Ground Truth)Provides direct, unambiguous through-bond connectivity [3].Requires high sample concentration, expensive cryoprobes, and long acquisition times.

*Accuracy achieved only when combined with empirical linear scaling.

Self-Validating Experimental Protocol

To ensure scientific integrity, the assignment of a spiro quaternary carbon must not rely on a single method. The following protocol is a self-validating system that synthesizes experimental data with computational validation. If the experimental HMBC correlations contradict the DFT-predicted shifts by

Step-by-Step Methodology

Step 1: Optimized 1D


C Acquisition
  • Action: Prepare a highly concentrated sample (>25 mg) in a deuterated solvent. Add 0.05 M of Chromium(III) acetylacetonate (

    
    ). Set the relaxation delay (
    
    
    ) to
    
    
    seconds.
  • Causality: The paramagnetic

    
     acts as a relaxation agent, drastically shortening the 
    
    
    relaxation time of the quaternary spiro carbon. This allows for faster pulsing and higher signal-to-noise ratios without relying on the absent NOE enhancement.

Step 2: 2D HMBC Acquisition

  • Action: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (

    
     Hz).
    
  • Causality: Because the spiro carbon lacks attached protons, HSQC is blind to it. HMBC detects

    
     and 
    
    
    couplings from protons on the adjacent rings, effectively anchoring the invisible quaternary carbon to the known proton spin systems [3].

Step 3: Conformational Search & DFT Optimization

  • Action: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all conformers within a 3.0 kcal/mol energy window. Optimize the lowest-energy geometries using DFT at the M06-2X/6-31+G(d,p) level [2].

  • Causality: Spiro chemical shifts are highly anisotropic and depend strictly on the dihedral angles of the adjacent rings. Calculating NMR shifts on a single, unoptimized 2D-to-3D converted structure will yield fundamentally flawed shielding tensors.

Step 4: GIAO Calculation and Empirical Scaling

  • Action: Calculate the isotropic shielding tensors (

    
    ) using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level [2]. Apply linear regression scaling (
    
    
    ).
  • Causality: Raw DFT shielding tensors contain systematic errors inherent to the chosen functional and finite basis sets. Empirical linear scaling corrects these systematic biases, bringing the computational prediction into tight agreement with experimental reality [2].

Step 5: Cross-Validation

  • Action: Overlay the DFT-predicted chemical shift with the experimentally derived HMBC carbon shift. A

    
     of 
    
    
    ppm confirms the assignment.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the combined experimental-computational approach.

Workflow integrating experimental NMR and DFT-GIAO calculations for spiro carbon assignment.

References

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed.[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.[Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC.[Link]

A Comparative Guide to HPLC Purity Analysis Methods for Cbz-Protected Spiro Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Spirocyclic Scaffolds

In the landscape of modern drug discovery, spiro amines—molecules featuring a common atom at the junction of two rings—have emerged as privileged scaffolds. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to compounds with enhanced target affinity and improved pharmacokinetic properties. When these spiro amines are protected with the Carboxybenzyl (Cbz) group, they become key intermediates in complex multi-step syntheses. The Cbz group provides robust protection for the amine functionality, yet its presence necessitates stringent purity control at each synthetic step to ensure the final active pharmaceutical ingredient (API) is free from process-related impurities and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of these critical intermediates.[1] This guide provides a comparative analysis of various HPLC methodologies, offering field-proven insights and detailed protocols to empower researchers in developing robust, reliable, and self-validating analytical methods for Cbz-protected spiro amines. We will delve into the causality behind experimental choices, moving beyond simple procedural lists to foster a deeper understanding of chromatographic principles.

Analytical Challenges Posed by Cbz-Protected Spiro Amines

The unique structure of Cbz-protected spiro amines presents several analytical considerations:

  • Chirality: The spirocyclic core is frequently a source of chirality. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are often regulatory requirements.[2]

  • UV Absorbance: The Cbz group contains a phenyl ring, which provides a strong chromophore. This is highly advantageous for sensitive detection using standard UV-Vis detectors, a common workhorse in analytical labs.

  • Polarity and Solubility: These molecules typically possess moderate polarity, making them amenable to both reversed-phase and normal-phase chromatography, but requiring careful optimization of mobile phase conditions to achieve optimal separation from structurally similar impurities.

  • Peak Shape: Although the amine is protected, interactions between the molecule and residual silanol groups on silica-based stationary phases can sometimes lead to peak tailing, necessitating mobile phase modifiers to ensure symmetrical peaks for accurate integration.[3][4]

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is a critical decision driven by the specific analytical goal, whether it is routine purity assessment, separation of isomers, or enantiomeric excess determination.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Assessment

RP-HPLC is the most common starting point for the purity analysis of organic molecules due to its robustness, reproducibility, and broad applicability.

Causality and Principle: In RP-HPLC, the stationary phase (e.g., C18, C8) is non-polar, while the mobile phase is polar (typically a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol).[5] Retention occurs through hydrophobic interactions between the analyte and the stationary phase. The relatively non-polar Cbz-protected spiro amine interacts with the C18 alkyl chains, and its elution is modulated by increasing the percentage of the organic solvent in the mobile phase. The Cbz group's phenyl ring provides the necessary chromophore for straightforward UV detection.

Advantages:

  • High Robustness and Reproducibility: Well-packed C18 columns are highly stable and provide consistent results.

  • MS-Compatibility: The use of volatile mobile phase additives like formic acid or ammonium acetate makes RP-HPLC directly compatible with Mass Spectrometry (MS) for impurity identification.[6]

  • Broad Applicability: Effectively separates the main component from many process-related impurities that differ in polarity.

Disadvantages:

  • Limited Isomer Separation: Often insufficient for separating structurally similar isomers or diastereomers.

  • Potential for Peak Tailing: The residual basicity of the protected amine can interact with acidic silanol groups on the silica surface, causing peak tailing. This is often mitigated by adding a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase to suppress silanol activity.[3]

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve sample in Acetonitrile/Water (1 mg/mL) Inject Inject 5-10 µL Prep->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) @ 25-30°C Inject->Column Gradient Gradient Elution: Water (0.1% TFA) to Acetonitrile (0.1% TFA) Detect UV Detection (e.g., 254 nm) Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: General workflow for RP-HPLC purity analysis.

Normal-Phase HPLC (NP-HPLC): The Choice for Isomer Separations

When RP-HPLC fails to resolve key isomers, NP-HPLC provides an orthogonal (different) separation mechanism.

Causality and Principle: Normal-phase chromatography utilizes a polar stationary phase (e.g., bare silica, cyano, or diol) and a non-polar mobile phase (e.g., mixtures of hexane and isopropanol or ethanol).[7][8] Retention is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the stationary phase.[9] More polar molecules are retained longer. This method is particularly adept at separating isomers where subtle differences in the spatial arrangement of polar functional groups can lead to significant differences in interaction with the polar stationary phase.

Advantages:

  • Superior Isomer Separation: Often provides baseline resolution of structural isomers and diastereomers that co-elute in reversed-phase.[9]

  • Orthogonal Selectivity: Offers a completely different separation profile compared to RP-HPLC, which is useful for comprehensive purity profiling.

Disadvantages:

  • Sensitivity to Water: Mobile phase water content must be strictly controlled to ensure reproducible retention times.

  • Solvent Cost and Disposal: Uses larger quantities of non-polar organic solvents, which can be more expensive and hazardous than the aqueous mobile phases of RP-HPLC.

  • Column Equilibration: Can require longer equilibration times compared to RP-HPLC columns.[7]

Chiral HPLC: The Gold Standard for Enantiomeric Purity

For chiral spiro amines, determining the enantiomeric excess (e.e.) is non-negotiable. Chiral HPLC is the most reliable method for this task.[1][10]

Causality and Principle: This technique employs a Chiral Stationary Phase (CSP), which is itself enantiomerically pure. The separation occurs because the two enantiomers of the analyte form transient diastereomeric complexes with the CSP that have different energies of interaction. This difference in stability leads to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely successful for a broad range of compounds, including protected amines.[1][11] These separations are most often performed in normal-phase or polar organic modes.

Advantages:

  • Direct Enantioseparation: Provides a direct measure of the ratio of the two enantiomers.

  • High Accuracy and Precision: When optimized, the method is highly accurate for determining enantiomeric purity.

Disadvantages:

  • Cost: Chiral columns are significantly more expensive than standard achiral columns.

  • Method Development: Finding the right combination of CSP and mobile phase can be time-consuming and often requires screening several columns and solvent systems.

Experimental Protocols

The following protocols are provided as robust starting points for method development.

Protocol 1: General Purity by RP-HPLC
  • System Preparation: Ensure the HPLC system is free of leaks and the pump is purged.[12]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the Cbz-protected spiro amine in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • System Preparation: Dedicate or thoroughly flush the HPLC system for normal-phase solvents.

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Note: The optimal ratio must be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (e.e.) is calculated using the areas of the two enantiomer peaks (E1 and E2):

    • e.e. (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100

Data Summary and Comparison

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Chiral HPLC
Primary Application General Purity, Impurity ProfilingIsomer/Diastereomer SeparationEnantiomeric Purity
Stationary Phase Non-polar (C18, C8)Polar (Silica, Cyano, Diol)[7]Chiral Selector (e.g., Polysaccharide)
Mobile Phase Polar (Water/Acetonitrile)Non-polar (Hexane/IPA)Non-polar or Polar Organic
Key Advantage Robust, Versatile, MS-compatibleSuperior isomer resolution[9]Direct enantiomer separation[1]
Key Disadvantage Poor isomer separationSensitive to water, solvent costColumn cost, method development time
Typical Run Time 15-30 minutes15-40 minutes10-30 minutes

Advancing Analysis: The Role of Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[13]

The Causality of Improved Performance: The smaller particle size dramatically increases column efficiency. According to the van Deemter equation, smaller particles reduce the "A" term (eddy diffusion) and "C" term (mass transfer resistance), leading to much sharper and narrower peaks. This directly translates into tangible benefits for purity analysis.

FeatureHPLC (3-5 µm particles)UPLC (<2 µm particles)Advantage for Purity Analysis
Resolution GoodExcellentBetter separation of closely eluting impurities.[14]
Sensitivity StandardHigherNarrower peaks lead to greater peak height, improving detection of trace impurities.[15][16]
Analysis Time 15-30 min3-10 minHigher throughput for screening and QC labs.[13][17]
Solvent Consumption HigherLowerReduced operational cost and environmental impact.[15][17]

For laboratories with high throughput demands and the need to detect impurities at very low levels (e.g., <0.05%), transitioning methods from HPLC to UPLC offers a substantial return on investment by accelerating project timelines and providing higher quality data.[14]

Decision Tree for Method Selection

Method_Selection Start Start: Analyze Cbz-Protected Spiro Amine IsChiral Is the compound chiral? Start->IsChiral PurityType What is the analytical goal? IsChiral->PurityType No / Achiral Analysis   Chiral_HPLC Use Chiral HPLC for enantiomeric purity IsChiral->Chiral_HPLC  Yes RP_HPLC Use RP-HPLC for general purity PurityType->RP_HPLC General Purity   NP_HPLC Use NP-HPLC for isomer separation PurityType->NP_HPLC  Isomer Separation End Method Selected RP_HPLC->End NP_HPLC->End Chiral_HPLC->End

Caption: Decision-making workflow for selecting an appropriate HPLC method.

Conclusion: A Self-Validating Approach to Purity

The accurate determination of purity for Cbz-protected spiro amines is a non-trivial but essential task in pharmaceutical development. A self-validating analytical system relies on an orthogonal approach. For a chiral intermediate, a comprehensive purity assessment would involve:

  • An RP-HPLC method to quantify achiral, process-related impurities.

  • A Chiral HPLC method to determine the enantiomeric excess.

If the RP-HPLC method shows insufficient resolution between the main peak and a critical impurity, an NP-HPLC method should be developed as a complementary technique. By understanding the principles behind each method—from the hydrophobic interactions in reversed-phase to the transient diastereomeric complexes in chiral separations—scientists can make informed decisions, troubleshoot effectively, and develop robust protocols that guarantee the quality of these vital synthetic intermediates. The adoption of advanced technologies like UPLC further enhances this capability, providing faster and more sensitive analyses to accelerate the drug development pipeline.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols - Benchchem. (n.d.).
  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (2026, February 13).
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7).
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8).
  • Method Development Guide (rev. 05/04) - HPLC. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis | Waters. (n.d.).
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR - Benchchem. (n.d.).
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. (n.d.).
  • Normal Phase HPLC Columns - Element Lab Solutions. (n.d.).
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. (n.d.).
  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions - PubMed. (2026, January 23).
  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies. (n.d.).
  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. (n.d.).
  • Chiral HPLC and SFC Columns - Columnex. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12).
  • Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides | Request PDF - ResearchGate. (2025, August 6).
  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was - EPA. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. (2025, August 6).
  • Normal Phase HPLC Columns - Phenomenex. (n.d.).
  • Chromatography Catalog - HPLC. (n.d.).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci. (2025, March 25).
  • Application Notes and Protocols for N-Cbz Deprotection - Benchchem. (n.d.).
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. - ijprajournal. (2024, June 5).
  • RP-HPLC method using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate incorporated with normalization technique in principal component analysis to differentiate the bovine, porcine and fish gelatins - PubMed. (2015, April 1).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS. (2025, March 27).
  • The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids | American Laboratory. (2016, April 4).
  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - ResearchGate. (2025, October 13).
  • Cbz-Protected Amino Groups. (2019, October 2).
  • Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines - SciSpace. (2017, June 27).
  • Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC. (n.d.).
  • A Comparative Guide to HPLC Purity Analysis of Boc-NH-PEG12-propargyl - Benchchem. (n.d.).
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigid, three-dimensional architecture of spirocyclic scaffolds has garnered significant attention. Among these, the diazaspiro[4.5]decane framework, featuring a shared carbon atom between a piperidine and a five-membered nitrogen-containing ring, presents a compelling structural motif. Understanding the mass spectrometric behavior of this core structure is paramount for the rapid identification and structural elucidation of novel drug candidates. This guide provides a comparative analysis of the fragmentation patterns of diazaspiro[4.5]decane under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the characteristic fragmentation pathways and the influence of the ionization method on the resulting mass spectra.

Introduction to Diazaspiro[4.5]decane in Medicinal Chemistry

Diazaspiro[4.5]decane and its derivatives are integral components in the design of a wide array of therapeutic agents. Their rigid conformation allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. This structural feature is often associated with improved pharmacokinetic properties compared to more flexible or planar molecules. From kinase inhibitors to receptor antagonists, the diazaspiro[4.5]decane scaffold has proven to be a versatile platform in the development of novel therapeutics. A thorough understanding of their fragmentation patterns is crucial for their unambiguous identification in complex biological matrices and for the characterization of their metabolites.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Tale of Two Techniques

The choice of ionization technique profoundly influences the fragmentation of a molecule in the mass spectrometer. Electron Ionization (EI) is a "hard" ionization method that imparts significant energy to the analyte, leading to extensive fragmentation. This results in a detailed fingerprint-like mass spectrum that is highly valuable for structural elucidation. In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]+ with minimal fragmentation, providing clear information about the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Comparative Analysis of Fragmentation Patterns

The fragmentation of the diazaspiro[4.5]decane core is dictated by the location of the charge and the inherent stability of the resulting fragment ions. While no direct comparative studies on the unsubstituted diazaspiro[4.5]decane were found in the public literature, we can infer the fragmentation pathways based on the well-established principles of mass spectrometry of cyclic amines and related spirocyclic systems.

Electron Ionization (EI) Fragmentation: A Roadmap of Ring Cleavages

Under EI conditions, the initial ionization event involves the removal of an electron, typically from one of the nitrogen atoms, to form a radical cation (M+•). This high-energy species undergoes a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations and radical species.

A key fragmentation pathway for piperidine-containing compounds under EI is α-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is highly favored as it leads to the formation of a resonance-stabilized iminium ion. In the context of a diazaspiro[4.5]decane, α-cleavage can occur in both the piperidine and the five-membered ring.

Key EI Fragmentation Pathways:

  • Piperidine Ring Cleavage: Alpha-cleavage adjacent to the piperidine nitrogen can lead to the loss of an ethyl or propyl radical, resulting in the formation of a stable iminium ion.

  • Five-membered Ring Opening: The five-membered ring can also undergo cleavage, often initiated by the radical cation on the nitrogen atom.

  • Spiro Center Fragmentation: Cleavage of the bonds around the spirocyclic carbon can lead to the opening of one or both rings, followed by further fragmentation. The fragmentation of the carbocyclic analog, spiro[4.5]decane, shows characteristic losses of alkyl fragments from the cyclohexane and cyclopentane rings, and similar cleavages of the carbon skeleton can be expected for the diaza-analog.

  • Retro-Diels-Alder (RDA) type reaction: In unsaturated analogs, RDA reactions can be a prominent fragmentation pathway.

The resulting EI mass spectrum is expected to be rich in fragment ions, providing significant structural information.

Electrospray Ionization (ESI) Fragmentation: A More Targeted Approach

In positive-ion ESI, diazaspiro[4.5]decanes will readily form protonated molecules [M+H]+ due to the basic nature of the nitrogen atoms. To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). The fragmentation of the even-electron [M+H]+ ion proceeds through different mechanisms compared to the odd-electron M+• ion in EI. The fragmentation is often directed by the site of protonation.

Key ESI-MS/MS Fragmentation Pathways:

  • Piperidine Ring Opening: Cleavage of the piperidine ring is a common pathway, often initiated by a protonated nitrogen. This can lead to the formation of stable, even-electron iminium ions. Studies on related piperidine alkaloids show that neutral losses, such as the elimination of water or other small molecules from substituents, are major fragmentation pathways.[1]

  • Loss of Small Neutral Molecules: The loss of small, stable neutral molecules like ammonia (NH3) or ethene (C2H4) from the protonated molecule is a common feature in the ESI-MS/MS of cyclic amines.

  • Ring Contractions and Rearrangements: The energetic conditions of CID can induce complex rearrangements, leading to the formation of various fragment ions.

The ESI-MS/MS spectrum is typically simpler than the EI spectrum, with a few dominant fragment ions that are characteristic of the core structure.

Tabular Summary of Fragmentation Patterns

Ionization MethodTypical Precursor IonPrimary Fragmentation MechanismsExpected Key FragmentsInformation Gained
Electron Ionization (EI) M+• (Radical Cation)α-Cleavage, Ring Opening, Spiro Center FragmentationSeries of iminium ions, alkyl radical lossesDetailed structural fingerprint, confirmation of ring systems
Electrospray Ionization (ESI-MS/MS) [M+H]+ (Protonated Molecule)Proton-directed Ring Opening, Neutral LossDominant iminium ions, fragments from neutral lossesMolecular weight confirmation, targeted structural information

Experimental Protocols

To obtain high-quality mass spectra for the comparative analysis of diazaspiro[4.5]decane fragmentation, the following experimental setups are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

A robust method for analyzing volatile and thermally stable compounds like the unsubstituted diazaspiro[4.5]decane.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of diazaspiro[4.5]decane.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the diazaspiro[4.5]decane sample in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole analyzer scanning from m/z 40 to 500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

Ideal for analyzing less volatile derivatives of diazaspiro[4.5]decane and for obtaining molecular weight information.

Workflow for LC-MS/MS Analysis

Sources

Comparative Guide: Metabolic Stability of Spiro[4.5]decane vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: In medicinal chemistry, the transition from a Piperidine scaffold to a Spiro[4.5]decane (specifically azaspiro variants) represents a strategic "escape from flatland." While Piperidine is a privileged structure found in thousands of drugs, it suffers from well-documented metabolic liabilities—primarily oxidative attacks at the


-carbon and Nitrogen atom.

Spiro[4.5]decane derivatives generally exhibit superior metabolic stability . This is achieved through:

  • Conformational Restriction: Reducing the entropic penalty of binding and limiting the "induced fit" required for CYP450 active sites.

  • Steric Shielding: The orthogonal ring system physically blocks access to metabolically labile sites (soft spots).

  • Physicochemical Modulation: Lowering lipophilicity (LogD) and increasing

    
     character (
    
    
    
    ), which correlates with improved clinical success rates.

Mechanistic Analysis: The "Soft Spot" Problem

To understand the stability gain, we must first analyze the failure mode of the baseline scaffold.

The Piperidine Liability

Piperidine is metabolically vulnerable to Cytochrome P450 (CYP) enzymes.[1] The metabolism typically proceeds via two major pathways:

  • 
    -Carbon Hydroxylation:  The C-H bonds adjacent to the nitrogen are electron-rich and sterically accessible. CYPs (e.g., CYP2D6, CYP3A4) readily insert oxygen here, leading to an unstable hemiaminal which collapses to a lactam or results in ring opening (N-dealkylation).
    
  • N-Oxidation: The lone pair on the nitrogen is a target for Flavin-containing Monooxygenases (FMOs) or CYPs, forming N-oxides.

The Spiro[4.5]decane Solution

Replacing the piperidine with an Azaspiro[4.5]decane (e.g., 2-azaspiro[4.5]decane or 8-azaspiro[4.5]decane) introduces a quaternary carbon spiro-center.

  • Blocking the

    
    -Position:  If the spiro-fusion occurs at the 
    
    
    
    -carbon relative to the nitrogen, that position becomes fully substituted (quaternary), rendering it chemically inert to oxidation.
  • Remote Steric Bulk: Even if the spiro-fusion is distal (e.g., at the C4 position of piperidine), the added ring creates a 3D steric bulk that can prevent the molecule from fitting into the restrictive heme pocket of CYP enzymes, thereby reducing the rate of metabolism (

    
    ) or increasing the 
    
    
    
    .
Visualization of Metabolic Pathways

The following diagram illustrates the metabolic fate of both scaffolds.

MetabolicPathways cluster_0 Piperidine Metabolism (High Clearance) cluster_1 Spiro[4.5]decane Metabolism (Enhanced Stability) Pip Piperidine Scaffold AlphaOx α-Carbon Hydroxylation (Unstable Hemiaminal) Pip->AlphaOx CYP3A4/2D6 [Fast] NOx N-Oxidation Pip->NOx FMO/CYP RingOpen Ring Opening / Dealkylation (Inactive/Toxic) AlphaOx->RingOpen Spontaneous Spiro Azaspiro[4.5]decane StericBlock Steric Shielding (CYP Access Blocked) Spiro->StericBlock 3D Geometry MinorMet Minor Distal Oxidation Spiro->MinorMet Slow MetabStable Intact Scaffold (Excreted Unchanged) StericBlock->MetabStable High % Remaining

Figure 1: Comparative metabolic fate. Piperidine is prone to rapid degradation via


-oxidation, whereas the spiro scaffold sterically hinders enzymatic access.

Comparative Performance Data

The following data represents a synthesis of bioisosteric replacement studies (e.g., Carreira et al., J. Med. Chem.) comparing simple piperidines to spirocyclic analogs.

Table 1: Physicochemical & Metabolic Profile Comparison
PropertyPiperidine AnalogAzaspiro[4.5]decane AnalogImpact of Switch
LogD (pH 7.4) 2.52.1Improved: Lower lipophilicity reduces non-specific binding and metabolic liability.

(Fraction sp3)
0.600.75Improved: Higher 3D character correlates with clinical safety.
HLM

(

L/min/mg)
> 50 (High)< 15 (Low)Major Benefit: Significant reduction in intrinsic clearance.

(Microsomes)
12 min> 60 minMajor Benefit: Extended half-life supports lower dosing frequency.
Solubility ModerateHighImproved: Disruption of crystal packing by 3D shape.
hERG Inhibition Moderate RiskLow RiskSafety: 3D shape often reduces off-target ion channel binding.

Note: Data is representative of typical scaffold-hopping campaigns. Actual values depend on specific substituents.[1][2]

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own project, use the following self-validating protocol. This assay measures Intrinsic Clearance (


)  using Human Liver Microsomes (HLM).[1][3][4]
Reagents & Setup
  • Microsomes: Pooled HLM (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute test compounds (Piperidine and Spiro variants) to 1

    
    M in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Mix compound and microsomes (final protein conc. 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
    • Control: Run a "minus NADPH" condition to rule out chemical instability.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time (

). The slope of the linear regression is

.

[4]


Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Compound Preparation (1 µM in Buffer) Mix Add HLM (0.5 mg/mL) Pre-warm 37°C Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate Sample Remove Aliquot Initiate->Sample Quench Quench in ACN + IS (Precipitate Protein) Sample->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Workflow for Human Liver Microsome (HLM) stability assessment.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery. Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2] Link

  • BenchChem Application Note. (2025). Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine.Link

Sources

Biological activity comparison of 2,7- vs 2,8-diazaspiro isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2,7-diazaspiro[4.5]decane versus 2,8-diazaspiro[4.5]decane isomers. This analysis focuses on their structural vectors, synthetic accessibility, and distinct biological applications in modern drug discovery.[1]

Executive Summary: The Vector Defines the Target

In the optimization of spirocyclic scaffolds, the regioisomerism of nitrogen atoms dictates the exit vector of substituents, fundamentally altering the molecule's ability to engage binding pockets. While both 2,7-diazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane share the same molecular formula (


) and spiro-quaternary carbon rigidity (high 

), they are not interchangeable bioisosteres.
  • 2,8-Diazaspiro[4.5]decane (The "Linear" Scaffold): The nitrogen at position 8 is para to the spiro center. This creates a linear, extended geometry ideal for deep, narrow pockets like Kinase ATP binding sites (e.g., TYK2, JAK1, RIPK1).

  • 2,7-Diazaspiro[4.5]decane (The "Angular" Scaffold): The nitrogen at position 7 is meta to the spiro center. This creates a "kinked" or angular vector, mimicking the bent conformation of monoamines. It is the preferred scaffold for GPCRs and Transporters (e.g., Dopamine Transporter DAT, Sigma Receptors).

Structural & Physicochemical Comparison

The choice between the 2,7- and 2,8-isomer is often a decision between linearity and angularity .

Feature2,7-Diazaspiro[4.5]decane2,8-Diazaspiro[4.5]decane
Geometry Angular / Kinked (

projection)
Linear / Extended (

projection)
Symmetry Asymmetric (Chiral potential if substituted)Symmetric (Achiral plane of symmetry)
Primary Biological Niche Neuroscience: DAT, Sigma Receptors, GPCRsOncology/Immunology: Kinases (JAK/TYK), Enzymes
Synthetic Accessibility Moderate: Requires specific rearrangement or chiral separation.High: Facile synthesis from 4-piperidone derivatives.
Key "Magic" Group N-methyl (7-position) often boosts CNS potency.N-acyl/aryl (8-position) often fits hydrophobic pockets.
Vector Analysis Diagram

The following Graphviz diagram illustrates the logical flow of selecting an isomer based on the target binding pocket geometry.

VectorAnalysis Target Target Binding Pocket Pocket_Deep Deep, Narrow Pocket (e.g., Kinase ATP Site) Target->Pocket_Deep Class I Pocket_Globular Globular, Bent Pocket (e.g., GPCR/Transporter) Target->Pocket_Globular Class II Isomer_28 2,8-Diazaspiro[4.5]decane (Linear Vector) Pocket_Deep->Isomer_28 Requires Extension Isomer_27 2,7-Diazaspiro[4.5]decane (Angular Vector) Pocket_Globular->Isomer_27 Requires Kink Outcome_Kinase High Potency: TYK2, JAK1, RIPK1 Isomer_28->Outcome_Kinase Outcome_CNS High Potency: DAT, Sigma Receptors Isomer_27->Outcome_CNS

Caption: Decision tree for scaffold selection based on binding pocket topology.

Case Study Analysis: Biological Performance

A. The 2,8-Isomer: Dominance in Kinase Inhibition

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a superior replacement for piperazines in kinase inhibitors.

  • Mechanism: The spiro cycle locks the orientation of the pharmacophore, reducing the entropic penalty upon binding to the ATP pocket.

  • Data Highlight (TYK2/JAK1): In a study optimizing TYK2 inhibitors, replacing a flexible piperidine linker with the rigid 2,8-diazaspiro scaffold improved selectivity for TYK2 over JAK2 by 23-fold .[2]

    • Compound 48 (

      
      ): 6 nM  (TYK2) vs 37 nM  (JAK1).
      
    • Reference:

B. The 2,7-Isomer: Precision in CNS Targets

The 2,7-diazaspiro[4.5]decane scaffold is frequently utilized to mimic the ethylamine side chain of neurotransmitters (dopamine, serotonin) within a rigidified core.

  • Mechanism: The 2,7-vector places the basic nitrogen at a distance and angle that mimics the "folded" conformation of dopamine bound to the transporter.

  • Data Highlight (DAT Inhibitors): 7-Methyl-2,7-diazaspiro[4.5]decane derivatives act as potent Dopamine Transporter (DAT) inhibitors. The "angular" nature allows the 2-position substituent to interact with the S1 pocket while the 7-nitrogen engages the aspartate residue.

    • Activity: Nanomolar affinity (

      
       nM) for DAT, with reduced activity at SERT/NET compared to linear analogues.
      
    • Reference:

Experimental Protocols

Protocol A: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one (Kinase Scaffold)

This protocol utilizes a reductive amination/cyclization sequence, which is self-validating via the formation of the spiro-lactam ring.

Reagents: 1-Boc-4-piperidone, Ethyl nitroacetate, Raney Nickel, Methanol.

  • Condensation: React 1-Boc-4-piperidone with ethyl nitroacetate in the presence of an amine base (e.g., piperidine) to form the nitro-alkene intermediate.

  • Cyclization: Subject the intermediate to hydrogenation using Raney Nickel (

    
    , 50 psi) in methanol.
    
    • Mechanistic Insight: The nitro group reduces to an amine, which immediately attacks the ethyl ester intramolecularly to close the 5-membered lactam ring.

  • Validation: Monitor by LC-MS. The disappearance of the nitro peak and appearance of the lactam mass (

    
    ) confirms the spiro-fusion.
    
  • Deprotection: Treat with 4M HCl in dioxane to yield the 2,8-diazaspiro[4.5]decan-1-one hydrochloride .

Protocol B: Synthesis of 2,7-Diazaspiro[4.5]decane (CNS Scaffold)

Accessing the 2,7-isomer is more complex and often requires constructing the piperidine ring onto a pre-existing pyrrolidine or using a specific rearrangement.

Reagents: tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (masked), Sarcosine ester.

  • Dipolar Cycloaddition: React an azomethine ylide (generated from sarcosine and paraformaldehyde) with an appropriate dipolarophile (e.g., exocyclic alkene on a piperidine ring).

    • Note: A more common route involves the Hofmann-Löffler-Freytag type cyclization or starting from glutamic acid derivatives to ensure chirality.

  • Alternative (Schmidt Rearrangement): Start with a spiro-ketone and perform a Schmidt reaction (sodium azide/acid) to expand a spiro-cyclopentanone to a piperidinone, though regio-control (2,7 vs 2,8) is difficult.

  • Preferred Commercial Route: Purchase the 2,7-diazaspiro[4.5]decane-2-carboxylate core, which is often synthesized via Dieckmann condensation of diesters followed by decarboxylation.

Comparative Data Summary

The following table summarizes the key properties derived from experimental literature.

Property2,7-Isomer (CNS Focused)2,8-Isomer (Kinase Focused)
LogP (Predicted) ~0.8 - 1.2~0.9 - 1.3
Topological Polar Surface Area (TPSA) ~24-30

~24-30

Metabolic Stability (HLM) High (Rigid Core)High (Lactam derivatives are very stable)
Selectivity Profile High selectivity for Monoamine Transporters High selectivity for Kinase ATP Pockets
Key Reference Drug Class Methylphenidate analogues (DAT)Tofacitinib analogues (JAK/TYK)
Synthetic Workflow Diagram

Comparison of the synthetic logic for the two isomers.

SynthesisComparison Start_28 Start: 4-Piperidone Step_28_1 Nitroacetate Condensation Start_28->Step_28_1 Step_28_2 Reductive Cyclization (Raney Ni) Step_28_1->Step_28_2 Product_28 2,8-Diazaspiro[4.5]decan-1-one Step_28_2->Product_28 Start_27 Start: Pyrrolidine / Diester Step_27_1 Dieckmann Condensation Start_27->Step_27_1 Step_27_2 Decarboxylation & Reduction Step_27_1->Step_27_2 Product_27 2,7-Diazaspiro[4.5]decane Step_27_2->Product_27

Caption: Synthetic pathways reflecting the accessibility of the two isomers.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. Journal of Medicinal Chemistry, 2022.[3]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2022.[4]

  • Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 2010.

  • 7-Methyl-2,7-diazaspiro[4.5]decane: An In-Depth Technical Guide. BenchChem Technical Support, 2026.

  • Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for Sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 2020.[5]

Sources

Analytical Strategies for Lipophilicity (LogP) Measurement of Spirocyclic Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

The incorporation of strained spiro heterocycles—such as spiro[3.3]heptanes, azetidines, and oxetanes—has emerged as a premier strategy to escape "flatland" in modern medicinal chemistry[1]. By replacing flat aromatic rings or gem-dimethyl groups, these bioisosteres improve the three-dimensional character (Fsp³) of drug candidates, leading to enhanced metabolic stability, improved solubility, and modulated lipophilicity[2].

However, when these spirocyclic scaffolds are functionalized with a carboxylic acid to facilitate target engagement, accurately measuring their true partition coefficient (LogP) becomes a significant analytical hurdle. As a Senior Application Scientist, I frequently encounter the dual challenge of ionization and acid sensitivity when profiling these compounds. This guide objectively compares the three primary modalities for LogP measurement, explaining the mechanistic causality behind each protocol to ensure your data is both accurate and reproducible.

The Mechanistic Challenge: Ionization vs. Stability

Lipophilicity is strictly defined by two parameters:

  • LogD (Distribution Coefficient): The partitioning of both neutral and ionized species at a specific pH (typically 7.4).

  • LogP (Partition Coefficient): The partitioning of the strictly unionized species.

Because carboxylic acids typically possess a pKa of 4.0–5.0, they are heavily ionized at physiological pH. To measure the true LogP, the aqueous phase must be buffered at least 2 pH units below the pKa (e.g., pH 2.0) to ensure >99% of the compound is protonated and neutral[3].

The Causality Dilemma: While dropping the pH to 2.0 suppresses ionization, certain strained spirocycles (particularly oxetanes) are highly susceptible to acid-catalyzed ring-opening. Prolonged exposure to highly acidic aqueous conditions can degrade the analyte before thermodynamic equilibrium is reached, yielding false lipophilicity values. Therefore, selecting the correct measurement modality requires balancing the need for an unionized state against the chemical stability of the spirocycle.

G Start Spirocyclic Carboxylate LogP Measurement AcidStable Is the spirocycle stable at pH 2.0 (pH << pKa)? Start->AcidStable Potentiometric Potentiometric Titration (Dual-phase pKa shift) AcidStable->Potentiometric No (e.g., oxetanes) HighThroughput High Throughput Required? AcidStable->HighThroughput Yes ShakeFlask Shake-Flask Method (Aqueous buffer pH 2.0) HighThroughput->ShakeFlask No (Gold Standard) RPHPLC RP-HPLC Method (LSER correlation) HighThroughput->RPHPLC Yes (Screening)

Decision matrix for selecting LogP methods for spirocyclic carboxylates.

Quantitative Method Comparison

To navigate these challenges, laboratories rely on three primary techniques: the traditional Shake-Flask method, Reversed-Phase HPLC (RP-HPLC), and Potentiometric Titration[3].

ParameterShake-Flask (Gold Standard)RP-HPLC (Chromatographic)Potentiometric (pH-metric)
Underlying Principle Direct thermodynamic partitioningRetention time (LSER correlation)pKa shift in biphasic system
Throughput Low (24h equilibration)High (Minutes per sample)Medium (1-2h per sample)
Sample Requirement High (~1-5 mg)Low (<0.1 mg)Medium (~1 mg)
Suitability for Acid-Sensitive Spirocycles Poor (Prolonged exposure to pH 2.0)Moderate (Short exposure on column)Excellent (Dynamic measurement)
Accuracy/Range High (-2 to +4)Moderate (Dependent on standards)High (0 to +6)

Self-Validating Experimental Protocols

Scientific integrity demands that every assay contains internal logic to prove its own validity. Below are the optimized, self-validating protocols for measuring the LogP of spirocyclic carboxylates.

Protocol A: The Miniaturized Shake-Flask Method (LC-MS/MS)

The shake-flask method remains the reference standard due to its direct measurement of physical partitioning[4]. It is best suited for highly stable spirocycles (e.g., spiro[3.3]heptanes).

  • Phase Presaturation: Vigorously stir n-octanol and water together for 24 hours prior to the experiment.

    • Causality: Mutual saturation prevents volumetric shifts during the extraction phase, which would artificially skew the concentration ratio.

  • Buffer Preparation: Prepare the aqueous phase using a phosphate buffer adjusted to pH 2.0.

    • Causality: Buffering at least 2 units below the carboxylate pKa ensures >99% of the analyte is unionized.

  • Equilibration & Mass Balance (Self-Validation): Add the spirocyclic compound, seal the vial, and shake at 25°C for 24 hours. After phase separation via centrifugation, quantify the total mass recovered from both phases against a control standard.

    • Validation Check: A mass balance recovery of <95% indicates acid-catalyzed degradation or vessel adsorption, invalidating the run.

  • LC-MS/MS Quantification: Quantify the concentration in both the octanol and aqueous layers to calculate LogP = log(C_octanol / C_water).

Protocol B: Reversed-Phase HPLC (High-Throughput Surrogate)

RP-HPLC is utilized for rapid screening. It relies on Linear Solvation Energy Relationships (LSER) where column retention correlates with lipophilicity[4].

  • Column & Mobile Phase Selection: Utilize a C18 column (mimicking lipid chains) with an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7).

    • Causality: The acidic modifier suppresses carboxylate ionization while the rapid flow rate minimizes the time the spirocycle spends in an acidic environment, reducing degradation risk.

  • Calibration: Inject a minimum of 6 structurally diverse reference compounds with known shake-flask LogP values.

  • Capacity Factor Calculation: Measure retention times (tR) and the column dead time (t0) to calculate the capacity factor: k' = (tR - t0) / t0.

  • LSER Correlation & Quality Control (Self-Validation): Plot log(k') vs. known LogP.

    • Validation Check: Include a hidden quality control (QC) standard in the run. If the calculated LogP of the QC deviates by >0.1 log units from its known value, the calibration curve must be rejected.

Protocol C: Dual-Phase Potentiometric Titration (pH-metric Method)

For acid-sensitive spirocycles (like oxetanes), potentiometric titration is the superior choice. It dynamically calculates LogP based on the shift in pKa when a partitioning solvent is introduced[5].

G Step1 1. Aqueous Titration Determine aqueous pKa Step2 2. Octanol Addition Introduce partition phase Step1->Step2 Step3 3. Dual-Phase Titration Determine apparent pKa' Step2->Step3 Step4 4. LogP Calculation LogP = pKa' - pKa + log(Vw/Vo) Step3->Step4

Step-by-step workflow of the self-validating potentiometric LogP assay.

  • Aqueous pKa Determination: Titrate the spirocyclic carboxylate in a purely aqueous environment using a high-precision glass electrode to establish the baseline pKa.

  • Partitioning Phase Introduction: Introduce a known volume of n-octanol (Vo) to the aqueous volume (Vw).

  • Apparent pKa (pKa') Determination:

    • Causality: As the neutral spirocyclic species partitions into the octanol layer, Le Chatelier's principle drives further protonation in the aqueous phase. This thermodynamic shift results in a measurable, apparent pKa (pKa').

  • LogP Calculation & Reversibility Check (Self-Validation): Calculate lipophilicity using the equation: LogP = pKa' - pKa + log(Vw/Vo).

    • Validation Check: Back-titrate the biphasic system with base. Superimposable forward and backward titration curves confirm that no acid-catalyzed ring-opening occurred during the assay.

Conclusion

When profiling spirocyclic carboxylates, the structural nuances of the bioisostere dictate the analytical approach. While the Shake-Flask method remains the gold standard for robust molecules, the Potentiometric Titration method offers an elegant, self-validating solution that protects acid-sensitive spirocycles from degradation while delivering highly accurate LogP measurements.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • National Center for Biotechnology Information (PMC)
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w)
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry MDPI URL
  • Lipophilicity - Measurement of pKa by the Potentiometric Titration Method Creative Biolabs URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, procedural framework for the safe disposal of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, ensuring the protection of personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Identification and Essential Safety Precautions

Table 1: GHS Hazard Profile for Structurally Similar Compounds

Hazard Class Hazard Statement GHS Pictogram Signal Word
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation.[1][2] GHS07 (Exclamation Mark) Warning
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2] GHS07 (Exclamation Mark) Warning
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.[1][2] GHS07 (Exclamation Mark) Warning

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] | GHS07 (Exclamation Mark) | Warning |

Given these hazards, adherence to stringent safety protocols is non-negotiable. The causality is clear: direct contact can lead to chemical burns or irritation, while inhalation may compromise respiratory function. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1] Prevents eye contact with the solid compound or potential splashes, mitigating the risk of serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber), inspected before use. Prevents skin contact, which is known to cause irritation.[1][3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. Minimizes the risk of accidental skin exposure during handling and transfer.[1]

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][4] | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][3] |

The Principle of 'Cradle-to-Grave' Waste Management

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" approach to hazardous waste management.[5][6] This principle holds the generator of the waste responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[5] This regulatory framework is not a bureaucratic exercise but a critical system to prevent environmental contamination and ensure public health. Your laboratory is the "cradle," and your responsibility is to ensure the waste reaches its "grave" without incident.

cluster_lab Laboratory Responsibility cluster_facility Facility & EHS Responsibility A Step 1: Waste Generation (Research Activities) B Step 2: Hazard Characterization (SDS & Regulatory Lists) A->B Characterize C Step 3: Proper Labeling ('Hazardous Waste' + Details) B->C Label D Step 4: Accumulation in SAA (At or Near Point of Generation) C->D Store E Step 5: Transfer to CAA (Central Accumulation Area) D->E EHS Pickup Request F Step 6: Manifest & Transport (Licensed Hauler) E->F Scheduled Pickup G Step 7: Final Disposal (Permitted TSDF) F->G Cradle-to-Grave Complete

Caption: Cradle-to-Grave Hazardous Waste Lifecycle.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate waste. Each step is designed to ensure compliance and safety.

Step 1: Waste Characterization

The first action is to declare the material as waste. Based on its hazardous characteristics (irritant), Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate must be managed as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[7]

Step 2: Select a Compatible Waste Container
  • Container Integrity: Use a container that is in good condition, free of leaks or damage, and has a secure, screw-top lid.[7]

  • Chemical Compatibility: The container must be made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is a standard and safe choice.

  • Rationale: An incompatible container can degrade, leading to spills and exposure. The container must remain closed unless waste is actively being added to prevent the release of vapors and to avoid spills.[8]

Step 3: Label the Waste Container

Proper labeling is a critical EPA requirement.[9] Before any waste is added, the container must be labeled with the following information:

  • The words "Hazardous Waste" .[9][10]

  • Chemical Contents: List the full chemical name: "Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate". Do not use abbreviations or formulas. If it is a solution, list all components and their approximate percentages.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Irritant"). This can be done using GHS pictograms or written text.[9]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[7][8]

  • Location: The SAA must be at or near the point where the waste is generated. Waste should not be moved between different rooms for storage.[8]

  • Quantity Limits: A single SAA can accumulate up to 55 gallons of hazardous waste.[8]

  • Segregation: Store the waste container in secondary containment (such as a chemical-resistant tray) to contain potential leaks. Crucially, ensure the container is segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Rationale: The SAA system allows for the safe, short-term collection of waste in the laboratory. Segregation prevents dangerous chemical reactions. For instance, mixing with a strong acid could potentially hydrolyze the carboxylate, while mixing with an oxidizer could lead to an uncontrolled reaction.

Step 5: Arrange for Disposal

Once the container is full or the waste is no longer being generated, arrange for its removal by your institution's Environmental Health and Safety (EHS) department.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup.

  • EHS Handling: EHS personnel will transport the container from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[9]

  • Regulatory Timeframe: Laboratories must ensure waste is removed from their SAA in a timely manner, typically within months, to comply with overall facility storage time limits which can be as short as 90 days for Large Quantity Generators.[9][12]

Start Waste Generated Char Is it Hazardous? (Irritant, Harmful) Start->Char Yes Yes Char->Yes No No (Not Applicable for this chemical) Char->No Container Select Compatible Container (HDPE, good condition, screw cap) Yes->Container Label Affix Hazardous Waste Label (Name, Hazards, Date) Container->Label Store Place in SAA (Secondary containment, segregated) Label->Store Pickup Container Full? Or Project Complete? Store->Pickup Yes2 Yes Pickup->Yes2 No2 No Pickup->No2 Continue to accumulate safely EHS Contact EHS for Pickup Yes2->EHS No2->Store

Caption: Laboratory Waste Disposal Decision Workflow.

Emergency Procedures for Spills and Exposure

Accidents can happen, and preparedness is key to a safe response.

Spill Response (Small Scale)

For a small spill contained within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE (See Table 2).

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and arrange for EHS pickup.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response line immediately.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

Table 3: Emergency First Aid Procedures

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][3] |

Always have the Safety Data Sheet (or a comparable hazard summary for this compound) available for emergency responders.

By integrating these procedures into your daily laboratory operations, you contribute to a robust culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

Sources

Navigating the Safe Handling of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, spirocyclic diamines are gaining prominence as valuable scaffolds in medicinal chemistry.[1][2][3][4] This guide provides essential, immediate safety and logistical information for handling Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, a compound that, while not extensively characterized in public safety literature, belongs to a class of chemicals with predictable handling requirements. This document will equip you with the necessary knowledge to work safely with this compound, from initial handling to final disposal, ensuring both personal safety and environmental compliance.

Hazard Assessment: An Evidence-Based Approach

For instance, 8-Benzyl-2,8-diazaspiro[4.5]decane is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[5] Similarly, other related diazaspiro compounds and benzyl carbamates are associated with the following hazard statements:

  • H302: Harmful if swallowed[5][6][7][8]

  • H315: Causes skin irritation[5][6][9][10][11]

  • H319: Causes serious eye irritation[5][6][8][9][10][11]

  • H335: May cause respiratory irritation[5][6][9][10][11]

Therefore, it is prudent to handle Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate with the assumption that it possesses a similar hazard profile.

Table 1: Inferred Hazard Profile for Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07Warning
H315Causes skin irritationGHS07Warning
H319Causes serious eye irritationGHS07Warning
H335May cause respiratory irritationGHS07Warning

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the inferred hazards, a comprehensive PPE strategy is crucial. The following recommendations are based on established best practices for handling chemicals with similar toxicological profiles.

Core PPE Requirements

The following PPE should be considered mandatory when handling Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate in any quantity:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential.[12][13] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][13]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile, must be worn.[12][13][14] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[12]

    • Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact.[14] For tasks with a higher risk of exposure, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[6][10][11] If a fume hood is not available or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[12]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal protocols are critical to mitigating risks and ensuring environmental stewardship.

Safe Handling and Storage
  • Handling: Avoid all personal contact, including inhalation. Prevent the formation of dust and aerosols.[6][12] Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][11][15] Based on information for similar compounds, a storage temperature of 2-8°C is recommended.[15]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[6][16]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from entering drains or waterways.[9]

  • Clean-up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][9] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a designated container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Protocol

The disposal of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate must be conducted in strict accordance with all federal, state, and local regulations.[14]

  • Waste Segregation: Classify waste containing this compound as non-halogenated organic waste, unless mixed with other substances that would alter its classification.[14]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container made of a compatible material.[6][14] The label must clearly indicate "Hazardous Waste" and the full chemical name.[14]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[6][14] Do not attempt to dispose of this chemical down the drain or in regular trash.

Workflow Diagrams

To aid in decision-making, the following diagrams outline the recommended workflows for PPE selection and disposal.

PPE_Selection_Workflow start Handling Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate task_assessment Assess Task and Potential for Exposure start->task_assessment low_exposure Low Exposure Risk (e.g., small quantities in fume hood) task_assessment->low_exposure high_exposure High Exposure Risk (e.g., large quantities, potential for splashing) task_assessment->high_exposure core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_exposure->core_ppe Yes enhanced_ppe Enhanced PPE: - Face Shield (in addition to goggles) - Chemical Resistant Apron/Coveralls - Full-face Respirator (if needed) high_exposure->enhanced_ppe Yes end Proceed with Task core_ppe->end enhanced_ppe->end

Caption: PPE Selection Workflow

Disposal_Workflow start Generate Waste Containing Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate segregation Segregate as Non-Halogenated Organic Waste start->segregation containerization Collect in a Labeled, Sealed, Compatible Hazardous Waste Container segregation->containerization storage Store in a Designated Cool, Dry, and Well-Ventilated Area containerization->storage disposal Arrange for Pickup by a Licensed Waste Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Disposal Workflow

By adhering to these guidelines, researchers can confidently and safely work with Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, fostering a secure and compliant laboratory environment.

References

  • S D Fine-Chem Limited. Benzyl Carbamate Safety Data Sheet. [Link]

  • PubChem. 8-Benzyl-2,8-diazaspiro(4.5)decane. [Link]

  • Tank Cure. Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. [Link]

  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ChemRxiv. Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]

  • PubChemLite. 7-benzyl-2,7-diazaspiro[4.5]decane. [Link]

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications. [Link]

  • ACS Publications. Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides | Organic Letters. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.